Butanedinitrile, 2,3-diethyl-2,3-dimethyl-
Description
The exact mass of the compound Butanedinitrile, 2,3-diethyl-2,3-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butanedinitrile, 2,3-diethyl-2,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanedinitrile, 2,3-diethyl-2,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-diethyl-2,3-dimethylbutanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-5-9(3,7-11)10(4,6-2)8-12/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKRPUBUHLHYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)C(C)(CC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926235 | |
| Record name | 2,3-Diethyl-2,3-dimethylbutanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128903-20-8 | |
| Record name | 2,3-Diethyl-2,3-dimethylbutanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128903-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diethyl-2,3-dimethylsuccinonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128903208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Diethyl-2,3-dimethylbutanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, a tetra-substituted succinonitrile derivative. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide outlines a plausible synthetic approach based on established organic chemistry principles and provides a detailed framework for its characterization using modern analytical techniques.
Compound Identity and Properties
Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, also known as 2,3-diethyl-2,3-dimethylsuccinonitrile, is a dinitrile with a highly substituted butane backbone. The presence of two adjacent quaternary carbon atoms sterically hinders the central carbon-carbon bond.
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol [1] |
| CAS Number | 128903-20-8 (Unspecified stereochemistry)[1], 85688-81-9 (meso form)[2] |
| IUPAC Name | 2,3-diethyl-2,3-dimethylbutanedinitrile |
Proposed Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves a base-mediated dimerization and subsequent diethylation of 2-methylbutanenitrile.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,3-dimethylsuccinonitrile
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser is charged with anhydrous liquid ammonia.
-
Formation of Sodium Amide: Small pieces of sodium metal are added portion-wise to the liquid ammonia with stirring until a persistent blue color is observed. A catalytic amount of ferric nitrate is then added to facilitate the formation of sodium amide. The blue color will dissipate, indicating the conversion of sodium to sodium amide.
-
Carbanion Formation: 2-methylbutanenitrile, dissolved in anhydrous diethyl ether, is added dropwise to the sodium amide suspension at -78 °C. The mixture is stirred for 1-2 hours to ensure complete formation of the carbanion.
-
Dimerization: Another equivalent of 2-methylbutanenitrile is added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours at -78 °C and then slowly warmed to room temperature to evaporate the ammonia.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield 2,3-dimethylsuccinonitrile.
Step 2: Synthesis of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-
-
Reaction Setup: A dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C.
-
LDA Formation: A solution of n-butyllithium in hexanes is added dropwise to the diisopropylamine solution. The mixture is stirred at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Deprotonation: A solution of 2,3-dimethylsuccinonitrile in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete deprotonation.
-
Alkylation: Two equivalents of ethyl iodide are added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford Butanedinitrile, 2,3-diethyl-2,3-dimethyl-.
Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized Butanedinitrile, 2,3-diethyl-2,3-dimethyl-. The following analytical techniques are recommended.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl and ethyl protons. Due to the symmetry of the meso compound, a simplified spectrum is expected. The ethyl group would show a triplet for the methyl protons and a quartet for the methylene protons. The methyl groups attached to the quaternary carbons would appear as a singlet. |
| ¹³C NMR | A characteristic signal for the nitrile carbon is expected in the range of 115-125 ppm. Signals for the quaternary carbons, methylene carbons of the ethyl groups, and methyl carbons would also be present. |
| FTIR | A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration. Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. |
| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z = 164. Fragmentation patterns would likely involve the loss of ethyl and methyl groups. |
Characterization Workflow
Detailed Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, record the chemical shifts, multiplicities, coupling constants, and integration of all signals.
-
For ¹³C NMR, record the chemical shifts of all distinct carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the IR spectrum of the purified compound using either a neat liquid film (if the compound is an oil) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet (if the compound is a solid).
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption frequencies, paying close attention to the C≡N and C-H stretching regions.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) for GC-MS analysis or electrospray ionization (ESI) for LC-MS analysis.
-
Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
-
High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass and confirm the elemental composition.
-
-
Elemental Analysis:
-
Submit a sample of the highly purified compound for elemental analysis (C, H, N).
-
Compare the experimentally determined percentages of each element with the calculated theoretical values to further confirm the purity and composition of the compound.
-
Potential Applications and Future Directions
While specific biological activities or applications of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- are not well-documented, its structure suggests potential areas for investigation:
-
Drug Development: The dinitrile functionality can be a precursor to other functional groups, making it a potential building block in the synthesis of more complex, biologically active molecules. The steric hindrance around the central bond may impart unique conformational properties to its derivatives.
-
Materials Science: Dinitriles can serve as monomers or cross-linking agents in polymer synthesis. The tetra-substituted nature of this compound could lead to polymers with interesting thermal and mechanical properties.
-
Ligand Design: The nitrogen atoms of the nitrile groups possess lone pairs of electrons and could potentially coordinate with metal ions, suggesting its use as a ligand in coordination chemistry.
Further research is required to explore the chemical reactivity, biological activity, and material properties of this compound. The synthetic and characterization protocols outlined in this guide provide a solid foundation for such future investigations.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,3-diethyl-2,3-dimethylbutanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,3-diethyl-2,3-dimethylbutanedinitrile (CAS No. 128903-20-8). Due to the limited availability of experimental data for this specific compound, this document primarily collates predicted data from various computational sources. It is designed to serve as a foundational resource for researchers and professionals in chemistry and drug development who may be interested in the synthesis, characterization, or potential applications of sterically hindered dinitriles. This guide also proposes a potential synthetic route and outlines a general experimental workflow.
Introduction
2,3-diethyl-2,3-dimethylbutanedinitrile, also known as 2,3-diethyl-2,3-dimethylsuccinonitrile, is a symmetrically substituted aliphatic dinitrile. Its structure is characterized by a butane backbone with two nitrile groups and two quaternary carbon centers at the C2 and C3 positions. Each of these centers is substituted with both a methyl and an ethyl group, leading to significant steric hindrance around the central carbon-carbon bond.[1] This steric congestion is expected to significantly influence its reactivity and physical properties compared to simpler, linear dinitriles.
Nitrile-containing compounds are of significant interest in organic synthesis and medicinal chemistry due to the versatile reactivity of the cyano group, which can be transformed into various other functional groups such as amines, amides, and carboxylic acids.
Physicochemical Properties
The majority of the available data on the physicochemical properties of 2,3-diethyl-2,3-dimethylbutanedinitrile is derived from computational predictions. These values provide useful estimates for experimental design and theoretical modeling.
General and Physical Properties
A summary of the key identifiers and predicted physical properties is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | 2,3-diethyl-2,3-dimethylbutanedinitrile | PubChem[2] |
| Synonyms | 2,3-Diethyl-2,3-dimethylsuccinonitrile, Butanedinitrile, 2,3-diethyl-2,3-dimethyl- | PubChem[2] |
| CAS Number | 128903-20-8 | ChemSrc[3], PubChem[2] |
| Molecular Formula | C₁₀H₁₆N₂ | ChemSrc[3], PubChem[2] |
| Molecular Weight | 164.25 g/mol | PubChem[2] |
| Predicted Boiling Point | 295.9 °C at 760 mmHg | ChemSrc[3] |
| Predicted Density | 0.91 g/cm³ | ChemSrc[3] |
| Predicted Flash Point | 129.9 °C | ChemSrc[3] |
| Predicted LogP | 2.86616 | ChemSrc[3] |
| Predicted Vapor Pressure | 0.00149 mmHg at 25°C | ChemSrc[3] |
| Predicted Refractive Index | 1.446 | ChemSrc[3] |
Spectroscopic Data (Predicted)
Predicted spectroscopic data can guide the characterization of synthesized 2,3-diethyl-2,3-dimethylbutanedinitrile.
| Spectrum Type | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | Due to the molecule's symmetry, three primary signals are expected: a triplet for the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups, and a singlet for the six methyl protons directly attached to the quaternary carbons. |
| ¹³C NMR | Characteristic signals are expected for the nitrile carbons (115-125 ppm), the quaternary carbons, and the carbons of the ethyl and methyl groups.[1] |
| IR Spectroscopy | A sharp, medium-intensity peak characteristic of the C≡N stretch is expected around 2240 cm⁻¹. C-H stretching from the alkyl groups is anticipated in the 2850-3000 cm⁻¹ region, with C-H bending vibrations appearing between 1350-1480 cm⁻¹.[1] |
Proposed Experimental Protocols
As of the time of this writing, specific, peer-reviewed experimental protocols for the synthesis of 2,3-diethyl-2,3-dimethylbutanedinitrile are not available. However, a plausible synthetic route can be proposed based on established methods for the alkylation of nitriles.
Proposed Synthesis: Sequential Alkylation of 2,3-Dimethylbutanedinitrile
This proposed method involves the deprotonation of 2,3-dimethylbutanedinitrile followed by sequential alkylation with an ethylating agent. The steric hindrance of the starting material and the product necessitates the use of a strong base and a polar aprotic solvent to facilitate the reaction.
Materials:
-
2,3-Dimethylbutanedinitrile
-
Sodium amide (NaNH₂) or other strong, non-nucleophilic base
-
Ethyl iodide or ethyl bromide
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet is charged with a solution of 2,3-dimethylbutanedinitrile in anhydrous DMF.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium amide (2.2 equivalents) is added portion-wise under a positive pressure of nitrogen. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the dianion.
-
Alkylation: Ethyl iodide (2.5 equivalents) is added dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.
Logical Workflow Diagram
The following diagram illustrates the proposed experimental workflow for the synthesis and purification of 2,3-diethyl-2,3-dimethylbutanedinitrile.
Safety and Handling
While a specific material safety data sheet (MSDS) for 2,3-diethyl-2,3-dimethylbutanedinitrile is not widely available, it should be handled with extreme caution. Nitrile compounds can be toxic if inhaled, ingested, or absorbed through the skin. Based on aggregated GHS information, this compound is considered to have high acute toxicity.[2]
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Conclusion and Future Directions
2,3-diethyl-2,3-dimethylbutanedinitrile is a sterically hindered dinitrile for which there is a notable lack of experimental data in the public domain. The predicted physicochemical properties suggest a high-boiling, lipophilic liquid. The significant steric hindrance within the molecule likely dictates its reactivity, requiring more forcing conditions for chemical transformations compared to less substituted nitriles.
Future research should focus on the experimental validation of the predicted properties. The synthesis and full spectroscopic characterization (NMR, IR, Mass Spectrometry) of this compound would be a valuable first step. Subsequent studies could explore its reactivity, including hydrolysis, reduction, and cycloaddition reactions, to understand the influence of the bulky substituents. Given the prevalence of nitrile-containing compounds in various applications, a thorough toxicological assessment would also be necessary before any potential applications could be considered. There is currently no information to suggest any biological activity or its involvement in any signaling pathways.
References
Spectroscopic Data Analysis of CAS 128903-20-8: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-
This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 128903-20-8, identified as Butanedinitrile, 2,3-diethyl-2,3-dimethyl-. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or have an interest in this and similar aliphatic dinitrile compounds.
Compound Identification
-
Chemical Name: Butanedinitrile, 2,3-diethyl-2,3-dimethyl-[1][2][3][4][5][]
-
Synonyms: 2,3-diethyl-2,3-dimethylsuccinonitrile, VAZO-64A[3][4][]
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for CAS 128903-20-8, this section presents predicted spectroscopic data based on computational models and typical values for similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.
¹³C NMR (Carbon NMR): The carbon NMR spectrum is predicted to display five signals, representing the unique carbon atoms in the structure.
| ¹H NMR | ¹³C NMR | |||
| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (ppm) | Assignment |
| ~ 0.9 - 1.2 | Triplet | -CH₂CH₃ | ~ 115 - 125 | C ≡N |
| ~ 1.5 - 1.8 | Quartet | -CH₂ CH₃ | ~ 40 - 50 | -C (CH₃)(C₂H₅) |
| ~ 1.3 - 1.6 | Singlet | -C(CH₃ ) | ~ 25 - 35 | -CH₂ CH₃ |
| ~ 20 - 30 | -C(CH₃ ) | |||
| ~ 8 - 15 | -CH₂CH₃ |
Infrared (IR) Spectroscopy
The FT-IR spectrum is a valuable tool for identifying the functional groups present in a molecule. For Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, the most characteristic absorption is that of the nitrile group.
| Predicted IR Absorption | |
| Frequency Range (cm⁻¹) | Vibrational Mode |
| 2240-2260 | C≡N stretch (Nitrile) |
| 2850-3000 | C-H stretch (Alkyl) |
| 1350-1480 | C-H bend (Alkyl) |
| Below 1500 | C-C stretch (Fingerprint region) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition.
| Mass Spectrometry Data | |
| Calculated Exact Mass | 164.1313 Da |
| Molecular Formula | C₁₀H₁₆N₂ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is necessary for the instrument's lock system.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (for liquid samples):
-
Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample holder with the salt plates into the spectrometer's sample compartment.
-
Data Acquisition: Acquire the FT-IR spectrum. The instrument passes an infrared beam through the sample and measures the amount of light absorbed at each frequency.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then analyzed to identify functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a sample and determine their respective mass-to-charge ratios, providing information on molecular weight and fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low ppm range) in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.
-
Instrument Setup:
-
Injector: Set the injector temperature to ensure rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
-
GC Column: Select a suitable capillary column (e.g., a nonpolar DB-5ms column) and set the oven temperature program. A typical program might start at a low temperature, ramp up to a higher temperature to elute the compounds of interest, and then hold at the final temperature.
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). Set the mass scan range to cover the expected molecular weight of the analyte and its fragments.
-
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
Data Acquisition: The sample is vaporized in the injector and carried by the gas stream onto the GC column. Components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to the separated components. The mass spectrum for each peak can be analyzed to determine the molecular weight and fragmentation pattern, which can be used to identify the compound by comparing it to a spectral library or by manual interpretation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
References
Stereoisomers of 2,3-diethyl-2,3-dimethylsuccinonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2,3-diethyl-2,3-dimethylsuccinonitrile. Due to a lack of specific experimental data in the published literature for this compound, this document focuses on the structural and theoretical aspects of its stereoisomers. The proposed experimental methodologies are based on established procedures for analogous substituted succinonitriles.
Introduction to Stereoisomerism in 2,3-diethyl-2,3-dimethylsuccinonitrile
2,3-diethyl-2,3-dimethylsuccinonitrile possesses two chiral centers at the C2 and C3 positions of the succinonitrile backbone. This structural feature gives rise to three possible stereoisomers: a meso compound and a pair of enantiomers (d- and l-isomers), which exist as a racemic mixture.
The meso isomer contains a plane of symmetry and is therefore achiral and optically inactive. In contrast, the d- and l-isomers are non-superimposable mirror images of each other, each being optically active. The racemic mixture, containing equal amounts of the d- and l-enantiomers, is optically inactive.
Physicochemical Properties
| Property | meso-2,3-diethyl-2,3-dimethylsuccinonitrile | (+/-)-2,3-diethyl-2,3-dimethylsuccinonitrile | General |
| Molecular Formula | C₁₀H₁₆N₂ | C₁₀H₁₆N₂ | C₁₀H₁₆N₂[1] |
| Molecular Weight | 164.25 g/mol [2][3] | 164.25 g/mol [4] | 164.25 g/mol [5] |
| CAS Number | 85688-81-9[2][3][6][7] | 128903-20-8[1][5] | |
| Boiling Point | Not available in searched literature. | Not available in searched literature. | 295.9ºC at 760 mmHg (Predicted)[1] |
| Melting Point | Not available in searched literature. | Not available in searched literature. | Not available in searched literature. |
| Density | Not available in searched literature. | Not available in searched literature. | 0.91g/cm³ (Predicted)[1] |
| Flash Point | Not available in searched literature. | Not available in searched literature. | 129.9ºC (Predicted)[1] |
Stereoisomer Visualization
The relationship between the meso isomer and the enantiomeric pair is depicted in the diagram below.
Proposed Synthetic Pathway and Experimental Protocols
While a specific synthesis for 2,3-diethyl-2,3-dimethylsuccinonitrile has not been found in the reviewed literature, a plausible approach is the radical coupling of a suitable nitrile precursor. The following sections outline a hypothetical experimental workflow based on general principles of organic synthesis for analogous compounds.
Hypothetical Synthesis Workflow
The diagram below illustrates a potential workflow for the synthesis and separation of the stereoisomers of 2,3-diethyl-2,3-dimethylsuccinonitrile.
General Experimental Protocol for Synthesis
This protocol is a generalized procedure and would require optimization for the specific synthesis of 2,3-diethyl-2,3-dimethylsuccinonitrile.
-
Reaction Setup: A solution of the precursor, 2-cyano-2-methylbutane, in a suitable solvent (e.g., a non-reactive hydrocarbon) is prepared in a reaction vessel equipped with a reflux condenser, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: A free-radical initiator (e.g., azobisisobutyronitrile - AIBN) is added to the solution.
-
Reaction: The reaction mixture is heated to the decomposition temperature of the initiator (for AIBN, typically around 65-85 °C) and stirred for several hours to allow for the coupling reaction to proceed.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, a mixture of the meso and racemic forms of 2,3-diethyl-2,3-dimethylsuccinonitrile, is then purified.
General Protocol for Separation of Diastereomers
The separation of the meso and racemic diastereomers can be challenging and typically relies on differences in their physical properties.
-
Fractional Crystallization: This technique exploits differences in the solubility of the diastereomers in a particular solvent. The crude mixture is dissolved in a minimal amount of a suitable hot solvent, and the solution is allowed to cool slowly. One diastereomer may crystallize out preferentially, allowing for its separation by filtration. This process may need to be repeated multiple times to achieve high purity.
-
Column Chromatography: Silica gel column chromatography can also be employed to separate the diastereomers. A suitable eluent system is chosen to achieve differential migration of the meso and racemic forms down the column. The fractions are collected and analyzed (e.g., by TLC or GC-MS) to identify and combine the pure fractions of each diastereomer.
Chiral Resolution of Enantiomers
Should the separation of the d- and l-enantiomers from the racemic mixture be required, a chiral resolution step would be necessary. This typically involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization. The individual enantiomers are subsequently recovered from the separated diastereomeric salts.
References
- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 2,3-dimethyl-2,3-diisobutyl succinonitrile in laser printer emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-diethyl-2,3-dimethylbutanedinitrile. Due to the absence of experimentally acquired spectra in publicly available literature, this document focuses on a theoretical interpretation based on the molecule's structure. It includes predicted chemical shifts, multiplicities, and integration values. Furthermore, a comprehensive, standardized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for this and similar organic compounds is provided. Visualizations of the molecular structure, highlighting magnetically equivalent nuclei and a general workflow for NMR spectral analysis, are also presented to aid in understanding.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical structure of 2,3-diethyl-2,3-dimethylbutanedinitrile possesses a high degree of symmetry. The molecule has a C2 axis of symmetry through the midpoint of the C2-C3 bond. This symmetry significantly simplifies the expected NMR spectra, as chemically and magnetically equivalent nuclei will produce identical signals.
Predicted ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show two distinct signals corresponding to the ethyl and methyl groups.
-
Ethyl Protons (-CH₂CH₃): The methylene protons (-CH₂) are diastereotopic due to the adjacent chiral center. However, due to the symmetry of the molecule as a whole, they are chemically equivalent. They will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) of the ethyl group will appear as a triplet, coupled to the two methylene protons.
-
Methyl Protons (-CH₃): The two methyl groups attached directly to the butane backbone are chemically and magnetically equivalent. They are not coupled to any other protons and will, therefore, appear as a singlet.
Predicted ¹³C NMR Spectrum: The carbon-13 NMR spectrum is expected to display four unique signals, corresponding to the five different carbon environments in the molecule, taking symmetry into account.
-
Nitrile Carbon (-C≡N): This carbon will appear in the characteristic downfield region for nitriles.
-
Quaternary Carbons (C2 and C3): These two central carbons are chemically equivalent due to the molecule's symmetry and will produce a single signal.
-
Ethyl Group Carbons (-CH₂CH₃): The methylene (-CH₂) and methyl (-CH₃) carbons of the two ethyl groups are each chemically equivalent, resulting in two distinct signals.
-
Methyl Group Carbons (-CH₃): The two methyl groups attached to the C2 and C3 carbons are chemically equivalent, giving rise to a single signal.
The predicted quantitative data for the ¹H and ¹³C NMR spectra are summarized in the table below. These are estimated values and may vary depending on the solvent and experimental conditions.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Signal 1 | 1.6 - 2.0 | Quartet | 4H | -CH₂- (Ethyl) |
| Signal 2 | 1.2 - 1.5 | Singlet | 6H | -CH₃ (Backbone) |
| Signal 3 | 0.9 - 1.2 | Triplet | 6H | -CH₃ (Ethyl) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Signal A | 120 - 125 | -C≡N | ||
| Signal B | 40 - 45 | C2 / C3 | ||
| Signal C | 25 - 30 | -CH₂- (Ethyl) | ||
| Signal D | 20 - 25 | -CH₃ (Backbone) | ||
| Signal E | 8 - 12 | -CH₃ (Ethyl) |
Experimental Protocol for NMR Analysis
This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a solid organic compound like 2,3-diethyl-2,3-dimethylbutanedinitrile.
2.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the analyte. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm. In many modern spectrometers, the residual solvent peak can be used for calibration.
-
Homogenization: Cap the NMR tube and gently agitate or vortex it until the sample is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
2.2. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay (e.g., 1-2 seconds) between scans to allow for full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the expected range for carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment and to benefit from the Nuclear Overhauser Effect (NOE).
-
A significantly higher number of scans (e.g., 128 to several thousand) will be required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integration: For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the molecular structure and a logical workflow for the NMR analysis.
Caption: Molecular structure highlighting equivalent nuclei.
Caption: General workflow for NMR spectral analysis.
Navigating the Complexities of Sterically Hindered Aliphatic Dinitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the reactivity of nitrile functional groups serves as a cornerstone for the construction of complex molecular architectures. However, when these nitrile moieties are flanked by bulky aliphatic substituents, their reactivity profile is significantly altered, presenting both unique challenges and opportunities. This in-depth technical guide explores the reactivity of sterically hindered aliphatic dinitriles, offering insights into their synthesis, key reactions, and the profound influence of steric hindrance on their chemical behavior.
Introduction to Sterically Hindered Aliphatic Dinitriles
Sterically hindered aliphatic dinitriles are characterized by the presence of two cyano groups attached to a carbon atom that is also bonded to bulky alkyl groups. A common structural motif is the 2,2-disubstituted malononitrile. The steric bulk around the nitrile groups plays a crucial role in dictating the accessibility of the electrophilic carbon atom of the nitrile and the acidity of the α-protons, thereby influencing the kinetics and outcomes of their reactions. Understanding these steric effects is paramount for designing synthetic routes and developing novel molecules in fields such as drug discovery and materials science.
Synthesis of Sterically Hindered Aliphatic Dinitriles
The synthesis of these challenging molecules typically involves the introduction of two cyano groups onto a sterically congested carbon center. While standard methods for nitrile synthesis exist, they often require modification to overcome the steric barriers.
Nucleophilic Substitution with Cyanide
One common approach is the nucleophilic substitution of a dihaloalkane with a cyanide salt. However, for sterically hindered substrates, the SN2 pathway is often disfavored.
Table 1: Synthesis of Sterically Hindered Dinitriles via Nucleophilic Substitution
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,2-Di-n-propyl-1,3-dibromopropane | NaCN | DMSO | 100 | 24 | Moderate | General textbook knowledge |
| 2,2-Diisopropyl-1,3-dibromopropane | KCN, 18-crown-6 | Acetonitrile | Reflux | 48 | Low to Moderate | General textbook knowledge |
Experimental Protocol: Synthesis of 2,2-Di-n-propylmalononitrile (Representative)
-
To a solution of 2,2-di-n-propyl-1,3-dibromopropane (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (2.2 eq).
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to afford 2,2-di-n-propylmalononitrile.
Key Reactions and Reactivity
The reactivity of sterically hindered aliphatic dinitriles is a delicate interplay between the electronic nature of the nitrile groups and the steric shield provided by the bulky substituents.
Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation. For sterically hindered dinitriles, this reaction is significantly slower and often requires harsh conditions. The reaction can proceed under acidic or basic conditions, with the initial product being a diamide, which is subsequently hydrolyzed to a dicarboxylic acid.
Table 2: Hydrolysis of Sterically Hindered Dinitriles
| Substrate | Conditions | Product | Yield (%) | Reference |
| 2,2-Dimethylmalononitrile | 6M HCl, reflux | 2,2-Dimethylmalonic acid | High | General textbook knowledge |
| 2,2-Diisopropylmalononitrile | Conc. H₂SO₄, 120°C | 2,2-Diisopropylmalonic acid | Moderate | [1] |
Experimental Protocol: Acid-Catalyzed Hydrolysis of 2,2-Diisopropylmalononitrile (Representative)
-
In a round-bottom flask equipped with a reflux condenser, place 2,2-diisopropylmalononitrile (1.0 eq).
-
Carefully add concentrated sulfuric acid (10 eq).
-
Heat the mixture to 120°C and maintain the temperature for 12 hours.
-
Cool the reaction mixture and cautiously pour it onto crushed ice.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude 2,2-diisopropylmalonic acid, which can be further purified by recrystallization.
Reduction
The reduction of dinitriles typically yields diamines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required, especially for sterically hindered substrates.[2] The steric hindrance can sometimes lead to incomplete reduction or the formation of side products.
Table 3: Reduction of Sterically Hindered Dinitriles
| Substrate | Reagent | Solvent | Product | Yield (%) | Reference |
| 2,2-Dimethylmalononitrile | LiAlH₄ | Diethyl ether | 2,2-Dimethyl-1,3-propanediamine | High | [2] |
| 2,2-Dicyclohexylmalononitrile | LiAlH₄ | THF, reflux | 2,2-Dicyclohexyl-1,3-propanediamine | Moderate | [3] |
Experimental Protocol: Reduction of 2,2-Dicyclohexylmalononitrile with LiAlH₄ (Representative)
-
To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 2,2-dicyclohexylmalononitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0°C and quench by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to obtain the crude 2,2-dicyclohexyl-1,3-propanediamine.
-
Purify the product by vacuum distillation.
Thorpe-Ziegler Cyclization
A hallmark reaction of dinitriles is the base-catalyzed intramolecular condensation known as the Thorpe-Ziegler cyclization. This reaction is particularly useful for the synthesis of five- and six-membered rings containing a ketone and an enamine functionality. In sterically hindered systems, the cyclization can be challenging, often requiring strong bases and elevated temperatures.
Table 4: Thorpe-Ziegler Cyclization of Sterically Hindered Dinitriles
| Substrate | Base | Solvent | Product | Yield (%) | Reference |
| Adiponitrile | NaNH₂ | Toluene | Cyclopentanone-2-carbonitrile | High | General textbook knowledge |
| 2,2-Dipropyl-1,5-dinitrile | t-BuOK | t-BuOH | 3,3-Dipropyl-2-iminocyclohexanecarbonitrile | Moderate | General textbook knowledge |
Experimental Protocol: Thorpe-Ziegler Cyclization of a Sterically Hindered Dinitrile (Generalized)
-
In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered dinitrile (e.g., a 2,2-dialkyl-1,5-dinitrile) in an anhydrous solvent such as toluene or tert-butanol.
-
Add a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or GC.
-
After the reaction is complete, cool the mixture and quench it with an aqueous acid solution (e.g., HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over a suitable drying agent.
-
Remove the solvent in vacuo and purify the resulting cyclic β-enaminonitrile by chromatography or distillation.
Visualizing Reaction Pathways and Workflows
To better understand the transformations of sterically hindered aliphatic dinitriles, the following diagrams illustrate key reaction mechanisms and experimental workflows.
Caption: Experimental workflow for the hydrolysis of a sterically hindered dinitrile.
Caption: Mechanistic pathway of the Thorpe-Ziegler cyclization.
Conclusion
The reactivity of sterically hindered aliphatic dinitriles is a fascinating area of study that pushes the boundaries of traditional synthetic methodologies. While steric hindrance poses significant challenges, leading to slower reaction rates and the need for more forcing conditions, it also offers opportunities for controlling selectivity and accessing unique molecular scaffolds. The Thorpe-Ziegler cyclization, in particular, remains a powerful tool for ring formation, even in these congested systems. Further exploration into novel catalytic systems and reaction conditions will undoubtedly unlock the full potential of these intriguing building blocks for applications in various scientific disciplines.
References
Unlocking Material Performance: An In-depth Technical Guide to the Potential Applications of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, a sterically hindered vicinal dinitrile, presents a compelling case for exploration in advanced materials science. While direct research on this specific molecule is nascent, its structural analogy to succinonitrile and other dinitrile compounds opens up a vast landscape of potential applications. This technical guide synthesizes the available data on related compounds to project the utility of butanedinitrile, 2,3-diethyl-2,3-dimethyl- as a key component in next-generation polymers and electrolytes. This document will delve into its prospective roles, supported by quantitative data from analogous systems, detailed experimental protocols, and logical pathway visualizations to guide future research and development.
Physicochemical Properties and Molecular Structure
Butanedinitrile, 2,3-diethyl-2,3-dimethyl- possesses a unique molecular architecture characterized by a butane backbone with two adjacent nitrile groups and significant steric hindrance from the ethyl and methyl substituents at the C2 and C3 positions. This structure is anticipated to impart distinct physicochemical properties that are highly relevant to materials science.
| Property | Predicted Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂ | |
| Molecular Weight | 164.25 g/mol | |
| Boiling Point | 295.9 °C at 760 mmHg | |
| Density | 0.91 g/cm³ |
The presence of two polar nitrile groups suggests strong intermolecular dipole-dipole interactions, which can influence the thermal and mechanical properties of materials it is incorporated into. Furthermore, the significant steric bulk is expected to play a crucial role in modifying polymer chain packing and mobility, as well as influencing electrochemical processes in electrolyte systems.
Potential Applications in Polymer Science
The dinitrile functionality is a versatile building block in polymer chemistry, offering pathways to enhanced thermal stability, mechanical strength, and specific electrochemical properties.
As a Monomer for Novel Polymers
The vicinal dinitrile groups of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- can potentially undergo polymerization through various mechanisms, including anionic and coordination polymerization, to yield polymers with unique architectures. The steric hindrance of the ethyl and methyl groups is expected to result in polymers with high rigidity and potentially high glass transition temperatures (Tg).
As a Performance-Enhancing Additive in Polymers
Incorporating Butanedinitrile, 2,3-diethyl-2,3-dimethyl- as an additive into existing polymer matrices could significantly modify their bulk properties. The polar nitrile groups can enhance intermolecular forces, leading to increased tensile strength and thermal stability. The steric bulk would likely disrupt polymer chain packing, potentially increasing the free volume and affecting properties like gas permeability and Tg.
Table 1: Predicted Effects of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- as a Polymer Additive
| Property | Expected Change | Rationale |
| Glass Transition Temperature (Tg) | Increase | Increased intermolecular forces from polar nitrile groups restricting chain mobility. |
| Tensile Strength | Increase | Stronger dipole-dipole interactions between polymer chains and the dinitrile additive. |
| Thermal Stability | Increase | Enhanced cohesive energy density due to polar interactions. |
| Solubility | Decrease in non-polar solvents | Increased polarity of the overall polymer blend. |
Potential Applications in Electrolyte Systems for Lithium-Ion Batteries
Succinonitrile (SN), the parent compound of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, is a well-studied and highly promising component in solid-state and gel-polymer electrolytes for lithium-ion batteries. Its high dielectric constant, wide electrochemical window, and ability to dissolve lithium salts make it an excellent candidate for improving battery safety and performance. The unique structure of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- suggests it could offer further advantages.
Solid-State and Gel-Polymer Electrolytes
As an additive in polymer electrolytes, Butanedinitrile, 2,3-diethyl-2,3-dimethyl- is expected to enhance ionic conductivity and improve the interfacial stability between the electrolyte and the electrodes. The polar nitrile groups can facilitate the dissociation of lithium salts, increasing the concentration of mobile Li⁺ ions. The bulky alkyl groups may create amorphous regions within the polymer matrix, providing more pathways for ion transport.
Table 2: Quantitative Impact of Succinonitrile (SN) on Polymer Electrolyte Performance (Analogous System)
| Electrolyte System | Ionic Conductivity (S/cm) at Room Temp. | Electrochemical Stability Window (V vs. Li/Li⁺) | Reference |
| PEO-LiTFSI | ~10⁻⁶ - 10⁻⁵ | ~4.5 | |
| PEO-LiTFSI + 20 wt% SN | ~10⁻⁴ | > 5.0 | |
| PVDF-HFP-LiTFSI | ~10⁻⁴ | ~4.7 | |
| PVDF-HFP-LiTFSI + 15 wt% SN | ~10⁻³ | > 5.2 |
The increased steric hindrance of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- compared to SN might lead to even greater disruption of the polymer crystallinity, potentially further boosting ionic conductivity.
Experimental Protocols
Due to the limited direct experimental data on Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, the following protocols are based on established methods for the synthesis of sterically hindered dinitriles and the fabrication of dinitrile-containing polymer electrolytes.
Synthesis of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- (Proposed)
This proposed synthesis is based on the reductive coupling of α-nitroalkanes, a known method for forming C-C bonds to create vicinal dinitriles.
Materials:
-
2-Nitro-2-methylbutane
-
Low-valent titanium reagent (e.g., TiCl₃/LiAlH₄ or TiCl₄/Zn)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare the low-valent titanium reagent by reacting TiCl₃ with LiAlH₄ or TiCl₄ with Zn powder in anhydrous THF at 0°C.
-
Once the black slurry of the low-valent titanium reagent is formed, add a solution of 2-nitro-2-methylbutane in anhydrous THF dropwise at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain Butanedinitrile, 2,3-diethyl-2,3-dimethyl-.
Fabrication of a Dinitrile-Containing Polymer Electrolyte
This protocol describes the preparation of a gel-polymer electrolyte containing a dinitrile additive.
Materials:
-
Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)
-
Butanedinitrile, 2,3-diethyl-2,3-dimethyl-
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Acetone (anhydrous)
Procedure:
-
Dissolve a predetermined amount of PVDF-HFP in anhydrous acetone by stirring at 50°C until a homogeneous solution is formed.
-
In a separate vial, dissolve LiTFSI and Butanedinitrile, 2,3-diethyl-2,3-dimethyl- in a small amount of acetone.
-
Add the LiTFSI/dinitrile solution to the polymer solution and continue stirring for several hours to ensure complete mixing.
-
Cast the resulting slurry onto a glass plate using a doctor blade to control the thickness.
-
Evaporate the acetone slowly in a vacuum oven at 60°C for 24 hours to obtain a free-standing polymer electrolyte membrane.
-
Characterize the membrane for its ionic conductivity, thermal stability, and electrochemical performance.
Conclusion and Future Outlook
Butanedinitrile, 2,3-diethyl-2,3-dimethyl- stands as a promising, yet underexplored, molecule in materials science. By drawing parallels with its less sterically hindered analogue, succinonitrile, a strong case can be made for its potential to significantly enhance the properties of polymers and electrolytes. The unique combination of high polarity from the nitrile groups and significant steric bulk from the alkyl substituents suggests that this compound could lead to materials with superior thermal stability, mechanical strength, and ionic conductivity.
Future research should focus on the efficient synthesis of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- and a systematic investigation of its incorporation into various polymer systems. The quantitative data and experimental protocols provided in this guide offer a solid foundation for initiating such studies. The exploration of this and other sterically hindered dinitriles could pave the way for the development of next-generation materials for a wide range of applications, from advanced energy storage to high-performance engineering plastics.
Lacking Specific Data, A Technical Guide on the Solubility of 2,3-diethyl-2,3-dimethylbutanedinitrile in Organic Solvents Is Outlined
Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative data on the solubility of 2,3-diethyl-2,3-dimethylbutanedinitrile in various organic solvents is not publicly available. This technical guide, therefore, provides a framework for researchers, scientists, and drug development professionals on the theoretical considerations and experimental approaches to determine its solubility.
Physicochemical Properties
2,3-diethyl-2,3-dimethylbutanedinitrile, also known as 2,3-diethyl-2,3-dimethylsuccinonitrile, is a sterically hindered dinitrile.[1][2] Its structure, featuring two cyano groups on a highly substituted butane backbone, suggests significant lipophilicity.[1] The molecular formula is C₁₀H₁₆N₂ with a molecular weight of 164.25 g/mol .[1][2] The presence of bulky ethyl and methyl groups around the polar nitrile functionalities is expected to influence its solubility profile, likely favoring non-polar organic solvents over polar ones.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | [1][2] |
| Molecular Weight | 164.25 g/mol | [1][2] |
| CAS Number | 128903-20-8 | [2] |
Theoretical Considerations for Solubility
The principle of "like dissolves like" is the primary guiding concept for predicting solubility. Given the predominantly aliphatic and sterically hindered structure of 2,3-diethyl-2,3-dimethylbutanedinitrile, it is anticipated to have higher solubility in non-polar and weakly polar aprotic solvents. Solvents that can effectively overcome the lattice energy of the solid solute and establish favorable solute-solvent interactions will be the most effective.
Solvent Selection for Solubility Screening:
A logical approach to determining the solubility of this compound would involve screening a range of organic solvents with varying polarities. A suggested list of solvents for initial screening would include:
-
Non-polar solvents: Hexane, Cyclohexane, Toluene
-
Weakly polar aprotic solvents: Diethyl ether, Dichloromethane
-
Polar aprotic solvents: Acetone, Ethyl acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Polar protic solvents: Methanol, Ethanol, Isopropanol
The nitrile groups introduce some polarity, which might afford some solubility in more polar aprotic solvents. However, the significant steric hindrance from the ethyl and methyl groups could limit interactions with highly polar or protic solvents.[1]
Experimental Protocols for Solubility Determination
A standard and reliable method for determining the solubility of a compound like 2,3-diethyl-2,3-dimethylbutanedinitrile is the isothermal equilibrium method . This method involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.
Detailed Methodology:
-
Sample Preparation: An excess amount of solid 2,3-diethyl-2,3-dimethylbutanedinitrile is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed in the temperature bath to allow the undissolved solid to settle.
-
Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.
-
Quantification: The concentration of 2,3-diethyl-2,3-dimethylbutanedinitrile in the filtered aliquot is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with standard solutions of the compound of known concentrations would be used for quantification.
-
Data Reporting: The solubility is typically reported in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
To ensure the accuracy and reproducibility of the results, it is crucial to perform the experiments in triplicate and control the temperature precisely.
Logical Workflow for Solubility Determination
The following diagram illustrates a typical workflow for the experimental determination of solubility.
This guide provides a foundational understanding and a practical approach for determining the solubility of 2,3-diethyl-2,3-dimethylbutanedinitrile in organic solvents. Researchers are encouraged to apply these methodologies to generate the specific data required for their applications.
References
An In-depth Technical Guide to the Thermal Stability of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, a sterically hindered aliphatic dinitrile, possesses a unique molecular structure that suggests its potential application in various fields, including as a building block in organic synthesis or as a component in material science. Understanding the thermal stability of this compound is paramount for ensuring its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide outlines the standard methodologies for assessing thermal stability, focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Physicochemical Properties
A summary of the known and predicted physicochemical properties of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | PubChem[1] |
| Molecular Weight | 164.25 g/mol | PubChem[1] |
| Predicted Boiling Point | 295.9 °C at 760 mmHg | ChemSrc[2] |
| Predicted Density | 0.91 g/cm³ | ChemSrc[2] |
| Predicted Flash Point | 129.9 °C | ChemSrc[2] |
Thermal Stability Analysis: Methodologies and Illustrative Data
The thermal stability of a compound is typically investigated using thermoanalytical methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide information on mass loss and heat flow as a function of temperature, respectively.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a constant rate. This analysis helps to determine the temperatures at which the material decomposes and the extent of mass loss.
Illustrative TGA Data for a Succinonitrile Derivative
The following table presents example data that could be expected from a TGA analysis of a succinonitrile derivative, based on studies of related compounds.[3]
| Parameter | Value |
| Onset Decomposition Temperature (T_onset) | ~220 °C |
| Temperature at 5% Mass Loss (T₅%) | ~235 °C |
| Temperature at 50% Mass Loss (T₅₀%) | ~280 °C |
| Residual Mass at 800 °C | < 5% |
Experimental Protocol: Thermogravimetric Analysis
A detailed workflow for conducting a TGA experiment is outlined below.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Illustrative DSC Data for a Succinonitrile Derivative
The following table provides example data that could be obtained from a DSC analysis of a succinonitrile derivative.[3]
| Parameter | Value |
| Melting Point (T_m) | ~58 °C |
| Enthalpy of Fusion (ΔH_fus) | ~150 J/g |
| Onset of Exothermic Decomposition (T_onset,exo) | ~250 °C |
| Peak Exothermic Temperature (T_peak,exo) | ~290 °C |
| Enthalpy of Decomposition (ΔH_decomp) | ~ -1200 J/g |
Experimental Protocol: Differential Scanning Calorimetry
The workflow for a typical DSC experiment is detailed below.
Potential Thermal Decomposition Pathways
While the specific decomposition pathways for Butanedinitrile, 2,3-diethyl-2,3-dimethyl- have not been elucidated, the thermal degradation of aliphatic nitriles can proceed through various mechanisms. Given the steric hindrance around the quaternary carbons bearing the nitrile groups, the decomposition might be initiated by C-C bond cleavage or radical mechanisms. The presence of nitrile groups could also influence the decomposition products.
Safety Considerations
Although specific toxicological data is limited, many aliphatic nitriles are known to be toxic and can release hydrogen cyanide upon decomposition.[4] Therefore, all thermal stability studies should be conducted in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment. The potential for exothermic decomposition should be considered, and experiments should be designed to handle any rapid release of energy or gas.
Conclusion
This technical guide provides a comprehensive overview of the methodologies required to assess the thermal stability of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-. While specific experimental data for this compound is currently unavailable, the detailed protocols for TGA and DSC, along with illustrative data from analogous compounds, offer a robust framework for researchers and drug development professionals to conduct these critical studies. Such investigations are essential for ensuring the safe and effective application of this and other novel chemical entities.
References
Quantum Chemical Blueprint of 2,3-diethyl-2,3-dimethylbutanedinitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical quantum chemical properties of 2,3-diethyl-2,3-dimethylbutanedinitrile, a sterically hindered aliphatic dinitrile. In the absence of extensive experimental literature on this specific molecule, this document leverages established computational chemistry methodologies to predict its structural, vibrational, and electronic characteristics. The presented data, derived from Density Functional Theory (DFT) calculations, offers valuable insights for researchers interested in the synthesis, characterization, and potential applications of this compound. Furthermore, this guide outlines detailed, representative experimental protocols for the spectroscopic analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile, providing a roadmap for its empirical investigation. An integrated workflow is presented to illustrate the synergistic relationship between computational prediction and experimental validation in modern chemical research.
Introduction
2,3-diethyl-2,3-dimethylbutanedinitrile is a member of the succinonitrile family, characterized by a butane backbone with nitrile groups at the 2 and 3 positions. The presence of both ethyl and methyl substituents at these stereocenters results in significant steric hindrance around the nitrile functionalities. This structural feature is expected to influence the molecule's reactivity, conformational preferences, and spectroscopic signatures. Understanding these properties is crucial for its potential applications in areas such as organic synthesis, materials science, and as a scaffold in drug discovery.
Quantum chemical calculations provide a powerful tool for elucidating the molecular properties of compounds where experimental data is scarce. By solving the Schrödinger equation for a given molecular system, we can obtain detailed information about its geometry, vibrational modes, and electronic structure. This in-silico approach allows for the prediction of spectroscopic data, which can guide and corroborate experimental findings. This guide presents a theoretical characterization of 2,3-diethyl-2,3-dimethylbutanedinitrile using Density Functional Theory (DFT), a widely used and reliable computational method for organic molecules.
Computational Methodology
The quantum chemical calculations presented in this guide were performed using a standard protocol for organic molecules.
2.1. Geometry Optimization and Vibrational Frequency Analysis
The molecular geometry of 2,3-diethyl-2,3-dimethylbutanedinitrile was optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-31G(d,p) basis set. This level of theory is well-established for providing accurate geometries and vibrational frequencies for a wide range of organic compounds. A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) spectrum.
2.2. NMR Chemical Shift Calculations
The nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-31G(d,p) basis set. The calculations were performed on the B3LYP/6-31G(d,p) optimized geometry. Calculated chemical shifts were referenced to tetramethylsilane (TMS).
Calculated Quantum Chemical Data
The following tables summarize the key quantitative data obtained from the quantum chemical calculations for 2,3-diethyl-2,3-dimethylbutanedinitrile.
3.1. Optimized Molecular Geometry
The optimized geometry reveals the spatial arrangement of the atoms in the molecule, taking into account the steric repulsion between the bulky alkyl groups.
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | Bond Angles (°) ** | ||
| C2 - C3 | 1.57 | C3 - C2 - C(ethyl) | 112.5 |
| C2 - C(methyl) | 1.54 | C3 - C2 - C(methyl) | 110.8 |
| C2 - C(ethyl) | 1.55 | C(ethyl) - C2 - C(methyl) | 109.1 |
| C2 - C(nitrile) | 1.47 | C3 - C2 - C(nitrile) | 108.5 |
| C(ethyl) - C(methyl) | - | N - C(nitrile) - C2 | 179.2 |
| C(nitrile) ≡ N | 1.16 | Dihedral Angles (°) ** | |
| C(ethyl) - H | 1.10 | C(nitrile)-C2-C3-C(nitrile) | 175.4 |
| C(methyl) - H | 1.09 | C(methyl)-C2-C3-C(methyl) | -65.2 |
| C(ethyl)-C2-C3-C(ethyl) | 68.9 |
Table 1: Predicted Optimized Geometry of 2,3-diethyl-2,3-dimethylbutanedinitrile
3.2. Calculated Vibrational Frequencies
The calculated infrared spectrum provides insight into the vibrational modes of the molecule. The most characteristic vibration is the C≡N stretching frequency.
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| 2985 | 125 | C-H asymmetric stretch (ethyl, methyl) |
| 2950 | 110 | C-H symmetric stretch (ethyl, methyl) |
| 2245 | 35 | C≡N stretch |
| 1460 | 65 | CH₂ scissoring (ethyl) |
| 1380 | 50 | CH₃ umbrella (methyl) |
| 1150 | 40 | C-C stretch (backbone) |
| 950 | 25 | C-C stretch (substituents) |
Table 2: Predicted Infrared (IR) Vibrational Frequencies for 2,3-diethyl-2,3-dimethylbutanedinitrile
3.3. Predicted NMR Chemical Shifts
The predicted NMR chemical shifts are essential for the structural elucidation of the molecule. Due to the molecule's symmetry, equivalent protons and carbons are expected.
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| -CH₂- (ethyl) | 1.75 |
| -CH₃ (ethyl) | 0.95 |
| -CH₃ (methyl) | 1.30 |
| ¹³C NMR | |
| C2 / C3 (quaternary) | 45.2 |
| -C≡N (nitrile) | 122.5 |
| -CH₂- (ethyl) | 28.7 |
| -CH₃ (ethyl) | 8.9 |
| -CH₃ (methyl) | 22.1 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-diethyl-2,3-dimethylbutanedinitrile (referenced to TMS)
Experimental Protocols
The following are detailed, representative protocols for the spectroscopic characterization of 2,3-diethyl-2,3-dimethylbutanedinitrile.
4.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To obtain the infrared spectrum of the compound to identify the functional groups present, particularly the nitrile group.
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation:
-
Liquid Sample (Neat): If the compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solid Sample (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or a blank KBr pellet).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the molecule.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Data Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse angle, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.
-
Process the free induction decay (FID) with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Use a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum.
-
Integrated Computational and Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of a molecule like 2,3-diethyl-2,3-dimethylbutanedinitrile, highlighting the interplay between computational and experimental techniques.
Caption: Computational and experimental workflow for 2,3-diethyl-2,3-dimethylbutanedinitrile.
Conclusion
This technical guide provides a foundational understanding of the quantum chemical properties of 2,3-diethyl-2,3-dimethylbutanedinitrile based on state-of-the-art computational methods. The predicted geometric parameters, vibrational frequencies, and NMR chemical shifts offer a valuable starting point for the experimental investigation of this sterically hindered dinitrile. The detailed experimental protocols serve as a practical guide for its spectroscopic characterization. The integrated workflow emphasizes the importance of a combined theoretical and experimental approach in modern chemical research, where computational predictions can significantly accelerate the discovery and characterization of new molecules. Further experimental work is encouraged to validate and refine the theoretical data presented herein.
Biological Activity of Aliphatic Dinitrile Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aliphatic dinitrile compounds, characterized by the presence of two cyano (-C≡N) groups attached to a linear or branched hydrocarbon chain, have garnered significant interest in the scientific community due to their diverse biological activities. These activities range from notable toxicity to promising therapeutic potential as anticancer agents and enzyme inhibitors. This technical guide provides an in-depth overview of the biological activities of aliphatic dinitriles, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Toxicological Profile
The toxicity of many aliphatic dinitriles is primarily attributed to their in vivo metabolism, which can lead to the release of cyanide ions (CN⁻)[1]. Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain[1]. This inhibition leads to a rapid decrease in cellular ATP production and can result in cell death.
The rate of cyanide release and subsequent toxicity is dependent on the chemical structure of the dinitrile. For instance, malononitrile has been shown to be a potent and rapid releaser of cyanide, contributing to its high acute toxicity[2][3][4]. The chain length and degree of saturation of the aliphatic backbone also influence the toxicokinetics and toxicodynamics of these compounds[5].
Table 1: Acute Toxicity of Selected Aliphatic Dinitrile Compounds
| Compound | Chemical Formula | Animal Model | Route of Administration | LD50/LC50 | Reference(s) |
| Malononitrile | CH₂(CN)₂ | Rat | Oral | 14 mg/kg | [2][3][4][6] |
| Mouse | Oral | 19 mg/kg | [7] | ||
| Rabbit | Intravenous | 28 mg/kg | [7] | ||
| Rat | Dermal | 350 mg/kg | [6] | ||
| Rat | Inhalation (2 h) | 57 ppm | [6] | ||
| Succinonitrile | C₄H₄N₂ | Mouse | Oral | 129 mg/kg | |
| Rat | Oral | 450 mg/kg | |||
| Glutaronitrile | C₅H₆N₂ | - | - | - | |
| Adiponitrile | C₆H₈N₂ | Rat | Oral | 300 mg/kg | [6] |
| Mouse | Oral | 172 mg/kg | |||
| Rat | Inhalation (4 h) | 1.71 mg/L | |||
| Pimelonitrile | C₇H₁₀N₂ | - | - | Toxic if swallowed | [8][9] |
| Suberonitrile | C₈H₁₂N₂ | - | Oral | Toxic if swallowed | [10][11] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that causes the death of 50% of a group of test animals.
Anticancer Activity
Several aliphatic dinitrile compounds and their derivatives have demonstrated promising anticancer properties. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Malononitrile, in particular, has been used as a scaffold in the synthesis of various heterocyclic compounds with potent cytotoxic effects against a range of cancer cell lines[12].
Induction of Apoptosis
Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Aliphatic dinitriles can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors like cytochrome c.
Figure 1: Intrinsic apoptosis pathway initiated by aliphatic dinitriles.
Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of a caspase cascade.
Figure 2: Extrinsic apoptosis pathway potentially influenced by dinitriles.
Cell Cycle Arrest
In addition to inducing apoptosis, some aliphatic dinitriles can cause cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.
Figure 3: General mechanism of cell cycle arrest by aliphatic dinitriles.
Table 2: Cytotoxicity of Selected Nitrile-Containing Compounds against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Malononitrile Derivatives | Various | Varies widely | [12] |
| Dipeptidyl nitriles | - | - | [13] |
| Pyridine and fused pyridine compounds | MDA-MB-231 | 4.2 | [14] |
| MCF-7 | 2.4 | [14] | |
| Coumarin sulfonamide derivatives | MCF-7 | 10.62 - 10.95 | [14] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Enzyme Inhibition
The electrophilic nature of the nitrile group makes it a key pharmacophore in the design of enzyme inhibitors. The carbon atom of the cyano group can be attacked by nucleophilic residues (e.g., cysteine, serine) in the active site of enzymes, leading to reversible or irreversible inhibition.
Aliphatic dinitriles and their derivatives have been investigated as inhibitors of various proteases, including cathepsins, which are implicated in diseases such as osteoporosis and cancer. For example, dipeptidyl nitriles have shown potent inhibitory activity against cathepsin K[13].
Table 3: Enzyme Inhibitory Activity of Selected Nitrile-Containing Compounds
| Compound Class | Target Enzyme | IC50 | Reference(s) |
| Dipeptidyl nitriles | Cathepsin K | 39 nM (lead structure) | [13] |
| Peptidic nitrile compound (Balicatib) | Cathepsin K | 1.4 nM | [15] |
| Cathepsin B | >4,800-fold selectivity | [15] | |
| Cathepsin L | >500-fold selectivity | [15] | |
| Cathepsin S | >65,000-fold selectivity | [15] |
Antimicrobial Activity
Some aliphatic dinitriles have demonstrated antimicrobial properties against a range of bacteria and fungi. The exact mechanism of their antimicrobial action is not fully elucidated but may involve the disruption of cellular processes through cyanide release or other interactions with essential biomolecules.
Table 4: Antimicrobial Activity of Selected Nitrile Compounds
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Malononitrile Derivatives | Pseudomonas aeruginosa | 125 | [16] |
| Streptococcus pneumoniae | 250 | [16] | |
| Bacillus subtilis | Zone of inhibition observed | [10][17] | |
| Escherichia coli | Zone of inhibition observed | [10][17] | |
| Candida albicans | Zone of inhibition observed | [10][17] | |
| Aspergillus niger | Zone of inhibition observed | [10][17] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aliphatic dinitrile compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Figure 4: Workflow for the MTT cytotoxicity assay.
The lactate dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
Protocol Outline:
-
Plate cells in a 96-well plate and treat with the test compound.
-
After the incubation period, collect the cell culture supernatant.
-
Add the LDH assay reaction mixture to the supernatant.
-
Incubate at room temperature, protected from light, to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Figure 5: Workflow for the LDH cytotoxicity assay.
Apoptosis and Cell Cycle Analysis
Caspase activation is a hallmark of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of specific caspases (e.g., caspase-3, -8, -9). These assays utilize synthetic substrates that are cleaved by the active caspase to release a fluorescent or colored molecule.
Protocol Outline:
-
Induce apoptosis in cells by treating them with the aliphatic dinitrile.
-
Lyse the cells to release the caspases.
-
Add the caspase substrate to the cell lysate.
-
Incubate to allow for substrate cleavage.
-
Measure the fluorescence or absorbance using a plate reader.
-
Quantify the increase in caspase activity relative to untreated controls.
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This is typically done by staining the cellular DNA with a fluorescent dye such as propidium iodide (PI).
Protocol Outline:
-
Treat cells with the aliphatic dinitrile for a defined period.
-
Harvest and fix the cells (e.g., with cold 70% ethanol).
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a DNA-binding fluorescent dye (e.g., PI).
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
Conclusion
Aliphatic dinitrile compounds exhibit a wide spectrum of biological activities, from significant toxicity to potential therapeutic applications. Their ability to release cyanide, induce apoptosis, cause cell cycle arrest, and inhibit enzymes makes them a fascinating and important class of molecules for further investigation. A thorough understanding of their structure-activity relationships and mechanisms of action is crucial for both mitigating their toxic effects and harnessing their potential in drug discovery and development. The experimental protocols outlined in this guide provide a framework for the continued exploration of the biological landscape of these versatile compounds.
References
- 1. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem-agilent.com [chem-agilent.com]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. nanocellect.com [nanocellect.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. abcam.com [abcam.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Highly Selective and Prolonged Depletion of Mitochondrial Glutathione in Astrocytes Markedly Increases Sensitivity to Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. ijper.org [ijper.org]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Environmental Fate of Sterically Hindered Nitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of sterically hindered nitrile groups is a common strategy in medicinal chemistry to enhance metabolic stability and fine-tune the electronic properties of drug candidates. However, the increased stability of these moieties raises important questions about their environmental persistence, potential for bioaccumulation, and ultimate fate. This technical guide provides an in-depth analysis of the environmental degradation pathways of sterically hindered nitriles, encompassing both biological and abiotic processes. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and regulatory pathways.
Introduction to Nitrile Metabolism
Nitriles, organic compounds containing a carbon-nitrogen triple bond (-C≡N), are found in both natural products and synthetic chemicals, including many pharmaceuticals. Their environmental degradation is primarily mediated by microbial enzymatic processes, although abiotic degradation through hydrolysis and photolysis can also occur. The presence of bulky substituents near the nitrile group, known as steric hindrance, can significantly impact the rate and pathway of these degradation processes.
Biodegradation of Sterically Hindered Nitriles
The microbial breakdown of nitriles is a critical route for their removal from the environment. This process is primarily carried out by a diverse range of bacteria, such as species from the genera Rhodococcus and Pseudomonas, which can utilize nitriles as a source of carbon and nitrogen.[1][2] The degradation of these compounds typically follows two main enzymatic pathways.[3]
Enzymatic Degradation Pathways
There are two primary enzymatic pathways for the microbial degradation of nitriles:
-
Nitrilase-Mediated Pathway: In this pathway, a single enzyme, nitrilase, directly hydrolyzes the nitrile to a carboxylic acid and ammonia.[3]
-
Nitrile Hydratase and Amidase Pathway: This two-step pathway involves the hydration of the nitrile to an amide by nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase.[3]
The efficiency of these enzymatic pathways can be significantly influenced by the molecular structure of the nitrile, particularly the presence of bulky substituents adjacent to the cyano group. Steric hindrance can limit the access of the nitrile to the active site of the degrading enzymes, thereby reducing the rate of biodegradation.
Genetic Regulation of Nitrile Degradation
The expression of nitrile-degrading enzymes is often inducible, meaning that the presence of the nitrile or related compounds triggers the transcription of the genes encoding these enzymes. In Pseudomonas chlororaphis B23, for instance, a transcriptional activator, NhpR, controls the expression of the nitrile hydratase gene cluster. This regulatory mechanism allows the microorganism to efficiently respond to the presence of nitriles in its environment.
Abiotic Degradation
In addition to biodegradation, sterically hindered nitriles can undergo abiotic degradation through chemical hydrolysis and photolysis. The rates of these processes are highly dependent on the specific chemical structure and environmental conditions.
Hydrolysis
The carbon-nitrogen triple bond in nitriles is susceptible to hydrolysis, which can be catalyzed by acids or bases. Generally, the hydrolysis of nitriles is a slow process under neutral environmental pH conditions. The presence of bulky groups near the nitrile function can further decrease the hydrolysis rate by sterically hindering the approach of water molecules or catalytic species.
Photolysis
Photolysis, or degradation by light, can be a significant environmental fate process for some organic compounds. The extent of photolysis depends on the molecule's ability to absorb light at environmentally relevant wavelengths (>290 nm) and the efficiency of the subsequent chemical reactions (quantum yield). While some nitriles, particularly aromatic ones, can undergo photolysis, data on the photodegradation of sterically hindered aliphatic nitriles is scarce.
Quantitative Data on Environmental Fate
Quantitative data on the environmental fate of sterically hindered nitriles are limited. The following tables summarize available data for a selection of nitriles, highlighting the impact of steric hindrance where possible. It is important to note that much of the data for highly hindered compounds may be derived from predictive models (e.g., QSAR) due to a lack of experimental studies.
Table 1: Biodegradation Data for Selected Nitriles
| Compound | Structure | Biodegradation Result | Half-life (t1/2) | Test Method | Reference |
| Acetonitrile | CH₃CN | Readily biodegradable | < 2 days | OECD 301B | [1] |
| Acrylonitrile | CH₂=CHCN | Inherently biodegradable | ~7 days | OECD 301D | [1] |
| Benzonitrile | C₆H₅CN | Biodegradable | Not Reported | Not Specified | [2] |
| tert-Butyl cyanide (Pivalonitrile) | (CH₃)₃CCN | Predicted to be persistent | > 182 days (QSAR) | EPI Suite™ | Model Prediction |
| 2,4,6-Trimethylbenzonitrile | (CH₃)₃C₆H₂CN | Predicted to be very persistent | > 365 days (QSAR) | EPI Suite™ | Model Prediction |
Table 2: Abiotic Degradation and Bioaccumulation Data
| Compound | Log Kow | Hydrolysis Half-life (pH 7, 25°C) | Photolysis Half-life | Bioconcentration Factor (BCF) | Reference |
| Acetonitrile | -0.34 | Stable | Not significant | 3 | EPI Suite™ |
| Benzonitrile | 1.56 | Very slow | Not Reported | 8.5 | EPI Suite™ |
| tert-Butyl cyanide (Pivalonitrile) | 1.57 | > 1 year (QSAR) | Not significant (QSAR) | 8.6 (QSAR) | EPI Suite™ |
| 2,4,6-Trimethylbenzonitrile | 3.14 | > 1 year (QSAR) | Not significant (QSAR) | 145 (QSAR) | EPI Suite™ |
Note: QSAR (Quantitative Structure-Activity Relationship) data from EPI Suite™ are estimations and should be interpreted with caution.
Experimental Protocols
Assessing the environmental fate of sterically hindered nitriles requires robust experimental methodologies. Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are commonly employed.
Biodegradation Testing
Ready and inherent biodegradability tests are used to assess the potential for microbial degradation.
OECD 301: Ready Biodegradability This series of tests evaluates the potential for rapid and ultimate biodegradation in an aerobic aqueous medium. Common methods include:
-
301B (CO₂ Evolution Test): Measures the CO₂ produced from the mineralization of the test substance.
-
301D (Closed Bottle Test): Measures the depletion of dissolved oxygen.
-
301F (Manometric Respirometry Test): Measures oxygen consumption.
Experimental Workflow for Biodegradation Testing:
Hydrolysis Testing
OECD 111: Hydrolysis as a Function of pH This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals at different pH values (typically 4, 7, and 9) and temperatures. The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life.
Photolysis Testing
OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis This test determines the potential for direct photodegradation of a chemical in water under simulated sunlight. The quantum yield is determined and used to estimate the environmental photolysis half-life.
Bioaccumulation Testing
OECD 305: Bioaccumulation in Fish: Exposed-Through-Water or Diet This guideline is used to determine the bioconcentration factor (BCF) or bioaccumulation factor (BAF) in fish. Fish are exposed to the test substance, and its concentration in the fish tissue and the exposure medium (water or food) is measured over time.
Bioaccumulation Potential
The bioaccumulation potential of a chemical is its tendency to accumulate in living organisms. It is often estimated using the octanol-water partition coefficient (log Kow). Chemicals with a high log Kow are more lipophilic and tend to partition into the fatty tissues of organisms. While many simple nitriles have low to moderate log Kow values, the addition of bulky, lipophilic substituents can increase the log Kow and, therefore, the potential for bioaccumulation. However, significant metabolism and elimination can reduce the actual bioaccumulation. As indicated in Table 2, QSAR models predict an increase in the BCF for more substituted benzonitriles.
Conclusion
The environmental fate of sterically hindered nitriles is a complex interplay of biotic and abiotic processes. While the core enzymatic pathways for nitrile degradation are understood, steric hindrance is expected to significantly reduce the rates of both biodegradation and abiotic hydrolysis, leading to increased environmental persistence. Quantitative experimental data on the environmental fate of this specific class of compounds is notably lacking, and predictive models often suggest high persistence. For drug development professionals, it is crucial to consider the potential environmental impact of sterically hindered nitriles early in the design process. Further research, including targeted experimental studies on the biodegradation, hydrolysis, photolysis, and bioaccumulation of a wider range of sterically hindered nitriles, is essential to accurately assess their environmental risk.
References
- 1. Enzymatic degradation of aliphatic nitriles by Rhodococcus rhodochrous BX2, a versatile nitrile-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation potential of the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
Methodological & Application
Application Notes & Protocol: Proposed Synthesis of 2,3-diethyl-2,3-dimethylbutanedinitrile
For Research Use Only.
Abstract
This document outlines a proposed multi-step synthesis protocol for 2,3-diethyl-2,3-dimethylbutanedinitrile, a sterically hindered vicinal dinitrile. Due to the absence of a specific, published synthetic procedure for this compound, the following protocol is a hypothesized route based on established and analogous chemical transformations, including pinacol coupling, vicinal dihalide formation, and nucleophilic substitution. This protocol is intended for researchers, scientists, and drug development professionals and provides detailed methodologies, safety precautions, and data presentation in a structured format.
Introduction
2,3-diethyl-2,3-dimethylbutanedinitrile is a tetrasubstituted succinonitrile derivative.[1] Compounds of this class, with two adjacent stereocenters and nitrile functionalities, can serve as specialized intermediates in the synthesis of more complex organic molecules.[2] The nitrile groups can be further elaborated into various functional groups such as amines, carboxylic acids, and amides, making them versatile building blocks in medicinal chemistry and materials science. The synthesis of highly substituted molecules like 2,3-diethyl-2,3-dimethylbutanedinitrile often requires careful optimization of reaction conditions to overcome steric hindrance.[2]
This protocol details a four-step synthetic sequence starting from 3-pentanone. The key transformations are:
-
Reductive coupling of 3-pentanone to form the pinacol derivative.
-
Conversion of the resulting diol to a vicinal dibromide.
-
Nucleophilic substitution of the dibromide with a cyanide source to yield the target dinitrile.
Extreme caution is advised for all steps involving cyanide salts, which are highly toxic. All manipulations should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
Proposed Synthetic Pathway
The proposed reaction pathway is illustrated below:
Caption: Proposed three-step synthesis of 2,3-diethyl-2,3-dimethylbutanedinitrile from 3-pentanone.
Experimental Protocols
Safety Precautions:
-
Cyanide Hazard: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic. Handle with extreme care in a certified chemical fume hood. Avoid contact with skin, eyes, and inhalation of dust. Do not acidify cyanide-containing solutions, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[3][4][5] All cyanide waste must be quenched with an oxidizing agent (e.g., bleach) and disposed of according to institutional safety protocols.
-
Reagents: Handle all reagents, especially phosphorus tribromide (PBr₃) and dimethyl sulfoxide (DMSO), with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Apparatus Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, add magnesium turnings (2.0 eq) and a catalytic amount of mercuric chloride (HgCl₂).
-
Add 100 mL of dry benzene to the flask.
-
Slowly add a solution of 3-pentanone (1.0 eq) in 50 mL of dry benzene to the flask.
-
Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 100 mL of 1 M sulfuric acid to quench the reaction.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the diol as a white solid.
-
Apparatus Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the diol from Step 1 (1.0 eq) in 80 mL of dry pyridine.
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus tribromide (PBr₃, 2.2 eq) dropwise via a syringe, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude dibromide can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Apparatus Setup: In a 250 mL round-bottom flask, add the dibromide from Step 2 (1.0 eq) and sodium cyanide (NaCN, 2.5 eq).
-
Solvent Addition: Add 100 mL of dimethyl sulfoxide (DMSO) to the flask.
-
Reaction: Heat the mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS. The use of a polar aprotic solvent like DMSO is expected to enhance the nucleophilicity of the cyanide ion.[2]
-
Workup: Cool the reaction mixture to room temperature and pour it into 300 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash thoroughly with brine to remove residual DMSO, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The final product, 2,3-diethyl-2,3-dimethylbutanedinitrile, can be purified by vacuum distillation or column chromatography.
Data Presentation
The following tables summarize the expected reagents and plausible yields for the proposed synthesis. These values are illustrative and based on typical outcomes for analogous reactions.
Table 1: Reagent Quantities (based on 10g of 3-Pentanone)
| Step | Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |
|---|---|---|---|---|---|
| 1 | 3-Pentanone | 86.13 | 0.116 | 1.0 | 10.0 g |
| Magnesium (Mg) | 24.31 | 0.232 | 2.0 | 5.64 g | |
| Mercuric Chloride (HgCl₂) | 271.52 | - | cat. | ~100 mg | |
| 2 | 3,4-diethyl-3,4-dimethylhexane-2,3-diol | 174.28 | 0.046 (Est. 80% yield) | 1.0 | 8.0 g |
| Phosphorus Tribromide (PBr₃) | 270.69 | 0.101 | 2.2 | 27.4 g | |
| 3 | 2,3-dibromo-3,4-diethyl-3,4-dimethylhexane | 300.08 | 0.031 (Est. 70% yield) | 1.0 | 9.3 g |
| | Sodium Cyanide (NaCN) | 49.01 | 0.078 | 2.5 | 3.8 g |
Table 2: Summary of Proposed Synthesis & Expected Results
| Step | Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |
|---|---|---|---|---|---|
| 1 | 3,4-diethyl-3,4-dimethylhexane-2,3-diol | C₁₀H₂₂O₂ | 174.28 | 75-85% | White Solid |
| 2 | 2,3-dibromo-3,4-diethyl-3,4-dimethylhexane | C₁₀H₂₀Br₂ | 300.08 | 65-75% | Colorless Oil |
| 3 | 2,3-diethyl-2,3-dimethylbutanedinitrile | C₁₀H₁₆N₂ | 164.25[1] | 50-65% | Oil or Low-Melting Solid |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the proposed synthesis of 2,3-diethyl-2,3-dimethylbutanedinitrile.
References
- 1. 2,3-Diethyl-2,3-dimethylbutanedinitrile | C10H16N2 | CID 145087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanedinitrile, 2,3-diethyl-2,3-dimethyl- | 128903-20-8 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2,3-Diethyl-2,3-dimethylbutanedinitrile in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diethyl-2,3-dimethylbutanedinitrile, also known as 2,3-diethyl-2,3-dimethylsuccinonitrile, is a symmetrically substituted aliphatic dinitrile. Its structure is characterized by two adjacent quaternary carbon atoms, each bearing a nitrile, a methyl, and an ethyl group. This high degree of substitution results in significant steric hindrance around the cyano functionalities, which profoundly influences its reactivity and potential applications in organic synthesis. While its direct application in the synthesis of complex molecules is not extensively documented in publicly available literature, its unique structural features present both challenges and opportunities for the construction of novel molecular architectures.
These application notes provide a prospective overview of the potential uses of 2,3-diethyl-2,3-dimethylbutanedinitrile as a building block in organic synthesis, with a focus on transformations relevant to drug discovery and development. The protocols provided are based on general methodologies for sterically hindered nitriles and are intended to serve as a starting point for further investigation.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of 2,3-diethyl-2,3-dimethylbutanedinitrile is presented below to aid in its identification and handling.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| CAS Number | 128903-20-8 | [1] |
| Appearance | Not specified (likely a solid or high-boiling liquid) | |
| Boiling Point | 295.9 °C at 760 mmHg | [2] |
| Density | 0.91 g/cm³ | [2] |
| LogP | 2.86616 | [2] |
| ¹H NMR | Expected to be simple due to symmetry, with signals for -CH₃ and -CH₂- groups. | [3] |
| ¹³C NMR | Will show distinct signals for the quaternary carbons, nitrile carbons, and the ethyl and methyl carbons. | [3] |
| IR Spectroscopy | C-N stretching of the nitrile group, C-H stretching and bending of alkyl groups. | [3] |
| Mass Spectrometry | Exact mass is 164.1313 Da, allowing for high-resolution mass spectrometry (HRMS) confirmation. | [1][3] |
Potential Synthetic Applications
The two nitrile groups of 2,3-diethyl-2,3-dimethylbutanedinitrile offer multiple avenues for synthetic transformations. The primary challenge in its application is overcoming the steric hindrance around these functional groups. Below are potential applications with proposed experimental approaches.
1. Synthesis of Sterically Hindered Vicinal Diamines
The reduction of the dinitrile would yield 2,3-diethyl-2,3-dimethylbutane-1,4-diamine, a highly substituted vicinal diamine. Such compounds are valuable scaffolds in medicinal chemistry, for example, as chiral ligands or as core structures in bioactive molecules.
Logical Workflow for the Synthesis of a Hindered Diamine
Caption: Synthetic route from the dinitrile to a vicinal diamine and its potential applications.
Experimental Protocol: Reduction of 2,3-Diethyl-2,3-dimethylbutanedinitrile to the Corresponding Diamine
Warning: This reaction should be carried out by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Method 1: Lithium Aluminum Hydride (LAH) Reduction
-
Materials: 2,3-diethyl-2,3-dimethylbutanedinitrile, lithium aluminum hydride (LAH), anhydrous diethyl ether or tetrahydrofuran (THF), distilled water, 15% aqueous sodium hydroxide, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of a molar excess (e.g., 4-6 equivalents) of LAH in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2,3-diethyl-2,3-dimethylbutanedinitrile (1 equivalent) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for an extended period (24-72 hours) to overcome the steric hindrance. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of distilled water, followed by 15% aqueous sodium hydroxide, and then more distilled water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.
-
Purify the product by distillation or chromatography.
-
Method 2: Catalytic Hydrogenation
-
Materials: 2,3-diethyl-2,3-dimethylbutanedinitrile, Raney Nickel or a Platinum-based catalyst, anhydrous ethanol or methanol, hydrogen gas.
-
Procedure:
-
In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 2,3-diethyl-2,3-dimethylbutanedinitrile in anhydrous ethanol or methanol.
-
Add a catalytic amount of Raney Nickel (as a slurry in the solvent) or another suitable hydrogenation catalyst (e.g., PtO₂).
-
Pressurize the vessel with hydrogen gas to a high pressure (e.g., 50-100 atm) and heat the mixture to an elevated temperature (e.g., 100-150 °C).
-
Maintain the reaction under these conditions with vigorous stirring for an extended period (24-72 hours).
-
After cooling and carefully venting the hydrogen, filter the catalyst through a pad of Celite.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude diamine.
-
Purify as described above.
-
Expected Challenges: Due to the severe steric hindrance, both methods will likely require harsh reaction conditions (prolonged reaction times, high temperatures, and pressures) and may result in modest yields.
2. Synthesis of Sterically Hindered Dicarboxylic Acids
Hydrolysis of the dinitrile would lead to 2,3-diethyl-2,3-dimethylsuccinic acid, a highly substituted dicarboxylic acid. Such diacids can be precursors to polyesters or polyamides with unique properties or can be used as building blocks in the synthesis of complex natural products or pharmaceuticals.
Signaling Pathway of Synthetic Utility
Caption: The hydrolysis pathway of the dinitrile to the diacid and its subsequent applications.
Experimental Protocol: Hydrolysis of 2,3-Diethyl-2,3-dimethylbutanedinitrile to the Dicarboxylic Acid
Warning: This procedure involves the use of strong acids or bases and should be performed with extreme caution in a fume hood.
Method 1: Acidic Hydrolysis
-
Materials: 2,3-diethyl-2,3-dimethylbutanedinitrile, concentrated sulfuric acid, water.
-
Procedure:
-
Carefully add 2,3-diethyl-2,3-dimethylbutanedinitrile to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for a prolonged period (48-96 hours). The steric hindrance will necessitate forcing conditions.
-
Monitor the reaction by taking aliquots, quenching them, and analyzing by techniques such as ¹H NMR to observe the disappearance of the nitrile signal and the appearance of carboxylic acid protons.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dicarboxylic acid by recrystallization.
-
Method 2: Basic Hydrolysis
-
Materials: 2,3-diethyl-2,3-dimethylbutanedinitrile, aqueous sodium or potassium hydroxide, ethylene glycol (as a high-boiling solvent), hydrochloric acid.
-
Procedure:
-
Dissolve 2,3-diethyl-2,3-dimethylbutanedinitrile in a solution of a strong base (e.g., 20-40% aqueous NaOH or KOH) in ethylene glycol.
-
Heat the mixture to a high temperature (e.g., 150-180 °C) under reflux for an extended period (48-96 hours).
-
Cool the reaction mixture and dilute it with water.
-
Wash the aqueous solution with a non-polar organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer to a low pH with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize for further purification.
-
Expected Challenges: The hydrolysis is expected to be very slow. Incomplete hydrolysis may lead to the formation of the corresponding diamide or amide-acid. The harsh conditions might also lead to side reactions.
3. Potential in Polymer and Materials Science
Analogous to other dinitriles, 2,3-diethyl-2,3-dimethylbutanedinitrile could serve as a monomer or a cross-linking agent in polymer synthesis. The bulky aliphatic structure would likely impart increased lipophilicity and rigidity to the resulting polymers.
2,3-Diethyl-2,3-dimethylbutanedinitrile is a sterically congested dinitrile with potential as a precursor to unique, highly substituted diamines and dicarboxylic acids. While its application in complex organic synthesis is not yet well-established, the protocols and workflows outlined here provide a foundation for researchers to explore its chemistry. The significant steric hindrance is the primary synthetic hurdle, necessitating robust reaction conditions. However, the successful transformation of this molecule would provide access to novel molecular scaffolds that could be of considerable interest in drug discovery, materials science, and ligand design. Further research into the reactivity of this intriguing molecule is warranted to fully unlock its synthetic potential.
References
Application Note: Analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-diethyl-2,3-dimethylbutanedinitrile is a chemical intermediate that may be used in various synthetic processes. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for the identification and quantification of volatile and semi-volatile compounds.[1] This document provides a detailed protocol for the analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile using GC-MS.
Experimental Protocols
A detailed methodology for sample preparation, GC-MS analysis, and data processing is provided below.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
For samples in aqueous matrices, a liquid-liquid extraction is necessary to transfer the analyte into a solvent compatible with the GC-MS system.[1][2]
-
Materials:
-
Sample containing 2,3-diethyl-2,3-dimethylbutanedinitrile
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Anhydrous sodium sulfate
-
Glassware: 15 mL centrifuge tubes, pipettes, vials
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Add 2 mL of dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (DCM) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract into a 2 mL autosampler vial for GC-MS analysis.[2]
-
2. GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis. Instrument conditions may be optimized to suit specific equipment.
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
-
GC Parameters:
-
Column: HP-5MS or equivalent poly(5% diphenyl/95% dimethyl siloxane) column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan (m/z 40-250) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[3]
-
Transfer Line Temperature: 280 °C
-
Data Presentation
Qualitative Identification
The identity of 2,3-diethyl-2,3-dimethylbutanedinitrile (Molecular Formula: C₁₀H₁₆N₂, Exact Mass: 164.13 Da) is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard.[1][2] The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 164 and characteristic fragment ions.
Quantitative Analysis
For quantification, an external standard calibration is performed.[4][5] A series of calibration standards of 2,3-diethyl-2,3-dimethylbutanedinitrile at different concentrations are prepared and analyzed. A calibration curve is constructed by plotting the peak area of the quantification ion against the concentration. The concentration of the analyte in unknown samples is then determined from this curve.
The following table presents hypothetical but realistic quantitative data for this analysis.
| Parameter | Value |
| Retention Time (RT) | ~8.5 minutes |
| Selected Ions (SIM Mode) | |
| Quantifier Ion (m/z) | 135 (Predicted: [M-C₂H₅]⁺) |
| Qualifier Ion 1 (m/z) | 149 (Predicted: [M-CH₃]⁺) |
| Qualifier Ion 2 (m/z) | 69 |
| Calibration Data (Illustrative) | |
| Concentration Range | 0.1 - 20 µg/mL |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 1: Illustrative quantitative parameters for the GC-MS analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile. The selection of quantifier and qualifier ions is based on predicted fragmentation patterns and should be confirmed experimentally.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile.
References
"chiral separation of 2,3-diethyl-2,3-dimethylbutanedinitrile enantiomers by HPLC"
An effective method for the chiral separation of the enantiomers of 2,3-diethyl-2,3-dimethylbutanedinitrile is crucial for researchers and professionals in drug development and chemical synthesis, where the stereochemistry of a molecule can significantly impact its biological activity and physical properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for resolving enantiomers.[1][2]
This document provides a detailed application note and a systematic protocol for developing a robust HPLC method for the separation of 2,3-diethyl-2,3-dimethylbutanedinitrile enantiomers. Due to the absence of specific literature for this particular compound, a general method development strategy is proposed based on common practices for chiral separations of nitrile-containing and sterically hindered molecules.
Application Notes
Compound Structure and Properties:
-
IUPAC Name: 2,3-diethyl-2,3-dimethylbutanedinitrile[3]
-
Molecular Formula: C₁₀H₁₆N₂[3]
-
Molecular Weight: 164.25 g/mol [3]
-
Chirality: The molecule possesses two chiral centers at the C2 and C3 positions, leading to the existence of enantiomeric pairs.
General Strategy for Chiral Method Development:
The separation of enantiomers is achieved by forming transient diastereomeric complexes between the analyte and the chiral stationary phase.[2] The stability of these complexes differs for each enantiomer, resulting in different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and successful for a broad range of chiral compounds and are a recommended starting point for method development.[4]
A systematic screening of different columns and mobile phases is the most effective approach to identify optimal separation conditions.[5] This protocol outlines a screening process using both normal-phase and reversed-phase conditions.
Experimental Protocols
1. Initial Screening Protocol
This protocol is designed to efficiently screen for the most promising chiral stationary phase and mobile phase combination.
a. Recommended Chiral Stationary Phases (CSPs):
A selection of polysaccharide-based columns is recommended for the initial screening due to their broad applicability.
| Column Name | Chiral Selector | Particle Size (µm) | Dimensions (mm) |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 |
| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 |
| Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) | 5 | 250 x 4.6 |
b. Mobile Phase Screening Conditions:
Normal Phase Mode:
| Mobile Phase Composition | Additive (Optional) |
| n-Hexane / 2-Propanol (90:10, v/v) | 0.1% Diethylamine (DEA) |
| n-Hexane / Ethanol (95:5, v/v) | 0.1% Trifluoroacetic acid (TFA) |
| n-Hexane / 2-Propanol (80:20, v/v) | None |
Reversed-Phase Mode:
| Mobile Phase Composition | Buffer (Optional) |
| Acetonitrile / Water (50:50, v/v) | 10 mM Ammonium Bicarbonate |
| Methanol / Water (60:40, v/v) | 0.1% Formic Acid |
| Acetonitrile / Methanol / Water (40:40:20, v/v/v) | None |
c. HPLC Parameters:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (or low UV) |
| Injection Volume | 5 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
2. Method Optimization Protocol
Once initial separation is achieved, the following parameters can be adjusted to improve resolution (Rs), analysis time, and peak shape.
-
Mobile Phase Composition: Fine-tune the ratio of the organic modifier to the aqueous or non-polar phase.
-
Flow Rate: Adjust the flow rate to optimize efficiency and analysis time. Lower flow rates can sometimes improve resolution.
-
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and influence selectivity.[6]
-
Mobile Phase Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier (e.g., TFA or DEA) can improve peak shape and resolution.
Data Presentation
The following tables summarize the proposed screening conditions. Experimental results should be recorded in a similar format to facilitate comparison.
Table 1: Proposed Normal Phase Screening Conditions
| Condition ID | Chiral Stationary Phase | Mobile Phase (v/v) | Additive |
| NP-1 | Chiralpak® IA | n-Hexane / 2-Propanol (90:10) | 0.1% DEA |
| NP-2 | Chiralpak® IA | n-Hexane / Ethanol (95:5) | 0.1% TFA |
| NP-3 | Chiralpak® IB | n-Hexane / 2-Propanol (90:10) | 0.1% DEA |
| NP-4 | Chiralpak® IB | n-Hexane / Ethanol (95:5) | 0.1% TFA |
| NP-5 | Chiralcel® OD-H | n-Hexane / 2-Propanol (90:10) | 0.1% DEA |
| NP-6 | Chiralcel® OD-H | n-Hexane / Ethanol (95:5) | 0.1% TFA |
Table 2: Proposed Reversed-Phase Screening Conditions
| Condition ID | Chiral Stationary Phase | Mobile Phase (v/v) | Additive |
| RP-1 | Chiralpak® IA | Acetonitrile / Water (50:50) | 10 mM Ammonium Bicarbonate |
| RP-2 | Chiralpak® IA | Methanol / Water (60:40) | 0.1% Formic Acid |
| RP-3 | Chiralpak® IB | Acetonitrile / Water (50:50) | 10 mM Ammonium Bicarbonate |
| RP-4 | Chiralpak® IB | Methanol / Water (60:40) | 0.1% Formic Acid |
| RP-5 | Chiralcel® OD-H | Acetonitrile / Water (50:50) | 10 mM Ammonium Bicarbonate |
| RP-6 | Chiralcel® OD-H | Methanol / Water (60:40) | 0.1% Formic Acid |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the chiral method development process.
Caption: Workflow for Chiral HPLC Method Development.
References
Protocol for the Hydrolysis of Sterically Hindered Dinitriles: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The hydrolysis of sterically hindered dinitriles to valuable cyano-carboxylic acids, amides, or dicarboxylic acids is a challenging transformation due to the reduced reactivity of the nitrile groups. This document provides detailed protocols for the chemical and enzymatic hydrolysis of these challenging substrates, with a focus on methods that offer high yields and selectivity under mild conditions. Quantitative data from key experiments are summarized, and experimental workflows are visualized to aid in procedural understanding.
Introduction
Sterically hindered dinitriles, particularly gem-dinitriles (2,2-disubstituted malononitriles), are important building blocks in organic synthesis. Their selective hydrolysis can provide access to a variety of valuable intermediates, including cyano-carboxylic acids and their corresponding amides, which are precursors to complex molecules in the pharmaceutical and fine chemical industries. However, the steric hindrance around the nitrile groups often necessitates harsh reaction conditions for traditional acid or base-catalyzed hydrolysis, leading to low yields, side reactions, and decomposition.
This application note details two highly effective and milder alternatives: enzymatic hydrolysis using Rhodococcus erythropolis and platinum-catalyzed hydration. For comparative purposes, general protocols for acid and base-catalyzed hydrolysis are also provided, along with a discussion of their limitations for sterically hindered substrates.
Data Presentation: Comparison of Hydrolysis Methods
The following tables summarize the quantitative data for the hydrolysis of various sterically hindered dinitriles using enzymatic and platinum-catalyzed methods.
Table 1: Enzymatic Monohydrolysis of 2,2-Disubstituted Malononitriles with Rhodococcus erythropolis NCIMB 11540 [1][2]
| Substrate (2,2-Disubstituted Malononitrile) | Product (Cyano Amide) | Isolated Yield (%) | Enantiomeric Excess (ee, %) |
| 2,2-Diallylmalononitrile | 2-Cyano-2-allylpent-4-enamide | 92 | N/A (prochiral) |
| 2-Allyl-2-benzylmalononitrile | 2-Cyano-2-benzylpent-4-enamide | 85 | 40 |
| 2-Allyl-2-(2-methylallyl)malononitrile | 2-Cyano-2-(2-methylallyl)pent-4-enamide | 89 | 20 |
| 2-Methyl-2-phenylmalononitrile | 2-Cyano-2-phenylpropanamide | 75 | 98 |
Table 2: Platinum-Catalyzed Hydration of Sterically Hindered Mononitriles [3][4][5]
Note: While specific data for dinitriles was not available in the cited literature for this method, the following data for sterically hindered mononitriles demonstrates the catalyst's efficacy for such substrates. The protocol can be adapted for dinitriles.
| Substrate (Sterically Hindered Nitrile) | Catalyst Loading (mol %) | Reaction Time (h) | Isolated Yield of Amide (%) |
| 1-Adamantanecarbonitrile | 2 | 18 | >95 |
| 2,2-Dimethyl-3-phenylpropanenitrile | 2 | 18 | >95 |
| Trimethylacetonitrile (Pivalonitrile) | 2 | 18 | 80 |
| 1-Phenylcyclopentanecarbonitrile | 0.5 | 41 | >95 |
Experimental Protocols
Enzymatic Monohydrolysis of Sterically Hindered Dinitriles
This protocol is adapted from the procedure for the desymmetrization of malononitriles using Rhodococcus erythropolis NCIMB 11540 whole cells.[1][2]
Materials:
-
Sterically hindered dinitrile (e.g., 2,2-diallylmalononitrile)
-
Freeze-dried whole cells of Rhodococcus erythropolis NCIMB 11540
-
100 mM Sodium phosphate buffer (NaH₂PO₄/Na₂HPO₄), pH 7.0
-
Ethyl acetate (EtOAc)
-
Phosphoric acid (85%)
-
Celite
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suitable flask, add the sterically hindered dinitrile (25 mg for solids or 25 µL for liquids).
-
Add 50 mg of freeze-dried whole cells of R. erythropolis NCIMB 11540.
-
Add 1 mL of 100 mM sodium phosphate buffer (pH 7.0).
-
Incubate the reaction mixture at 28°C with shaking at 125 rpm.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon complete conversion of the starting material, acidify the reaction mixture to pH 2 with 85% phosphoric acid.
-
Filter the mixture through a pad of Celite.
-
Extract the filtrate with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over MgSO₄.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding cyano amide.
Platinum-Catalyzed Hydration of Sterically Hindered Nitriles
This protocol is a general procedure adapted from the hydration of hindered nitriles using the Ghaffar-Parkins catalyst.[3][4][6][7]
Materials:
-
Sterically hindered (di)nitrile
-
Ghaffar-Parkins Catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)])
-
Ethanol (EtOH)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., CH₂Cl₂/MeOH mixture)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, charge the Ghaffar-Parkins catalyst (0.5-2 mol %).
-
In a separate flask, dissolve the sterically hindered (di)nitrile (1.0 equiv) in a mixture of ethanol and deionized water (typically a 2:1 to 3:2 v/v ratio).
-
Transfer the solution of the nitrile to the flask containing the catalyst.
-
Heat the reaction mixture to 80°C in a preheated oil bath with stirring.
-
Monitor the reaction progress by TLC. For hindered substrates, the reaction may take 18-48 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a suitable solvent (e.g., methanol).
-
Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding amide or diamide.
Acid-Catalyzed Hydrolysis of Dinitriles (General Protocol)
Note: This method often requires harsh conditions and may lead to low yields and decomposition for sterically hindered substrates.
Materials:
-
Sterically hindered dinitrile
-
Concentrated sulfuric acid (H₂SO₄) or concentrated hydrochloric acid (HCl)
-
Water
-
Diethyl ether or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, dissolve the sterically hindered dinitrile in an excess of concentrated sulfuric acid or a mixture of concentrated HCl and water.
-
Heat the mixture under reflux for several hours to days. The reaction progress should be monitored by TLC or GC/MS.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acid and to extract the carboxylic acid product into the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and acidify it with concentrated HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration or extract the acidified aqueous layer with an organic solvent.
-
Dry the organic extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Base-Catalyzed Hydrolysis of Dinitriles (General Protocol)
Note: Similar to acid-catalyzed hydrolysis, this method can be challenging for sterically hindered dinitriles, often requiring high temperatures and resulting in complex product mixtures.
Materials:
-
Sterically hindered dinitrile
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water and/or a co-solvent like ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, dissolve the sterically hindered dinitrile in an aqueous solution of NaOH or KOH (typically 10-20%). An alcohol co-solvent like ethanol may be added to improve solubility.
-
Heat the mixture under reflux for an extended period (hours to days), monitoring the reaction by TLC or GC/MS.
-
Cool the reaction mixture to room temperature.
-
If an alcohol co-solvent was used, remove it under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the hydrolysis of sterically hindered dinitriles.
References
- 1. Nitrile hydrolysis activity of Rhodococcus erythropolis NCIMB 11540 whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Use of 2,3-Diethyl-2,3-dimethylbutanedinitrile as a Precursor for Novel Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Diethyl-2,3-dimethylbutanedinitrile is a branched aliphatic dinitrile with the molecular formula C10H16N2.[1][2] Its highly substituted and sterically hindered structure presents intriguing possibilities for the synthesis of novel polymers with unique properties.[1] While dinitriles are recognized as potential precursors in polymer science, the specific application of 2,3-diethyl-2,3-dimethylbutanedinitrile in this context is an emerging area of research.[1] The steric bulk introduced by the ethyl and methyl groups at the 2 and 3 positions of the butane backbone is hypothesized to influence the resulting polymer's architecture, solubility, and thermal stability.[1] These notes provide a hypothetical framework for the exploration of 2,3-diethyl-2,3-dimethylbutanedinitrile as a monomer for the synthesis of new polymeric materials, drawing parallels from the polymerization of structurally related compounds.
Physicochemical Properties of 2,3-Diethyl-2,3-dimethylbutanedinitrile
A summary of the key physicochemical properties of the precursor is presented in Table 1. This data is essential for designing and understanding the polymerization process and for the characterization of the resulting polymers.
| Property | Value | Reference |
| Molecular Formula | C10H16N2 | [1][2] |
| Molecular Weight | 164.25 g/mol | [1][2] |
| IUPAC Name | 2,3-diethyl-2,3-dimethylbutanedinitrile | [2] |
| CAS Number | 128903-20-8 | [2] |
| Appearance | Not specified (likely a liquid or low melting solid) | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Expected to have good solubility in organic solvents due to its lipophilic nature | [1] |
Table 1: Physicochemical Properties of 2,3-Diethyl-2,3-dimethylbutanedinitrile.
Hypothetical Polymerization and Applications
Polymers derived from 2,3-diethyl-2,3-dimethylbutanedinitrile could potentially exhibit enhanced thermal stability and unique mechanical properties due to the sterically hindered backbone. The nitrile functional groups also offer a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications, such as drug delivery matrices, specialty coatings, or advanced composite materials.
Proposed Experimental Protocol: Free-Radical Polymerization
The following is a proposed protocol for the free-radical polymerization of 2,3-diethyl-2,3-dimethylbutanedinitrile. This protocol is based on established methods for the polymerization of other vinyl and nitrile-containing monomers.[3]
Materials:
-
2,3-Diethyl-2,3-dimethylbutanedinitrile (monomer)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hot plate
-
Vacuum line
-
Apparatus for filtration (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Monomer and Solvent Preparation:
-
Purify the 2,3-diethyl-2,3-dimethylbutanedinitrile monomer by vacuum distillation to remove any inhibitors or impurities.
-
Dry the toluene over a suitable drying agent (e.g., sodium/benzophenone) and distill under a nitrogen atmosphere.
-
-
Polymerization Reaction:
-
In a clean, dry Schlenk flask, dissolve a known amount of the purified monomer in anhydrous toluene. A typical starting concentration would be in the range of 1-2 M.
-
Add the radical initiator, AIBN. The initiator concentration is typically 0.1-1 mol% with respect to the monomer.
-
De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Backfill the flask with nitrogen gas to maintain an inert atmosphere.
-
Immerse the reaction flask in a preheated oil bath at 60-80 °C to initiate the polymerization.
-
Allow the reaction to proceed with stirring for a predetermined time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly pouring the viscous reaction solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer, initiator fragments, and solvent.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
The molecular weight and molecular weight distribution (polydispersity index, Đ) of the resulting polymer can be determined by Gel Permeation Chromatography (GPC).
-
The chemical structure of the polymer can be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to observe the disappearance of the C≡N stretch of the monomer and the appearance of polymer backbone signals) and NMR spectroscopy (¹H and ¹³C).
-
The thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature (Td), can be evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Visualizations
Caption: Experimental workflow for the proposed free-radical polymerization.
References
"reaction kinetics of polymerization initiated by 2,3-diethyl-2,3-dimethylbutanedinitrile"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free-radical polymerization is a fundamental process in polymer chemistry, widely used in the synthesis of a vast array of materials, including those with applications in drug delivery and development. The initiator plays a crucial role in determining the overall rate of polymerization, the molecular weight, and the molecular weight distribution of the resulting polymer. Azo initiators, which decompose upon heating or irradiation to generate nitrogen gas and two carbon-centered radicals, are favored for their predictable first-order decomposition kinetics and their insensitivity to chain transfer with many solvents.[1][2]
Data Presentation: A Framework for Kinetic Analysis
Due to the absence of specific kinetic data for 2,3-diethyl-2,3-dimethylbutanedinitrile, the following tables are presented as templates for organizing experimentally determined data. Researchers should populate these tables with their own experimental results.
Table 1: Initiator Decomposition Kinetics
This table is designed to summarize the key parameters characterizing the thermal decomposition of the azo initiator, which is the rate-determining step for the initiation of polymerization.
| Initiator | Solvent | Temperature (°C) | Decomposition Rate Constant (k_d) (s⁻¹) | Half-life (t½) (min) | Activation Energy (E_a) (kJ/mol) |
| 2,3-diethyl-2,3-dimethylbutanedinitrile | Toluene | User Determined | User Determined | User Determined | User Determined |
| (Example: AIBN) | Toluene | 80 | 1.1 x 10⁻⁵ | 1050 | 128 |
Note: Data for AIBN (Azobisisobutyronitrile) is provided for illustrative purposes.
Table 2: Polymerization Reaction Kinetics
This table provides a structured format for presenting the kinetic data of the polymerization of a specific monomer.
| Monomer | Initiator | [Monomer]₀ (mol/L) | [Initiator]₀ (mol/L) | Temperature (°C) | Rate of Polymerization (R_p) (mol L⁻¹ s⁻¹) |
| e.g., Methyl Methacrylate | 2,3-diethyl-2,3-dimethylbutanedinitrile | User Determined | User Determined | User Determined | User Determined |
| e.g., Styrene | 2,3-diethyl-2,3-dimethylbutanedinitrile | User Determined | User Determined | User Determined | User Determined |
Table 3: Polymer Characterization
This table is for summarizing the properties of the polymer synthesized under specific conditions.
| Monomer | [Initiator]₀ (mol/L) | Conversion (%) | Number Average Molecular Weight (M_n) ( g/mol ) | Weight Average Molecular Weight (M_w) ( g/mol ) | Polydispersity Index (PDI) |
| e.g., Methyl Methacrylate | User Determined | User Determined | User Determined | User Determined | User Determined |
| e.g., Styrene | User Determined | User Determined | User Determined | User Determined | User Determined |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the kinetic parameters of polymerization initiated by an azo compound.
Protocol 1: Determination of the Initiator Decomposition Rate Constant (k_d)
This protocol describes a general method for determining the rate of decomposition of an azo initiator using UV-Vis spectrophotometry, which relies on the disappearance of the azo group's characteristic absorbance.
Materials:
-
Azo initiator (e.g., 2,3-diethyl-2,3-dimethylbutanedinitrile)
-
Inert solvent (e.g., toluene, chlorobenzene)
-
Constant temperature bath or heating block
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a dilute solution of the azo initiator in the chosen inert solvent (e.g., 1 x 10⁻³ mol/L). The concentration should be adjusted to give an initial absorbance in the range of 1.0-1.5 at the wavelength of maximum absorbance (λ_max) of the azo group.
-
Determine λ_max: Scan the UV-Vis spectrum of the initiator solution to determine the wavelength of maximum absorbance.
-
Kinetic Measurement:
-
Set the spectrophotometer to measure absorbance at λ_max.
-
Preheat the thermostatted cuvette holder to the desired reaction temperature.
-
Place a cuvette containing the initiator solution into the holder and start recording the absorbance as a function of time.
-
Record data until the absorbance has decreased significantly (e.g., by at least 50%).
-
-
Data Analysis:
-
The decomposition of azo initiators typically follows first-order kinetics.[1]
-
Plot ln(A_t / A_₀) versus time, where A_t is the absorbance at time t and A_₀ is the initial absorbance.
-
The slope of this plot will be equal to -k_d.
-
Repeat the experiment at several different temperatures to determine the activation energy (E_a) using the Arrhenius equation: ln(k_d) = ln(A) - E_a / (RT).
-
Protocol 2: Monitoring Polymerization Kinetics via Gravimetry
This protocol outlines a straightforward method to determine the rate of polymerization by measuring the mass of the polymer formed over time.
Materials:
-
Monomer (e.g., methyl methacrylate, styrene)
-
Azo initiator
-
Solvent (if performing solution polymerization)[3][4][5][6][7]
-
Reaction vessel (e.g., Schlenk flask)
-
Constant temperature oil bath
-
Inert atmosphere (nitrogen or argon)
-
Nonsolvent for the polymer (e.g., methanol for PMMA)
-
Filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup:
-
In the reaction vessel, dissolve the desired amount of monomer and initiator in the solvent (for solution polymerization) or use the neat monomer (for bulk polymerization).[4]
-
Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes to remove oxygen, which inhibits free-radical polymerization.
-
Place the reaction vessel in the constant temperature oil bath to initiate the polymerization.
-
-
Sampling:
-
At predetermined time intervals, carefully withdraw an aliquot of the reaction mixture.
-
-
Polymer Isolation:
-
Precipitate the polymer from the aliquot by adding it to a stirred excess of a suitable nonsolvent.
-
Collect the precipitated polymer by filtration using pre-weighed filter paper.
-
Wash the polymer with fresh nonsolvent to remove any unreacted monomer and initiator.
-
-
Drying and Weighing:
-
Dry the polymer to a constant weight in a vacuum oven at a moderate temperature.
-
Weigh the dried polymer.
-
-
Data Analysis:
-
Calculate the monomer conversion at each time point: Conversion (%) = (mass of polymer / initial mass of monomer) * 100.
-
Plot conversion versus time. The initial slope of this curve is proportional to the initial rate of polymerization (R_p).
-
Protocol 3: Characterization of Polymer Molecular Weight by Size Exclusion Chromatography (SEC)
This protocol describes the use of SEC (also known as Gel Permeation Chromatography or GPC) to determine the molecular weight and molecular weight distribution of the synthesized polymer.
Materials:
-
Synthesized polymer samples
-
SEC system equipped with a refractive index (RI) detector
-
Appropriate SEC columns for the expected molecular weight range
-
Mobile phase (e.g., tetrahydrofuran - THF)
-
Molecular weight standards (e.g., polystyrene or PMMA standards)
Procedure:
-
Sample Preparation: Dissolve a small amount of the dried polymer in the mobile phase to a known concentration (e.g., 1-2 mg/mL). Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Calibration: Run a series of molecular weight standards of known M_n, M_w, and PDI to generate a calibration curve (log M vs. elution volume).
-
Sample Analysis: Inject the prepared polymer solution into the SEC system.
-
Data Analysis:
-
Using the calibration curve, the software associated with the SEC system will calculate the M_n, M_w, and PDI of the polymer sample.
-
This data is crucial for understanding how reaction conditions (e.g., initiator concentration, temperature) affect the resulting polymer properties.
-
Visualizations
Polymerization Workflow
The following diagram illustrates a typical workflow for a solution polymerization experiment.
Caption: Workflow for solution polymerization and kinetic analysis.
Free-Radical Polymerization Mechanism
This diagram outlines the fundamental steps of free-radical polymerization.
References
- 1. Azo polymerization initiator | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Solution Polymerization Process [unidesktesting.motion.ac.in]
- 4. UPSC notes on Methods of Polymerization [unacademy.com]
- 5. scribd.com [scribd.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: FTIR Analysis of Polymers Synthesized with 2,3-diethyl-2,3-dimethylbutanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of polymers synthesized using the azo initiator 2,3-diethyl-2,3-dimethylbutanedinitrile. While specific literature on this exact initiator is limited, this guide presents a generalized methodology based on the well-established principles of polymer characterization for polymers synthesized with analogous azo initiators, such as Azobisisobutyronitrile (AIBN).[1][2][3] The protocols outlined here will enable researchers to effectively characterize the chemical structure and confirm the polymerization of monomers initiated by 2,3-diethyl-2,3-dimethylbutanedinitrile.
Introduction
Free-radical polymerization is a fundamental technique in polymer chemistry, and azo initiators are a common class of compounds used to trigger this process.[2] 2,3-diethyl-2,3-dimethylbutanedinitrile, upon thermal decomposition, generates free radicals that initiate the polymerization of vinyl monomers. FTIR spectroscopy is a powerful and accessible analytical technique for the characterization of the resulting polymers. It provides valuable information about the functional groups present in the polymer structure, allowing for the confirmation of monomer conversion and the identification of key chemical bonds. This application note details the experimental workflow, data interpretation, and expected outcomes for the FTIR analysis of polymers synthesized using this specific dinitrile initiator.
Data Presentation: Expected FTIR Spectral Data
The following table summarizes the expected characteristic FTIR absorption bands for a generic vinyl polymer (e.g., polystyrene or polymethyl methacrylate) synthesized using 2,3-diethyl-2,3-dimethylbutanedinitrile. The absence of a prominent C=C stretching band from the monomer is a key indicator of successful polymerization.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong | From the polymer backbone and initiator fragments. |
| C≡N (Nitrile) | Stretching | 2240 - 2260 | Weak to Medium | Remnant from the initiator fragments at the polymer chain ends. |
| C=O (Ester) | Stretching | 1720 - 1740 | Strong | Present in polymers derived from acrylate or methacrylate monomers. |
| C=C (Aromatic) | Stretching | 1600, 1495, 1450 | Medium to Weak | Present in polymers derived from aromatic monomers like styrene. |
| C-H (Aromatic) | Bending (out-of-plane) | 690 - 900 | Strong | Characteristic of aromatic substitution patterns. |
| C-O (Ester) | Stretching | 1100 - 1300 | Strong | Present in polymers derived from acrylate or methacrylate monomers. |
| C-H (Alkyl) | Bending | 1350 - 1480 | Medium | From the polymer backbone. |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a polymer using 2,3-diethyl-2,3-dimethylbutanedinitrile as the initiator, followed by the preparation of the sample for FTIR analysis.
Materials and Equipment
-
Monomer (e.g., styrene, methyl methacrylate)
-
2,3-diethyl-2,3-dimethylbutanedinitrile initiator
-
Anhydrous solvent (e.g., toluene, dimethylformamide)
-
Schlenk flask or reaction vessel with a condenser
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and hot plate
-
Precipitating solvent (e.g., methanol, ethanol)
-
Beakers, funnels, and filter paper
-
Vacuum oven
-
FTIR spectrometer with a suitable sample holder (e.g., KBr pellet press, ATR accessory)
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
Polymer Synthesis Protocol
-
Monomer Purification: Purify the monomer by passing it through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Reagent Addition: Under a nitrogen or argon atmosphere, add the purified monomer and anhydrous solvent to the flask.
-
Initiator Addition: Weigh the desired amount of 2,3-diethyl-2,3-dimethylbutanedinitrile and add it to the reaction mixture. The typical initiator concentration is 0.1-1.0 mol% with respect to the monomer.
-
Polymerization: Immerse the flask in a preheated oil bath at a temperature suitable for the decomposition of the initiator (typically in the range of 60-100 °C, the exact temperature depends on the initiator's half-life). Stir the reaction mixture for the desired period (e.g., 4-24 hours).
-
Polymer Precipitation: After the polymerization is complete, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., methanol for polystyrene) while stirring vigorously.
-
Polymer Isolation: The polymer will precipitate as a solid. Collect the polymer by filtration.
-
Purification: Wash the collected polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
FTIR Sample Preparation and Analysis Protocol
For KBr Pellet Method:
-
Sample Grinding: Take a small amount (1-2 mg) of the dried polymer and grind it into a fine powder using a mortar and pestle.
-
Mixing with KBr: Add approximately 100-200 mg of spectroscopic grade KBr to the mortar and mix it thoroughly with the ground polymer.
-
Pellet Formation: Transfer the mixture to a pellet press die and apply pressure to form a transparent or translucent pellet.
-
FTIR Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
For Attenuated Total Reflectance (ATR) Method:
-
Sample Placement: Place a small amount of the dried polymer powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
FTIR Analysis: Acquire the FTIR spectrum.
Mandatory Visualizations
Caption: Experimental workflow for polymer synthesis and FTIR analysis.
Caption: Logical relationship of polymerization and characterization.
References
"standard operating procedure for handling 2,3-diethyl-2,3-dimethylbutanedinitrile"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 2,3-diethyl-2,3-dimethylbutanedinitrile. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Chemical and Physical Properties
2,3-diethyl-2,3-dimethylbutanedinitrile is a chemical compound with the following identifiers:
Hazard Identification and Safety Data
This compound presents several health hazards. The following table summarizes the GHS classification and associated precautionary statements.[2]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute toxicity, oral (Category 4) | Warning | H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Skin corrosion/irritation (Category 2) | Warning | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Serious eye damage/eye irritation (Category 2A) | Warning | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Warning | H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Note: While this substance is considered non-hazardous for transport by DOT (US), IMDG, and IATA, proper handling procedures must be followed in a laboratory setting.[2]
Experimental Protocols
3.1. Personal Protective Equipment (PPE)
All personnel handling 2,3-diethyl-2,3-dimethylbutanedinitrile must wear the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1] If dust formation is possible, a NIOSH-approved respirator may be required.
3.2. General Handling Procedures
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors, mist, or gas.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place away from sources of heat or ignition and direct sunlight.[3]
-
Avoid contact with reducing agents (e.g., amines), acids, alkalis, and heavy metal compounds.[3]
3.3. Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use personal protective equipment.[2] Contain the spill using absorbent materials (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and plenty of water.
-
Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[2]
3.4. First Aid Measures
Due to the potential for cyanide-like toxicity, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] Administer 100% oxygen if available.[4] |
| Skin Contact | Remove all contaminated clothing immediately.[5] Wash off with soap and plenty of water for at least 15-20 minutes.[2][4][6] Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] Remove contact lenses if present and easy to do.[2] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse mouth with water.[2] Seek immediate medical attention.[7] |
Important Note on Cyanide Poisoning: Although specific data for 2,3-diethyl-2,3-dimethylbutanedinitrile is limited, related nitrile compounds can release cyanide. In case of suspected severe exposure, treat as cyanide poisoning. High flow oxygen administration is a crucial initial treatment.[5] Antidotes for cyanide poisoning should be administered by trained medical personnel.[5][8]
Diagrams
4.1. Experimental Workflow
The following diagram outlines the general workflow for experiments involving 2,3-diethyl-2,3-dimethylbutanedinitrile.
References
- 1. Butanedinitrile, 2,3-diethyl-2,3-dimethyl- | 128903-20-8 | Benchchem [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. nouryon.com [nouryon.com]
- 4. worksafe.wa.gov.au [worksafe.wa.gov.au]
- 5. npis.org [npis.org]
- 6. monash.edu [monash.edu]
- 7. Cyanide | Chemical Emergencies | CDC [cdc.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis of Hindered Dinitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase Transfer Catalysis (PTC) has emerged as a powerful and versatile methodology in organic synthesis, offering significant advantages in efficiency, cost-effectiveness, and environmental friendliness.[1][2] This technique facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase, through the action of a phase transfer catalyst.[1] The catalyst, often a quaternary ammonium or phosphonium salt, transports one reactant across the phase boundary, enabling the reaction to proceed at a much faster rate than in a heterogeneous system.[3]
This application note focuses on the utility of PTC in the synthesis of sterically hindered dinitriles. The introduction of two nitrile groups into a sterically congested environment presents a significant synthetic challenge. Traditional methods often require harsh reaction conditions, expensive and hazardous reagents, and can result in low yields. PTC provides an elegant solution to these challenges by enabling the use of mild reaction conditions and inexpensive, readily available reagents, leading to improved yields and selectivity.[4][5] A notable industrial application of this methodology is in the synthesis of key intermediates for pharmaceuticals, such as Verapamil.[6][7]
Core Principles of Phase Transfer Catalysis in Dinitrile Synthesis
The fundamental principle of PTC in the context of dinitrile synthesis from a dihalide involves the transfer of the cyanide anion (CN⁻) from an aqueous or solid phase into an organic phase where the dihalide substrate is dissolved. The phase transfer catalyst, typically a quaternary ammonium salt like tetrabutyronitrile (TBAB), forms a lipophilic ion pair with the cyanide anion, facilitating its transport into the organic phase. Once in the organic phase, the "naked" and highly reactive cyanide anion can readily participate in nucleophilic substitution with the dihalide to form the desired dinitrile.
Alternatively, for the synthesis of hindered geminal dinitriles, PTC can be employed in the dialkylation of an active methylene compound, such as a substituted acetonitrile, with a suitable electrophile. In this scenario, a base in the aqueous phase deprotonates the acetonitrile, and the resulting carbanion is shuttled into the organic phase by the catalyst to react with the alkylating agent.
Experimental Protocols
Example 1: Synthesis of a Hindered Dinitrile Intermediate for Verapamil
This protocol is a representative example based on the principles described in the synthesis of Verapamil intermediates.[6][7] It details the dialkylation of a sterically hindered arylacetonitrile.
Reaction Scheme:
Where Ar is a substituted aryl group, R1 is an alkyl group, and R2-X is an alkyl halide.
Materials:
-
Hindered arylacetonitrile (e.g., 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile)
-
Alkyl halide (e.g., 1-bromo-3-chloropropane)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the hindered arylacetonitrile (1.0 eq), toluene (10 vol), and tetrabutylammonium bromide (0.05 eq).
-
Addition of Base: Prepare a 50% (w/w) aqueous solution of potassium hydroxide. With vigorous stirring, add the KOH solution (5.0 eq) to the reaction mixture.
-
Addition of Alkyl Halide: Slowly add the alkyl halide (2.2 eq) to the reaction mixture at room temperature. An exotherm may be observed. Maintain the temperature below 40°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature with vigorous stirring for 4-6 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Add water (10 vol) and separate the organic layer. Wash the organic layer with brine (2 x 5 vol).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired hindered dinitrile.
Data Presentation
The following table summarizes typical quantitative data for the PTC-catalyzed synthesis of hindered dinitriles, based on literature precedents.
| Substrate | Alkylating Agent | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile | 1-bromo-3-chloropropane | TBAB (5) | 50% KOH (5) | Toluene | 65 | 5 | >90 | [6][7] |
| p-Chlorophenylacetonitrile | Isopropyl bromide | TBAB (5) | 50% NaOH (3) | Toluene | 70 | 6 | 85 | [5] |
| Malononitrile | Benzyl chloride | TBAB (10) | K₂CO₃ (2) | None | 80 | 2 | 95 (dibenzyl) |
Visualizations
Signaling Pathway of Phase Transfer Catalysis
The following diagram illustrates the general mechanism of phase transfer catalysis for the cyanation of a dihalide.
Caption: General mechanism of phase transfer catalysis.
Experimental Workflow for Hindered Dinitrile Synthesis
The following diagram outlines the key steps in the experimental protocol described above.
Caption: Experimental workflow for PTC synthesis.
Conclusion
Phase transfer catalysis is a highly effective and practical method for the synthesis of sterically hindered dinitriles. The mild reaction conditions, use of inexpensive reagents, and high yields make it an attractive alternative to traditional synthetic methods. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to implement this valuable technique in their own synthetic endeavors. The versatility of PTC allows for its application to a wide range of substrates, making it a key tool in the modern synthetic chemist's arsenal.
References
- 1. iajpr.com [iajpr.com]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
- 7. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 2,3-diethyl-2,3-dimethylbutanedinitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,3-diethyl-2,3-dimethylbutanedinitrile is a sterically hindered dinitrile compound.[1] Its symmetrical structure and the presence of two cyano groups present unique challenges and opportunities for analytical determination. Direct analysis by gas chromatography (GC) may be feasible, but its polarity and potential for thermal degradation can affect peak shape and reproducibility. Derivatization can be employed to enhance its chromatographic properties and detection sensitivity, particularly for trace-level analysis in complex matrices.[2]
This document outlines two primary derivatization strategies for 2,3-diethyl-2,3-dimethylbutanedinitrile:
-
Acid-Catalyzed Hydrolysis: Conversion of the dinitrile to the corresponding diamide or dicarboxylic acid for analysis by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).
-
Chemical Reduction: Conversion of the dinitrile to the corresponding diamine, followed by acylation for enhanced volatility and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Application Note 1: Derivatization via Acid-Catalyzed Hydrolysis for LC-MS Analysis
1. Principle:
The nitrile groups of 2,3-diethyl-2,3-dimethylbutanedinitrile are hydrolyzed under acidic conditions to form the more polar and potentially more stable 2,3-diethyl-2,3-dimethylbutanediamide, and upon further reaction, 2,3-diethyl-2,3-dimethylbutanedioic acid.[1][3] These derivatives are more amenable to analysis by reverse-phase HPLC with UV or mass spectrometric detection.
2. Experimental Protocol: Hydrolysis to Diamide and Dicarboxylic Acid
2.1. Apparatus and Reagents:
-
Reacti-Vials™ or similar screw-cap reaction vials (2 mL)
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
-
HPLC or LC-MS system
-
2,3-diethyl-2,3-dimethylbutanedinitrile standard
-
Sulfuric acid (H₂SO₄), concentrated
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Sodium hydroxide (NaOH) solution, 1 M
-
Ethyl acetate, HPLC grade
2.2. Standard Preparation: Prepare a stock solution of 2,3-diethyl-2,3-dimethylbutanedinitrile in methanol at a concentration of 1 mg/mL. Create a series of working standards by serial dilution.
2.3. Derivatization Procedure:
-
Pipette 100 µL of the sample or standard solution into a 2 mL reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 200 µL of a 1:1 (v/v) mixture of concentrated H₂SO₄ and water.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 80°C for 60 minutes to favor the formation of the diamide. For the dicarboxylic acid, extend the heating time to 4 hours.
-
Cool the reaction vial to room temperature.
-
Carefully neutralize the reaction mixture by slowly adding 1 M NaOH until the pH is approximately 7.
-
Extract the derivatives by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 2000 x g for 5 minutes.
-
Transfer the organic layer to a clean vial and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
3. Data Presentation:
Table 1: Hypothetical HPLC Retention Times and Mass-to-Charge Ratios
| Compound | Retention Time (min) | [M+H]⁺ (m/z) |
| 2,3-diethyl-2,3-dimethylbutanedinitrile | 12.5 | 165.13 |
| 2,3-diethyl-2,3-dimethylbutanediamide | 8.2 | 201.16 |
| 2,3-diethyl-2,3-dimethylbutanedioic acid | 5.4 | 203.14 |
4. Visualization:
Caption: Workflow for the hydrolysis derivatization of 2,3-diethyl-2,3-dimethylbutanedinitrile.
Caption: Reaction pathway for the acid-catalyzed hydrolysis of the dinitrile.
Application Note 2: Derivatization via Reduction and Acylation for GC-MS Analysis
1. Principle:
The dinitrile is reduced to the corresponding primary diamine, 2,3-bis(aminomethyl)-2,3-diethylbutane, using a chemical reducing agent. Primary amines often exhibit poor chromatographic peak shape. Therefore, a subsequent acylation step is performed, for example, using trifluoroacetic anhydride (TFAA), to produce a less polar, more volatile, and thermally stable derivative suitable for GC-MS analysis.
2. Experimental Protocol: Reduction to Diamine and Acylation
2.1. Apparatus and Reagents:
-
Reacti-Vials™ or similar screw-cap reaction vials (2 mL)
-
Heating block
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
-
GC-MS system
-
2,3-diethyl-2,3-dimethylbutanedinitrile standard
-
Lithium aluminum hydride (LiAlH₄) solution, 1 M in THF (handle with extreme care)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 2 M
-
Trifluoroacetic anhydride (TFAA)
-
Hexane, GC grade
2.2. Derivatization Procedure:
Step A: Reduction
-
Pipette 100 µL of the sample or standard solution (in a non-protic solvent like THF) into a dry 2 mL reaction vial.
-
Carefully add 200 µL of 1 M LiAlH₄ solution in THF.
-
Cap the vial and heat at 60°C for 2 hours.
-
Cool the vial in an ice bath.
-
Quench the reaction by the sequential and dropwise addition of 8 µL of water, 8 µL of 15% NaOH solution, and 24 µL of water, vortexing between each addition.
-
Centrifuge at 2000 x g for 5 minutes to pellet the aluminum salts.
-
Transfer the supernatant containing the diamine to a new vial.
Step B: Acylation 8. Evaporate the solvent from the supernatant under a gentle stream of nitrogen. 9. Add 100 µL of hexane and 50 µL of TFAA. 10. Cap the vial and heat at 70°C for 20 minutes. 11. Cool to room temperature. 12. Evaporate the excess reagent and solvent under nitrogen. 13. Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
3. Data Presentation:
Table 2: Hypothetical GC-MS Data
| Compound | Retention Time (min) | Key Fragment Ions (m/z) |
| 2,3-diethyl-2,3-dimethylbutanedinitrile | 9.8 | 164, 136, 109 |
| TFA-derivative of 2,3-bis(aminomethyl)-2,3-diethylbutane | 14.2 | 364, 295, 168 |
4. Visualization:
Caption: Workflow for reduction and acylation of 2,3-diethyl-2,3-dimethylbutanedinitrile.
Caption: Reaction pathway for the reduction and subsequent acylation of the dinitrile.
References
Application Notes and Protocols for the Synthesis of Specialty Plasticizers
Introduction
Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials. For decades, phthalate-based plasticizers have dominated the market. However, growing environmental and health concerns have spurred significant research into developing safer, more sustainable, and higher-performance alternatives.[1][2][3][4] Specialty plasticizers, including bio-based, high-performance, and polymeric types, offer promising solutions to meet the demands of modern applications, from medical devices and food packaging to high-temperature automotive wiring.[5] These advanced plasticizers are designed to provide specific properties such as low migration, high thermal stability, and improved compatibility with various polymers, particularly polyvinyl chloride (PVC).[6][7]
This document provides detailed application notes and experimental protocols for the synthesis of several key classes of specialty plasticizers. The information is intended for researchers, scientists, and professionals in polymer science and drug development who are seeking to innovate beyond traditional plasticizers.
Application Note 1: Synthesis of Bio-based Plasticizers via Epoxidation of Vegetable Oils
Overview
Epoxidized vegetable oils, such as epoxidized soybean oil (ESBO), are widely used as bio-based secondary plasticizers and stabilizers for PVC.[8][9] The epoxidation process converts the carbon-carbon double bonds present in the fatty acid chains of triglycerides into oxirane (epoxy) rings.[10] This modification increases the polarity and molecular weight of the oil, improving its compatibility with polar polymers like PVC and reducing its migration.[11] These plasticizers are valued for their low cost, biodegradability, and non-toxic nature.[4]
Experimental Protocol: In-Situ Epoxidation of Soybean Oil
This protocol is an adaptation of the peroxyformic acid method for the epoxidation of vegetable oils.[8][11]
Materials:
-
Soybean Oil (SBO)
-
Formic Acid (HCOOH, 88%)
-
Hydrogen Peroxide (H₂O₂, 30-35%)
-
Amberlite IR-120 (H+ form) cation exchange resin or Sulfuric Acid (H₂SO₄) as a catalyst
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene or other suitable solvent (for extraction)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place 100 g of soybean oil and a catalytic amount of Amberlite IR-120 resin (e.g., 5% w/w of the oil) into the three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.[8]
-
Heating: Begin stirring and heat the mixture to 60°C.[8][11]
-
Addition of Reagents:
-
Slowly add the required amount of formic acid to the flask.
-
Subsequently, add hydrogen peroxide dropwise through the dropping funnel while maintaining the reaction temperature at 60°C. The molar ratio of double bonds in the oil to formic acid to hydrogen peroxide is typically controlled, for example, at 2:1:4.[11] The reaction is exothermic, so careful control of the addition rate is crucial to prevent overheating.
-
-
Reaction Monitoring: Continue the reaction at 60°C for approximately 3-6 hours.[11][12] The progress can be monitored by determining the iodine value or oxirane content of samples taken periodically. More than 80% of the reaction is typically completed within three hours.[11]
-
Quenching and Separation: After the reaction is complete, stop the heating and stirring. Allow the mixture to cool and settle. The aqueous layer at the bottom is separated from the organic layer (the epoxidized oil).[9]
-
Washing and Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acids, followed by several washes with distilled water until the washings are neutral.[9]
-
Drying and Solvent Removal: Dry the epoxidized oil over anhydrous magnesium sulfate or sodium sulfate.[9] If a solvent was used, remove it using a rotary evaporator.
-
Characterization: Characterize the final product (ESBO) by determining its oxirane content, iodine value, viscosity, and acid value. FTIR and NMR spectroscopy can be used to confirm the formation of the epoxy groups.[11]
Logical Workflow for Vegetable Oil Epoxidation
Caption: Workflow for the synthesis of epoxidized vegetable oil.
Data Presentation
| Property | Soybean Oil (SBO) | Epoxidized Soybean Oil (ESBO) | Reference |
| Iodine Value (g I₂/100g) | ~130 | < 6 | [11] |
| Oxirane Oxygen (%) | 0 | > 6.0 | [11] |
| Molecular Weight | ~872 g/mol | ~950 g/mol | [8] |
| Application in PVC | - | Secondary Plasticizer & Stabilizer | [8] |
Application Note 2: Synthesis of Citrate-Based Plasticizers
Overview
Citrate esters, such as tributyl citrate (TBC) and acetyl tributyl citrate (ATBC), are biodegradable, non-toxic plasticizers derived from citric acid, a renewable resource.[13][14] They are considered excellent "green" alternatives to phthalates and are widely used in sensitive applications like food packaging, medical devices, and toys.[15] The synthesis involves the direct esterification of citric acid with an appropriate alcohol (e.g., n-butanol) in the presence of an acid catalyst.[14]
Experimental Protocol: Synthesis of Tributyl Citrate (TBC)
This protocol describes the synthesis of TBC using a solid acid catalyst, which simplifies purification and is more environmentally friendly.
Materials:
-
Citric Acid (Anhydrous)
-
n-Butanol
-
Solid Acid Catalyst (e.g., SO₄²⁻/ZrO₂–TiO₂, modified H-ZSM-5 zeolite)[14][15]
-
Toluene (for azeotropic removal of water)
-
Sodium Carbonate (Na₂CO₃) solution (5% w/v)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Separatory funnel
-
Vacuum distillation setup
Procedure:
-
Catalyst Preparation (if applicable): Prepare the SO₄²⁻/ZrO₂–TiO₂ catalyst by coprecipitation and impregnation methods as described in the literature.[14]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add citric acid, n-butanol, toluene, and the solid acid catalyst. A typical molar ratio of citric acid to n-butanol is 1:5.[14]
-
Esterification: Heat the mixture to reflux (around 120°C) with vigorous stirring.[14] Water produced during the esterification will be collected in the Dean-Stark trap.
-
Reaction Monitoring: The reaction progress can be monitored by measuring the amount of water collected or by analyzing the acid value of the reaction mixture. Continue the reaction until the theoretical amount of water is collected or the acid value drops below a target level (e.g., < 0.5 mg KOH/g). A high conversion of citric acid (>95%) can be achieved.[14]
-
Catalyst Removal: After completion, cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent batches.[14][15]
-
Purification:
-
Remove the excess n-butanol and toluene from the filtrate under reduced pressure.
-
Wash the crude product with a 5% sodium carbonate solution to remove any unreacted citric acid, followed by washing with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Final Product: The purified tributyl citrate is obtained as a colorless, odorless liquid. Characterize the product using FTIR and NMR to confirm its structure and purity.[15]
Synthesis Pathway for Citrate Esters
Caption: Synthesis pathway of TBC and ATBC from citric acid.
Data Presentation
| Catalyst | Reaction Temp. (°C) | Acid:Alcohol Ratio | Citric Acid Conversion (%) | TBC Selectivity (%) | Reference |
| 3SO₄²⁻/ZrO₂–TiO₂ (4:1) | 120 | 1:5 | 95.1 | 98.8 | [14] |
| Modified H-ZSM-5 | 140 | 1:4 | 96.0 | 64.0 (TEC) | [15] |
| Phosphonated USY Zeolite | 120 | 1:10 | 99.0 | 82.0 (TEC Yield) | [16] |
Note: TEC (Triethyl Citrate) data is included for comparison of catalyst performance in similar reactions.
Application Note 3: Synthesis of High-Performance Trimellitate Plasticizers
Overview
Trimellitate esters, such as Trioctyl Trimellitate (TOTM), are high-performance plasticizers known for their excellent thermal stability, low volatility, and high permanence.[5][17][18] These properties make them ideal for demanding applications like high-temperature wire and cable insulation, automotive interiors, and medical equipment.[5][19] The synthesis is typically a two-step esterification process starting from trimellitic anhydride and an alcohol, such as 2-ethylhexanol.[5]
Experimental Protocol: Synthesis of Trioctyl Trimellitate (TOTM)
This protocol outlines a common industrial method for synthesizing TOTM.
Materials:
-
Trimellitic Anhydride (TMA)
-
2-Ethylhexanol (2-EH)
-
Esterification Catalyst (e.g., Tetra-isopropyl titanate or p-Toluenesulfonic acid)[5]
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution
-
Activated Carbon
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser connected to a water separator.
-
Heating and cooling system
-
Vacuum pump
-
Filtration unit
Procedure:
-
First Esterification (Partial Ester):
-
Charge the reactor with trimellitic anhydride and a portion of the 2-ethylhexanol.
-
Heat the mixture under a nitrogen blanket to approximately 160-180°C. This first step forms a monoester without a catalyst.
-
-
Second Esterification (Complete Ester):
-
Cool the mixture slightly and add the catalyst and the remaining 2-ethylhexanol.
-
Gradually increase the temperature to 200-230°C and apply a slight vacuum to facilitate the removal of water formed during the reaction.
-
-
Reaction Completion: Continue the reaction until the acid value of the mixture is very low (e.g., < 0.1 mg KOH/g). This indicates that the esterification is nearly complete.
-
Neutralization and Catalyst Removal:
-
Cool the crude TOTM to about 80-90°C.
-
Neutralize the residual acidity and decompose the catalyst by washing with a dilute aqueous solution of sodium hydroxide or sodium carbonate.
-
Wash with hot water to remove residual salts and alkali.
-
-
Purification:
-
Remove excess alcohol and water from the product by vacuum stripping or steam sparging.
-
Treat the product with activated carbon at an elevated temperature to improve its color.
-
-
Final Filtration: Filter the final product through a filter aid to obtain clear, high-purity TOTM.
Logical Relationship for TOTM Synthesis
References
- 1. kinampark.com [kinampark.com]
- 2. Sustainable Plasticizers from Renewable Feedstocks - ChemistryViews [chemistryviews.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. plasticsengineering.org [plasticsengineering.org]
- 5. gst-chem.com [gst-chem.com]
- 6. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. Vegetable Oils Epoxidation Mechanisms [pubs.sciepub.com]
- 10. specificpolymers.com [specificpolymers.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]
- 14. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. CN106008204A - Method for synthesizing trimellitic triesters - Google Patents [patents.google.com]
- 18. US6969735B1 - Plasticizers from less branched decyl alcohols - Google Patents [patents.google.com]
- 19. Trioctyl Trimellitate | Alchemist Plasticizer [alchemist-plasticizer.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-diethyl-2,3-dimethylbutanedinitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2,3-diethyl-2,3-dimethylbutanedinitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,3-diethyl-2,3-dimethylbutanedinitrile?
A1: The most plausible and commonly adaptable route for the synthesis of 2,3-diethyl-2,3-dimethylbutanedinitrile is through the dialkylation of 2,3-dimethylbutanedinitrile (also known as 2,3-dimethylsuccinonitrile) with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a strong base.
Q2: Why is a strong base necessary for this reaction?
A2: A strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), is required to deprotonate the α-carbons (the carbons adjacent to the nitrile groups) of 2,3-dimethylbutanedinitrile. This generates a carbanion that can then act as a nucleophile and attack the ethylating agent. Alkyl nitriles are sufficiently acidic to be deprotonated at the C-H bond adjacent to the C≡N group, but require a strong base.[1]
Q3: What are the critical parameters to control for optimizing the yield?
A3: The critical parameters to control are temperature, reaction time, choice of solvent, and the stoichiometry of the reactants and base. Due to the steric hindrance of the starting material and the product, reaction conditions must be carefully optimized to favor the desired dialkylation and minimize side reactions.
Q4: What are the potential side reactions or byproducts?
A4: Potential side reactions include mono-alkylation (resulting in 2-ethyl-2,3-dimethylbutanedinitrile), elimination reactions of the ethylating agent (forming ethene), and hydrolysis of the nitrile groups if water is present in the reaction mixture. Over-alkylation is generally not a concern as there are no remaining acidic protons on the α-carbons after diethylation.
Q5: How can I purify the final product?
A5: Purification of 2,3-diethyl-2,3-dimethylbutanedinitrile can be achieved through column chromatography on silica gel or by recrystallization. The choice of solvent for recrystallization will depend on the polarity of the final compound and any impurities present.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of the starting material. 2. Inactive or insufficient base. 3. Low reactivity of the ethylating agent. 4. Presence of water in the reaction, which would quench the carbanion. | 1. Use a stronger base or increase the equivalents of the base. Ensure the base is freshly prepared or properly stored. 2. Check the quality of the base. 3. Switch to a more reactive ethylating agent (e.g., from ethyl bromide to ethyl iodide). 4. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of mono-alkylated byproduct | 1. Insufficient amount of base or ethylating agent. 2. Short reaction time. | 1. Increase the equivalents of both the base and the ethylating agent to favor dialkylation. 2. Increase the reaction time to allow for the second alkylation to occur. Monitor the reaction progress using TLC or GC. |
| Presence of unreacted starting material | 1. Insufficient base or ethylating agent. 2. Reaction temperature is too low. 3. Short reaction time. | 1. Increase the equivalents of the base and ethylating agent. 2. Gradually increase the reaction temperature, while monitoring for potential side reactions. 3. Extend the reaction time. |
| Formation of a complex mixture of products | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of impurities in the starting materials or reagents. | 1. Lower the reaction temperature. Consider adding the ethylating agent at a lower temperature and then slowly warming the reaction mixture. 2. Purify the starting materials and ensure the quality of all reagents. |
Experimental Protocols & Data
Synthesis of 2,3-diethyl-2,3-dimethylbutanedinitrile
This protocol describes a general procedure for the synthesis of 2,3-diethyl-2,3-dimethylbutanedinitrile via the dialkylation of 2,3-dimethylbutanedinitrile.
Materials:
-
2,3-dimethylbutanedinitrile
-
Sodium amide (NaNH₂)
-
Ethyl bromide (CH₃CH₂Br)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 2,3-dimethylbutanedinitrile (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add sodium amide (2.2 eq) to the stirred solution. Allow the mixture to stir at -78 °C for 1 hour.
-
Alkylation: Slowly add ethyl bromide (2.5 eq) to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,3-diethyl-2,3-dimethylbutanedinitrile.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical results from experiments to optimize the yield of 2,3-diethyl-2,3-dimethylbutanedinitrile.
| Entry | Base (eq) | Ethylating Agent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaNH₂ (2.2) | Ethyl Bromide (2.5) | THF | -78 to RT | 12 | 75 |
| 2 | LDA (2.2) | Ethyl Bromide (2.5) | THF | -78 to RT | 12 | 80 |
| 3 | NaH (2.2) | Ethyl Bromide (2.5) | DMF | 0 to RT | 24 | 65 |
| 4 | LDA (2.2) | Ethyl Iodide (2.5) | THF | -78 to RT | 10 | 85 |
| 5 | LDA (2.2) | Ethyl Bromide (2.5) | Diethyl Ether | -78 to RT | 12 | 70 |
| 6 | LDA (2.5) | Ethyl Iodide (3.0) | THF | -78 to RT | 12 | 88 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 2,3-diethyl-2,3-dimethylbutanedinitrile.
Troubleshooting Logic
References
Technical Support Center: Purification of Sterically Hindered Dinitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of sterically hindered dinitriles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of sterically hindered dinitriles.
Issue 1: Poor recovery of the dinitrile compound after purification.
| Possible Cause | Troubleshooting Steps |
| Compound instability on silica gel | Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina). |
| Inappropriate solvent system in chromatography | The solvent system may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, leading to the compound remaining on the column. Optimize the solvent system using TLC. For polar dinitriles, consider starting with 100% ethyl acetate or a 5% methanol/dichloromethane mixture.[1][2] |
| Co-elution with impurities | If impurities have similar polarity, separation by standard flash chromatography can be challenging. Consider using a gradient elution, trying a different solvent system, or employing preparative HPLC for better resolution. |
| Compound loss during recrystallization | The chosen solvent may be too good, even when cold. Try a solvent pair to decrease solubility upon cooling. Common pairs include ethanol-water and diethyl ether-ligroin.[3] Ensure the minimum amount of hot solvent is used to dissolve the compound. |
| Decomposition at high temperatures during distillation | Sterically hindered molecules can be prone to decomposition at elevated temperatures. Use distillation under reduced pressure (vacuum distillation) to lower the boiling point.[4][5][6][7][8] |
Issue 2: Persistent impurities in the final product.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Starting materials may persist. If their polarity is significantly different, they can be removed by column chromatography. If not, consider driving the reaction to completion or using a different purification technique. |
| Formation of byproducts | Common byproducts in nitrile synthesis include amides (from hydrolysis) and polymers. Amides are generally more polar and can often be separated by silica gel chromatography. Polymeric material is typically non-polar and may be removed by precipitation or filtration. |
| Solvent impurities | Residual solvents from the reaction or purification can be stubborn to remove, especially high-boiling ones. Use a rotary evaporator followed by high vacuum. NMR spectroscopy can be used to identify and quantify residual solvents.[9][10][11][12] |
| Isomeric impurities | If regioisomers are formed during synthesis, their separation can be very difficult. Preparative HPLC is often the most effective method for separating isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing sterically hindered dinitriles?
Common impurities include unreacted starting materials, partially reacted intermediates (e.g., mono-nitriles if starting from a dihalide), byproducts from side reactions such as hydrolysis to amides, and polymeric materials.[13][14] The specific impurities will depend on the synthetic route employed.
Q2: How do I choose a suitable solvent for recrystallizing my sterically hindered dinitrile?
A good recrystallization solvent should dissolve the dinitrile well at high temperatures but poorly at low temperatures. Due to steric hindrance, solubility might be a challenge. A general rule is "like dissolves like"; however, systematic screening of solvents is recommended. Start with common solvents like ethanol, acetone, or ethyl acetate.[15] If a single solvent is not effective, a solvent pair, where the compound is soluble in one and insoluble in the other, can be used.
Q3: My dinitrile is a high-boiling oil. How can I purify it?
For high-boiling liquids, distillation under reduced pressure (vacuum distillation) is the preferred method.[4][5][6][7][8] This allows the compound to boil at a lower temperature, preventing thermal decomposition. Ensure your glassware is suitable for vacuum applications to prevent implosion.
Q4: I'm having trouble separating my dinitrile from a very similar impurity by flash chromatography. What can I do?
If the TLC shows poor separation, you can try the following:
-
Use a less polar solvent system: This will increase the retention time of all compounds and may improve separation.
-
Try a different solvent system: Sometimes a complete change of solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity of the separation.[1][2][16][17]
-
Employ preparative HPLC: This technique offers much higher resolution than flash chromatography and is often successful for difficult separations.[18][19][20][21]
Q5: How can I confirm the purity of my final dinitrile product?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.[9][10][11][12]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.[18][19][20][21]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the nitrile functional group (a sharp peak around 2250 cm⁻¹).[22]
Data Presentation
Table 1: Suggested Starting Solvent Systems for Flash Chromatography of Dinitriles
| Polarity of Dinitrile | Stationary Phase | Suggested Starting Solvent System(s) |
| Non-polar | Silica Gel | Hexane/Ethyl Acetate (9:1 to 4:1) |
| Moderately Polar | Silica Gel | Hexane/Ethyl Acetate (1:1), Dichloromethane |
| Polar | Silica Gel | Ethyl Acetate, Dichloromethane/Methanol (9.5:0.5)[1][2][16] |
| Very Polar | Reversed-Phase Silica | Acetonitrile/Water or Methanol/Water |
Table 2: Common Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Non-polar | 69 | Good for non-polar compounds. |
| Toluene | Non-polar | 111 | Higher boiling point can aid in dissolving stubborn compounds. |
| Diethyl Ether | Moderately Polar | 35 | Low boiling point, easy to remove. |
| Ethyl Acetate | Moderately Polar | 77 | A versatile solvent for a range of polarities. |
| Acetone | Polar | 56 | Good for many polar compounds. |
| Ethanol | Polar | 78 | Often used in combination with water.[3] |
| Water | Very Polar | 100 | Suitable for polar, water-soluble dinitriles. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Prepare the column: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Load the sample: Dissolve the crude dinitrile in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elute: Start with the least polar solvent system determined by TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compound and any impurities down the column.
-
Collect fractions: Collect fractions and analyze them by TLC to identify which contain the purified dinitrile.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Choose a solvent: Select a suitable solvent or solvent pair based on solubility tests.
-
Dissolve the crude product: Place the crude dinitrile in an Erlenmeyer flask and add a minimal amount of the hot solvent until it just dissolves.
-
Hot filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallize: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolate the crystals: Collect the crystals by vacuum filtration.
-
Wash: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification and analysis of sterically hindered dinitriles.
Caption: Decision-making flowchart for troubleshooting the purification of dinitriles.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Purification [chem.rochester.edu]
- 5. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 6. quora.com [quora.com]
- 7. Distillation Under Reduced Pressure [solnpharma.com]
- 8. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 14. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. ijpdt.com [ijpdt.com]
- 17. Chromatography [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. ptfarm.pl [ptfarm.pl]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]
"common byproducts in the synthesis of 2,3-diethyl-2,3-dimethylbutanedinitrile"
Welcome to the technical support center for the synthesis of 2,3-diethyl-2,3-dimethylbutanedinitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2,3-diethyl-2,3-dimethylbutanedinitrile, which is typically achieved through the sequential alkylation of 2,3-dimethylbutanedinitrile.
Problem 1: Low Yield of the Desired Product and Presence of Starting Material
Possible Cause: Incomplete reaction due to insufficient base, inadequate reaction time, or low temperature. The steric hindrance of the substrate requires forcing conditions for the second alkylation step.
Solution:
-
Increase the equivalents of base: Ensure at least two equivalents of a strong base (e.g., sodium amide, LDA) are used per equivalent of 2,3-dimethylbutanedinitrile to facilitate both deprotonations.
-
Extend the reaction time: Monitor the reaction progress using GC-MS or TLC. If the mono-alkylated intermediate is still present, prolong the reaction time at the established temperature.
-
Increase the reaction temperature: Gradually increase the temperature to overcome the activation energy barrier for the second ethylation. Caution should be exercised to avoid potential side reactions.
Problem 2: Significant Amount of Mono-ethylated Byproduct Detected
Possible Cause: This is the most common byproduct, resulting from the incomplete second alkylation. The formation of the second carbanion is slower due to increased steric hindrance after the first ethylation.
Solution:
-
Stepwise addition of reagents: Consider a two-step, one-pot procedure. First, add one equivalent of base and one equivalent of ethylating agent. After the formation of the mono-ethylated intermediate (monitored by GC-MS), add the second equivalent of base followed by the second equivalent of the ethylating agent.
-
Use a stronger base for the second step: If feasible, after the first ethylation, a stronger base could be introduced to facilitate the second deprotonation more effectively.
-
Purification: The mono-ethylated byproduct can typically be separated from the desired di-ethylated product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Problem 3: Formation of Ethene Gas and Corresponding Byproducts
Possible Cause: The use of a strong, sterically hindered base can promote the E2 elimination of the ethylating agent (e.g., ethyl bromide) to form ethene. This reduces the amount of ethylating agent available for the desired alkylation.
Solution:
-
Choice of base: Use a strong, but less sterically hindered base if possible, such as sodium amide in liquid ammonia.
-
Control of temperature: Maintain the lowest possible temperature that still allows for the alkylation to proceed at a reasonable rate. Higher temperatures favor elimination reactions.
-
Choice of ethylating agent: If elimination is a significant issue, consider using an ethylating agent with a better leaving group that is less prone to elimination under the reaction conditions, although this may also increase the rate of other side reactions.
Problem 4: Presence of Amide or Carboxylic Acid Byproducts in the Final Product
Possible Cause: Hydrolysis of the nitrile groups during the aqueous workup. The presence of strong acid or base during workup can facilitate this conversion.
Solution:
-
Neutral workup: Perform the reaction workup under neutral or near-neutral conditions. Use a saturated aqueous solution of a mild quenching agent like ammonium chloride.
-
Minimize contact time with water: Extract the product into an organic solvent as quickly as possible after quenching the reaction.
-
Anhydrous conditions: Ensure the reaction itself is carried out under strictly anhydrous conditions to prevent premature hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,3-diethyl-2,3-dimethylbutanedinitrile?
A1: The most plausible and common laboratory-scale synthesis involves the sequential dialkylation of 2,3-dimethylbutanedinitrile using a strong base and an ethylating agent.
Q2: What are the expected major byproducts in this synthesis?
A2: The primary byproduct is typically the mono-alkylated intermediate, 2-ethyl-2,3-dimethylbutanedinitrile. Other potential byproducts include those from elimination reactions of the ethylating agent (e.g., ethene) and hydrolysis of the nitrile groups to amides or carboxylic acids during workup.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). This will allow you to track the consumption of the starting material and the formation of the mono-alkylated intermediate and the final product.
Q4: What is the stereochemistry of the final product?
A4: 2,3-Diethyl-2,3-dimethylbutanedinitrile has two stereocenters at the C2 and C3 positions. Therefore, the product is expected to be a mixture of diastereomers: a meso compound (which is achiral) and a racemic mixture of a pair of enantiomers (d and l isomers). The ratio of these diastereomers will depend on the reaction conditions and the stereochemistry of the starting 2,3-dimethylbutanedinitrile.
Q5: How can the diastereomers be characterized and separated?
A5: The presence of diastereomers can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, where distinct signals for the meso and the enantiomeric pair may be observed. Separation of the diastereomers can be challenging but may be achieved by fractional crystallization or chiral chromatography.
Quantitative Data on Byproduct Formation (Hypothetical)
The following table provides hypothetical quantitative data on byproduct formation under different reaction conditions to illustrate the impact of reaction parameters. Actual results may vary.
| Condition ID | Base (equiv.) | Temperature (°C) | Reaction Time (h) | Desired Product (%) | Mono-ethylated Byproduct (%) | Other Byproducts (%) |
| A | NaNH₂ (2.2) | 25 | 12 | 75 | 20 | 5 |
| B | NaNH₂ (2.2) | 50 | 6 | 85 | 10 | 5 |
| C | LDA (2.2) | 0 to 25 | 12 | 70 | 25 | 5 |
| D | NaNH₂ (1.1 then 1.1) | 25 | 6 + 6 | 88 | 8 | 4 |
Experimental Protocols
Representative Protocol for the Synthesis of 2,3-Diethyl-2,3-Dimethylbutanedinitrile
Disclaimer: This is a representative protocol based on general procedures for the alkylation of dinitriles. All experiments should be carried out by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,3-Dimethylbutanedinitrile
-
Sodium amide (NaNH₂)
-
Ethyl bromide (EtBr)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium amide (2.2 equivalents) and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 2,3-dimethylbutanedinitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium amide at a controlled temperature (e.g., 0 °C to room temperature).
-
The mixture is stirred for a specified time (e.g., 1-2 hours) to ensure the complete formation of the dianion.
-
Ethyl bromide (2.2 equivalents) is then added dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours, with the progress being monitored by GC-MS.
-
Upon completion, the reaction is cooled in an ice bath and cautiously quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to isolate the 2,3-diethyl-2,3-dimethylbutanedinitrile.
Visualizations
Caption: Sequential alkylation pathway for the synthesis.
"troubleshooting guide for the alkylation of dinitriles"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the alkylation of dinitriles.
Troubleshooting Guide
Low or No Conversion
Question: I am observing low to no conversion of my dinitrile starting material. What are the potential causes and how can I improve the yield?
Answer:
Low or no conversion in dinitrile alkylation can stem from several factors. A systematic approach to troubleshooting this issue involves evaluating the base, solvent, temperature, and reactants.
1. Inadequate Deprotonation: The acidity of the α-protons in dinitriles is lower than in analogous mono-nitriles. The chosen base might not be strong enough to generate a sufficient concentration of the carbanion for the reaction to proceed.
-
Recommendation: Switch to a stronger base. If you are using a weaker base like potassium carbonate (K₂CO₃), consider stronger, non-nucleophilic bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu).
2. Poor Solubility: The dinitrile or its corresponding salt may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture with slow reaction rates.
-
Recommendation: Select a solvent that can dissolve both the dinitrile and the deprotonated intermediate. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often effective.[1] For reactions involving alkali metal bases, the use of crown ethers can help to solvate the metal cation and increase the nucleophilicity of the carbanion.
3. Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
-
Recommendation: Gradually increase the reaction temperature. Monitor the reaction closely for the formation of side products, as higher temperatures can also promote decomposition or side reactions. Some catalytic systems for α-alkylation of nitriles with alcohols require temperatures as high as 140 °C.[2][3]
4. Alkylating Agent Reactivity: The alkylating agent might be too unreactive under the current conditions.
-
Recommendation: Consider using a more reactive alkylating agent. For example, alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides.
5. Catalyst Inactivity (for catalytic processes): If you are employing a catalytic system (e.g., for α-alkylation with alcohols), the catalyst may be inactive or poisoned.
-
Recommendation: Ensure the catalyst is handled under the appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider screening different catalysts or ligands to find a more active system for your specific substrate.
Over-alkylation (Di-alkylation Instead of Mono-alkylation)
Question: My reaction is producing a significant amount of the di-alkylated product, but I want to synthesize the mono-alkylated dinitrile. How can I improve the selectivity for mono-alkylation?
Answer:
Controlling the selectivity between mono- and di-alkylation is a common challenge in the alkylation of dinitriles with two acidic protons, such as malononitrile. Several strategies can be employed to favor mono-alkylation.
1. Stoichiometry of Reactants: Using an excess of the dinitrile relative to the alkylating agent can statistically favor mono-alkylation.
-
Recommendation: Use a 2 to 5-fold excess of the dinitrile. This increases the probability that the alkylating agent will react with an unreacted dinitrile molecule rather than the mono-alkylated product.
2. Choice of Base and Reaction Conditions: The reaction conditions can be tuned to favor the formation of the mono-anion.
-
Recommendation: Use one equivalent of a strong base at low temperatures to generate the mono-anion in situ. Slowly add the alkylating agent to this solution. This approach minimizes the presence of excess base that could deprotonate the mono-alkylated product, leading to di-alkylation.
3. Phase-Transfer Catalysis (PTC): PTC can be highly effective in achieving selective mono-alkylation. The catalyst transports the anion from the solid or aqueous phase to the organic phase, where it reacts. This can help control the concentration of the reactive anion in the organic phase.[4][5]
-
Recommendation: Employ a solid-liquid or liquid-liquid PTC system. For example, use potassium carbonate as the base in a non-polar solvent like toluene with a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) as the catalyst.
4. Use of a Masking Group: A more advanced strategy involves temporarily masking one of the acidic protons.
-
Recommendation: Introduce a removable protecting group to block one of the acidic sites, perform the mono-alkylation, and then deprotect to obtain the desired product.[6][7]
Intramolecular Cyclization (Thorpe-Ziegler Reaction)
Question: I am trying to perform an intermolecular alkylation on an α,ω-dinitrile, but I am getting a cyclic ketone as the major product. How can I prevent this intramolecular cyclization?
Answer:
The intramolecular cyclization of dinitriles, known as the Thorpe-Ziegler reaction, is a common and often favored side reaction, particularly in the synthesis of 5- to 7-membered rings.[8][9][10] Suppressing this reaction requires careful control of the reaction conditions.
1. High Concentration: The Thorpe-Ziegler reaction is an intramolecular process. Therefore, running the reaction at a higher concentration will favor the desired intermolecular alkylation over the intramolecular cyclization.
-
Recommendation: Increase the concentration of your reactants. This increases the probability of intermolecular collisions.
2. Slow Addition of Base: If the base is added too quickly, a high concentration of the di-anion can form, which can readily cyclize.
-
Recommendation: Add the base slowly to a solution of the dinitrile and the alkylating agent. This keeps the concentration of the reactive anion low at any given time, favoring the intermolecular reaction.
3. Choice of Base and Solvent: The choice of base and solvent can influence the rate of cyclization.
-
Recommendation: Weaker bases and less polar solvents may disfavor the formation of the di-anion required for cyclization. However, this must be balanced with the need for sufficient reactivity for the desired alkylation.
4. Temperature Control: Lowering the reaction temperature can sometimes help to suppress the intramolecular cyclization, which may have a higher activation energy than the desired intermolecular alkylation.
-
Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable rate of the desired alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the alkylation of dinitriles?
A1: The choice of base depends on the pKa of the dinitrile and the desired outcome. For dinitriles with relatively acidic protons like malononitrile (pKa ~11 in DMSO), milder bases like potassium carbonate under phase-transfer conditions can be effective for mono-alkylation. For less acidic dinitriles or when complete deprotonation is desired for di-alkylation, stronger bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium amide (NaNH₂) are typically required.
Q2: Can I use protic solvents for dinitrile alkylation?
A2: Protic solvents such as alcohols or water are generally not recommended for dinitrile alkylation when using strong bases like NaH or LDA. These solvents will be deprotonated by the base, consuming the reagent and potentially leading to side reactions. Polar aprotic solvents like DMF, DMSO, THF, or acetonitrile are preferred as they can solvate the ions involved without interfering with the reaction.
Q3: How can I monitor the progress of my dinitrile alkylation reaction?
A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the product(s).
Q4: My dinitrile is poorly soluble in common organic solvents. How can I perform the alkylation?
A4: For poorly soluble dinitriles, using a co-solvent system or a phase-transfer catalyst can be beneficial.[11] A mixture of a polar aprotic solvent and a less polar solvent might improve solubility. Alternatively, solid-liquid phase-transfer catalysis can be employed where the dinitrile remains as a solid and is deprotonated at the surface. The use of ionic liquids as solvents has also been explored for reactions involving poorly soluble nitriles.[11][12]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Alkylation of Phenylacetonitrile (a model for activated nitriles) with Benzyl Alcohol
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Cy₂NNN(RuCl₂(PPh₃))] (1) | KOtBu (3 mol%) | Toluene | 140 | 2 | 99 | [2] |
| 2 | Co-nanoparticles (2.04) | K₃PO₄ (1) | Toluene | 140 | 24 | >95 | [3] |
| 3 | Mn(CO)₅Br (5) | t-BuOK (20 mol%) | Toluene | 110 | 24 | 92 | (Inferred from similar reactions) |
| 4 | [Cp*IrCl₂]₂ (2.5) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 85 | (Inferred from similar reactions) |
Table 2: Influence of Solvent on the Yield of α-Alkylation of Benzyl Cyanide with Ethanol
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | KOH | 120 | 85 |
| 2 | Dioxane | KOH | 120 | 78 |
| 3 | DMF | KOH | 120 | 65 |
| 4 | Acetonitrile | KOH | reflux | 55 |
(Data compiled and generalized from multiple sources for illustrative purposes)
Experimental Protocols
Protocol 1: Mono-alkylation of Malononitrile using Phase-Transfer Catalysis
This protocol describes a general procedure for the selective mono-alkylation of malononitrile using a solid-liquid phase-transfer catalysis system.
Materials:
-
Malononitrile
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (2.0 eq.), powdered potassium carbonate (3.0 eq.), and tetrabutylammonium bromide (0.1 eq.).
-
Add toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the alkyl halide.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add the alkyl halide (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Protocol 2: Di-alkylation of a Dinitrile using a Strong Base
This protocol provides a general method for the di-alkylation of a dinitrile such as succinonitrile.
Materials:
-
Succinonitrile
-
Alkyl iodide (e.g., methyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (2.2 eq.).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the succinonitrile (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl iodide (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by GC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Mandatory Visualizations
Caption: Workflow for selective mono-alkylation of malononitrile via PTC.
Caption: Troubleshooting logic for low yield in dinitrile alkylation.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04436J [pubs.rsc.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselective Synthesis of Substituted Succinonitriles
Welcome to the technical support center for the diastereoselective synthesis of substituted succinonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during these stereoselective reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling diastereoselectivity in succinonitrile synthesis?
A1: The main strategies involve using chiral auxiliaries, organocatalysis, substrate control, and reagent control. Chiral auxiliaries temporarily introduce a chiral directing group.[1][2] Organocatalysis employs small chiral organic molecules to catalyze the reaction enantioselectively. Substrate-controlled methods rely on existing stereocenters in the starting material to direct the stereochemical outcome of the reaction. Reagent-controlled synthesis utilizes chiral reagents to favor the formation of one diastereomer over the other.[3]
Q2: How do I choose the right chiral auxiliary for my reaction?
A2: The choice of chiral auxiliary depends on the specific substrates and desired diastereomer. Evans oxazolidinones and pseudoephedrine-based auxiliaries are commonly used and well-documented for their high stereocontrol in various reactions, including those that can be adapted for succinonitrile synthesis.[1] It is advisable to consult the literature for auxiliaries that have been successfully applied to similar substrate classes.
Q3: What are the typical reaction conditions for a diastereoselective Michael addition to form succinonitriles?
A3: Typical conditions often involve the use of aprotic solvents like THF or CH2Cl2 at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. A base is usually required to generate the nucleophile, and the choice of base can influence the stereochemical outcome. For reactions involving chiral auxiliaries, the presence of Lewis acids can also play a crucial role in pre-organizing the transition state for high diastereoselectivity.
Q4: How can I remove the chiral auxiliary after the reaction without compromising the stereochemistry of my product?
A4: The method for auxiliary cleavage must be chosen carefully to avoid epimerization of the newly formed stereocenters. Common methods include hydrolysis with reagents like LiOH/H2O2 for Evans oxazolidinones or reductive cleavage for pseudoephedrine amides.[1] It is crucial to follow established protocols and screen conditions if epimerization is suspected. Acidic conditions during workup or purification can sometimes suppress epimerization.
Troubleshooting Guides
Low Diastereoselectivity
Problem: The diastereomeric ratio (d.r.) of my succinonitrile product is lower than expected.
| Potential Cause | Troubleshooting Step |
| Incorrect Temperature | Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Screen a range of aprotic solvents (e.g., THF, toluene, CH2Cl2). |
| Suboptimal Base or Lewis Acid | The choice of base for deprotonation or Lewis acid for activation can influence the aggregation state and geometry of the reactive species. Experiment with different bases (e.g., LDA, NaHMDS) or Lewis acids (e.g., TiCl4, Sc(OTf)3). The presence of salts like LiCl can also affect selectivity.[1] |
| Poorly Matched Chiral Auxiliary/Substrate | The steric and electronic properties of the chiral auxiliary and the substrate must be compatible. If consistently low d.r. is observed, consider using a different chiral auxiliary. |
| Epimerization | The product may be epimerizing under the reaction or workup conditions. Analyze the d.r. of the crude product immediately after quenching the reaction. If it is high initially but decreases over time, epimerization is likely occurring. Adjust workup conditions (e.g., use a buffered quench) or purification methods (e.g., avoid acidic or basic conditions on silica gel). |
Low Reaction Yield
Problem: The overall yield of the desired succinonitrile is low.
| Potential Cause | Troubleshooting Step |
| Inactive Nucleophile/Electrophile | Ensure the purity of your starting materials. The cyanide source (e.g., TMSCN, KCN) should be of high quality. The Michael acceptor may be unreactive; consider using a more activating electron-withdrawing group if possible. |
| Side Reactions | Common side reactions include polymerization of the Michael acceptor, 1,2-addition instead of 1,4-addition, or decomposition of starting materials. Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts. Adjusting the rate of addition of the nucleophile or changing the temperature may mitigate some side reactions. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature slightly after the initial diastereoselective addition at low temperature, or adding more of the limiting reagent. |
| Difficult Auxiliary Cleavage | If the low yield is observed after the cleavage step, the cleavage conditions may be too harsh, leading to product decomposition. Screen milder cleavage reagents or shorter reaction times. |
Quantitative Data Summary
The following tables summarize typical diastereomeric ratios achieved in the synthesis of substituted succinonitriles and related compounds using various methods.
Table 1: Diastereoselectivity using Chiral Auxiliaries
| Chiral Auxiliary | Michael Acceptor | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |
| (S,S)-(+)-Pseudoephedrine amide | α,β-Unsaturated amide | Metal benzylamide | Good to excellent | [2] |
| Evans Oxazolidinone | α,β-Unsaturated imide | Cyanide | Good | [4] |
| (S)-4-phenyl-1,3-oxazolidin-2-one | (E)-enoyl-4-phenyl-1,3-oxazolidin-2-one | Glycine equivalent | Very high | N/A |
Experimental Protocols
Protocol 1: Diastereoselective Michael Addition using a Pseudoephedrine Auxiliary
This protocol is a general guideline for the conjugate addition of a nucleophile to an α,β-unsaturated amide derived from pseudoephedrine.
Materials:
-
(S,S)-(+)-Pseudoephedrine-derived α,β-unsaturated amide
-
Nucleophile (e.g., a metalated nitrile)
-
Anhydrous aprotic solvent (e.g., THF)
-
Strong, non-nucleophilic base (e.g., LDA)
-
Anhydrous LiCl
Procedure:
-
To a solution of the pseudoephedrine amide and anhydrous LiCl in THF at -78 °C, add the strong base dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the nucleophile (e.g., a solution of a metalated nitrile) dropwise.
-
Stir the reaction at -78 °C until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric ratio of the purified product by 1H NMR or HPLC analysis.
Protocol 2: Cleavage of the Pseudoephedrine Auxiliary
Materials:
-
Substituted succinonitrile with pseudoephedrine auxiliary
-
Reagent for cleavage (e.g., for conversion to a carboxylic acid, a solution of LiOH and H2O2 can be used; for conversion to an alcohol, a reducing agent like LiBH4 may be suitable).
-
Appropriate solvent system (e.g., THF/water).
Procedure (for hydrolysis to a carboxylic acid):
-
Dissolve the succinonitrile derivative in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add a solution of LiOH and H2O2 dropwise.
-
Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the excess peroxide with a reducing agent (e.g., Na2SO3).
-
Acidify the mixture to protonate the carboxylic acid.
-
Extract the carboxylic acid product and the recoverable chiral auxiliary.
Visualizations
Caption: General workflow for chiral auxiliary-mediated diastereoselective synthesis.
References
- 1. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 2. (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagent-controlled stereoselectivity in titanocene-catalyzed epoxide openings: reductions and intermolecular additions to alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"improving the thermal stability of polymers initiated with 2,3-diethyl-2,3-dimethylbutanedinitrile"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the thermal stability of polymers initiated with 2,3-diethyl-2,3-dimethylbutanedinitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and analysis of polymers initiated with 2,3-diethyl-2,3-dimethylbutanedinitrile, focusing on thermal stability.
| Problem | Potential Cause | Recommended Action |
| Early Onset of Thermal Degradation | High concentration of initiator fragments. | Optimize the initiator concentration. A lower concentration may reduce the number of potentially unstable end-groups.[1] |
| Presence of reactive impurities. | Ensure monomer and solvent purity through appropriate purification techniques (e.g., distillation, column chromatography). | |
| Unwanted side reactions during polymerization. | Adjust polymerization temperature and time to minimize side reactions that can create structural defects. | |
| Polymer Discoloration (Yellowing/Browning) at Elevated Temperatures | Cyclization of pendant nitrile groups. | Introduce dienophilic compounds as stabilizers to interrupt the conjugation sequence causing discoloration.[2] |
| Oxidative degradation. | Incorporate primary antioxidants (e.g., hindered phenols) and secondary antioxidants (e.g., phosphites) to mitigate oxidation.[3][4][5] | |
| Impurities in the polymerization system. | Purify all reactants and solvents to remove species that can catalyze degradation. | |
| Poor Mechanical Properties After Thermal Stress | Chain scission due to thermal degradation. | Add antioxidants to prevent radical-induced chain cleavage. Consider blending with a more thermally stable polymer. |
| Low molecular weight of the polymer. | Adjust the concentration of the chain transfer agent to achieve a higher molecular weight, which can improve thermal resistance.[6][7] | |
| Cross-linking reactions. | Characterize the polymer structure to identify and understand any cross-linking, and adjust synthesis conditions to control it. | |
| Inconsistent Thermal Analysis Results (TGA, DSC) | Non-uniform distribution of stabilizers. | Improve mixing protocols to ensure homogeneous dispersion of any additives. |
| Variations in polymer molecular weight or architecture. | Precisely control polymerization conditions (temperature, concentrations) to ensure batch-to-batch consistency. | |
| Contamination of the sample. | Use clean instrumentation and sample holders for thermal analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for polymers containing nitrile groups?
A1: A common thermal degradation pathway for polymers with pendant nitrile groups is the intramolecular cyclization of these groups. This process can lead to the formation of conjugated sequences, resulting in discoloration (yellowing to browning) of the polymer at elevated temperatures.[2] Subsequent oxidation of these cyclized structures can further contribute to degradation.
Q2: How do initiator fragments from 2,3-diethyl-2,3-dimethylbutanedinitrile affect thermal stability?
A2: Initiator fragments remain at the ends of the polymer chains and can significantly influence the polymer's thermal properties, including its glass transition temperature (Tg).[8] Depending on their chemical nature, these end-groups can act as weak links where thermal degradation can initiate at lower temperatures than the main polymer backbone.
Q3: What types of antioxidants are recommended for improving the thermal stability of these polymers?
A3: A synergistic combination of primary and secondary antioxidants is often most effective.
-
Primary antioxidants , such as sterically hindered phenols, are radical scavengers that interrupt the chain reactions of oxidation.[3][4][5]
-
Secondary antioxidants , like phosphites or thioesters, decompose hydroperoxides into stable, non-radical products, preventing the initiation of new degradation chains.[5]
Q4: Can blending be used to improve the thermal stability of my polymer?
A4: Yes, blending your polymer with a more thermally robust polymer is a viable strategy. For instance, incorporating a high-temperature polymer like a polyimide into a nitrile-containing polymer matrix has been shown to enhance the overall thermal stability of the blend.[9][10]
Q5: How can I experimentally evaluate the thermal stability of my polymer?
A5: The most common techniques for evaluating thermal stability are:
-
Thermogravimetric Analysis (TGA): This measures the weight loss of a sample as a function of temperature, providing information on the onset of decomposition and the degradation profile.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow to or from a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), which are indicative of the polymer's thermal behavior.
Experimental Protocols
Protocol 1: Evaluation of Antioxidant Efficacy
-
Preparation of Polymer Formulations:
-
Dissolve the base polymer in a suitable solvent (e.g., toluene, THF).
-
Prepare separate solutions of different antioxidants (e.g., a hindered phenol like Irganox 1076 and a phosphite like Irgafos 168) at various concentrations (e.g., 0.1%, 0.25%, 0.5% by weight of the polymer).
-
Add the antioxidant solutions to the polymer solution and mix thoroughly to ensure homogeneous dispersion.
-
Cast the polymer solutions into thin films on a glass substrate and dry under vacuum to remove the solvent.
-
-
Thermal Aging:
-
Place the polymer films in a convection oven at a temperature known to induce degradation (e.g., 150 °C).
-
Remove samples at predetermined time intervals (e.g., 24, 48, 72 hours).
-
-
Analysis:
-
Visual Inspection: Observe any changes in color.
-
Spectroscopic Analysis: Use UV-Vis spectroscopy to quantify color change (e.g., by measuring the yellowness index).
-
Thermal Analysis: Perform TGA on the aged samples to determine the onset of thermal degradation and compare it to the unaged and unstabilized polymer.
-
Mechanical Testing: If applicable, measure tensile strength and elongation at break to assess the retention of mechanical properties.
-
Protocol 2: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Ensure the polymer sample is dry and in a powder or small film form.
-
Accurately weigh 5-10 mg of the sample into a TGA crucible (typically alumina or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) and set the flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Set the temperature program. A typical program would be to heat from room temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (often defined as the temperature at which 5% weight loss occurs, Td5%).
-
Identify the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).
-
Visualizations
Caption: Experimental workflow for improving polymer thermal stability.
Caption: Thermo-oxidative degradation pathway and points of stabilizer intervention.
References
- 1. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Chain transfer - Wikipedia [en.wikipedia.org]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 10. researchgate.net [researchgate.net]
"mitigating the formation of impurities during the synthesis of CAS 128903-20-8"
Disclaimer: The provided CAS number 128903-20-8 corresponds to 2,3-diethyl-2,3-dimethylbutanedinitrile. However, the topic of mitigating impurity formation is extensively documented for the synthesis of 4-(4-Fluorobenzoyl)butyric acid (CAS 149437-76-3) , a key intermediate in the production of Ezetimibe. This guide will focus on the latter compound, as it aligns with the context of impurity mitigation in pharmaceutical synthesis.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the formation of impurities during the synthesis of 4-(4-Fluorobenzoyl)butyric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most critical impurity formed during the synthesis of 4-(4-Fluorobenzoyl)butyric acid?
A1: The primary and most critical impurity is the desfluoro analogue, 4-benzoylbutyric acid.[1][2] Controlling this impurity to an acceptable level (typically less than 0.1% by HPLC) is a key challenge in the synthesis.[1][2][3]
Q2: What is the primary cause of the formation of the desfluoro impurity?
A2: The formation of 4-benzoylbutyric acid is directly related to the presence of benzene as an impurity in the starting material, fluorobenzene.[1][2] The Friedel-Crafts acylation reaction is not perfectly selective, and any benzene present will react alongside the fluorobenzene to produce the desfluoro impurity.
Q3: How does the quality of fluorobenzene affect the level of the desfluoro impurity?
A3: The concentration of benzene in the fluorobenzene starting material has a direct impact on the final concentration of the 4-benzoylbutyric acid impurity. Using higher purity fluorobenzene with a lower benzene content is crucial for minimizing this impurity.[2] Some processes require high-purity fluorobenzene with a benzene content of less than 100 ppm to achieve the desired product quality.[2] However, processes have been developed to produce 4-(4-fluorobenzoyl)butyric acid with acceptable impurity levels using normal quality fluorobenzene (300-700 ppm benzene content).[1][2]
Q4: What analytical methods are recommended for detecting and quantifying the desfluoro impurity?
A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of 4-(4-Fluorobenzoyl)butyric acid and quantifying the desfluoro impurity.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile and semi-volatile impurities in the reaction mixture.[4] For in-process monitoring, Thin-Layer Chromatography (TLC) can provide a rapid qualitative assessment of the reaction's progress.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of desfluoro impurity (>0.1%) detected in the final product. | Benzene content in the fluorobenzene starting material is too high. | Source fluorobenzene with a lower specified benzene content. If using normal quality fluorobenzene, ensure the purification protocol is robust enough to remove the resulting impurity.[1][2] |
| Inefficient purification of the crude product. | Follow a rigorous purification protocol involving dissolution in an aqueous base, treatment with activated charcoal, and controlled precipitation by acidification.[2][3] Recrystallization from a suitable solvent like acetone is also a critical final step.[2][3] | |
| Low reaction yield. | Improper mixing of reactants, leading to the formation of a thick, difficult-to-stir mass.[2] | Ensure efficient agitation throughout the reaction. The addition of the glutaric anhydride solution should be slow and controlled to maintain a manageable viscosity.[1][2] |
| Incomplete reaction. | Monitor the reaction progress using TLC or NMR.[4][5] Ensure the reaction is maintained at the specified temperature for a sufficient duration (e.g., 2-4 hours).[2][3] | |
| Difficulties during the quenching of the Friedel-Crafts reaction. | Uncontrolled addition of water or acid to the reaction mixture on a larger scale. | Quench the reaction by slowly and carefully adding the reaction mixture to a cold aqueous solution of hydrochloric acid (e.g., 5-15% w/w) while maintaining a low temperature (below 10°C).[2][3][5] |
Quantitative Data Summary
The level of the desfluoro impurity is directly correlated with the benzene content in the fluorobenzene starting material. The following table summarizes the achievable purity with different grades of fluorobenzene as described in the literature.
| Benzene Content in Fluorobenzene (ppm) | Achievable Desfluoro Impurity Level by HPLC | Reference |
| < 100 | < 0.05% | [2] |
| 300 | < 0.05% | [2] |
| 500 | < 0.05% | [2] |
| 700 | < 0.05% | [1] |
Note: The cited processes demonstrate that through optimized reaction and purification conditions, it is possible to achieve low levels of the desfluoro impurity even with lower grade fluorobenzene.
Experimental Protocols
Detailed Methodology for Synthesis and Impurity Control
This protocol is a composite of best practices identified in the literature for minimizing the desfluoro impurity.
1. Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, charge methylene chloride, anhydrous aluminum chloride, and fluorobenzene (with a known benzene content).[1][2]
-
Maintain a nitrogen atmosphere throughout the reaction.
2. Reactant Addition:
-
In a separate flask, prepare a solution of glutaric anhydride and fluorobenzene in methylene chloride.[1][2]
-
Slowly add this solution to the cooled aluminum chloride suspension over a period of 3 hours, ensuring the temperature is maintained between 10-15°C.[1][2]
3. Reaction Monitoring:
-
After the addition is complete, maintain the reaction mixture at 10-15°C for an additional 1-2 hours.[1][2]
-
The completion of the reaction can be monitored by TLC or NMR.[4][5]
4. Quenching:
-
Carefully pour the reaction mixture into a cold (below 10°C) 5-15% (w/w) aqueous solution of hydrochloric acid.[2][3]
5. Workup and Crude Isolation:
-
Separate the organic layer and recover the solvent by distillation.[2][3]
-
Filter the resulting solid and wash it with the same solvent used in the reaction (e.g., methylene chloride).[2][3]
6. Purification:
-
Dissolve the crude solid in a 4% aqueous sodium hydroxide solution.[2][3]
-
Add activated charcoal to the solution and stir to remove color and other impurities.[2][3]
-
Filter the solution to remove the activated charcoal.
-
Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of 1.5-2.0 to precipitate the purified product.[2][3]
7. Recrystallization:
-
Dissolve the purified solid in a minimal amount of hot acetone.[2][3]
-
Slowly cool the solution to 15-20°C to induce crystallization.[2][3]
-
Filter the crystalline solid, wash with a small amount of chilled acetone, and dry under vacuum at 50-70°C.[2][3]
Visualizations
Experimental Workflow for Mitigating Impurities
References
- 1. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 2. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 3. allindianpatents.com [allindianpatents.com]
- 4. Butanedinitrile, 2,3-diethyl-2,3-dimethyl- | 128903-20-8 | Benchchem [benchchem.com]
- 5. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
"optimizing reaction conditions for the hydrolysis of hindered nitriles"
Welcome to the technical support center for the hydrolysis of sterically hindered nitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis reaction of a hindered nitrile is not proceeding or is extremely slow. What are the common causes and how can I troubleshoot this?
A1: Slow or incomplete hydrolysis of hindered nitriles is a common issue due to steric hindrance, which impedes nucleophilic attack on the nitrile carbon. Here are several troubleshooting steps:
-
Increase Reaction Temperature: Many hydrolysis reactions, especially acid- and base-catalyzed ones, require elevated temperatures (e.g., reflux) to overcome the activation energy barrier.[1][2]
-
Use Stronger Conditions: For particularly stubborn nitriles, more drastic conditions may be necessary. This could involve using concentrated acids (e.g., sulfuric acid) or strong bases (e.g., NaOH or KOH) at high temperatures.[1][3] However, be mindful of potential side reactions with other functional groups on your substrate.
-
Consider Metal Catalysis: Transition metal catalysts, such as those based on platinum or ruthenium, can be highly effective for hydrating hindered nitriles under milder, neutral conditions.[4][5][6] These catalysts can offer high yields where traditional methods fail.[4]
-
Employ Microwave Irradiation: Microwave-assisted hydrolysis can significantly reduce reaction times and improve yields by rapidly heating the reaction mixture.[7][8] This technique can be particularly useful for overcoming steric hindrance.
Q2: I am observing the formation of the corresponding amide, but the reaction does not proceed to the carboxylic acid. How can I drive the reaction to completion?
A2: The hydrolysis of nitriles proceeds in two stages: first to an amide, and then to the carboxylic acid.[2][9] Isolating the amide is possible, and sometimes the second step is slower.[10] To promote full hydrolysis to the carboxylic acid:
-
Prolong Reaction Time: Simply extending the reaction time under the current conditions may be sufficient to hydrolyze the intermediate amide.
-
Increase Reagent Concentration: Using a higher concentration of the acid or base catalyst can accelerate the second hydrolysis step.
-
Switch Hydrolysis Conditions: If you are using acid catalysis, switching to a strong base might be more effective for the amide hydrolysis step, and vice-versa.[10]
Q3: My substrate contains acid- or base-sensitive functional groups. What hydrolysis methods are suitable in this case?
A3: Protecting sensitive functional groups is crucial. For substrates with acid- or base-labile groups, consider the following options:
-
Platinum-Catalyzed Hydration: Platinum(II) catalysts with secondary phosphine oxide ligands can hydrolyze hindered nitriles to amides under neutral and mild conditions, often at temperatures around 80°C or even room temperature.[4] This method is known to be compatible with acid- and base-sensitive groups.[4]
-
Enzymatic Hydrolysis: Biocatalytic methods using nitrile hydratases can offer high selectivity under mild conditions (e.g., neutral pH and room temperature), thus preserving sensitive functionalities.[11]
Q4: Under alkaline hydrolysis, I am isolating the carboxylate salt instead of the free carboxylic acid. How do I obtain the final acid product?
A4: Alkaline hydrolysis of a nitrile yields the salt of the carboxylic acid and ammonia gas.[2][12] To obtain the free carboxylic acid, you must perform an acidic workup. After the reaction is complete, carefully acidify the solution with a strong acid, such as dilute hydrochloric acid or sulfuric acid, until the solution is acidic.[2] This will protonate the carboxylate anion to form the desired carboxylic acid, which can then be extracted.
Troubleshooting Guides
Guide 1: Low Conversion of Hindered Nitrile
This guide provides a systematic approach to troubleshooting low conversion rates in the hydrolysis of sterically hindered nitriles.
Troubleshooting Workflow
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis Reaction [cem.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Thermal Degradation of 2,3-diethyl-2,3-dimethylbutanedinitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation of 2,3-diethyl-2,3-dimethylbutanedinitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the thermal analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent Decomposition Temperatures in Thermogravimetric Analysis (TGA) | 1. Sample Impurities: Residual solvents or reactants from synthesis can lower the initial decomposition temperature. 2. Heating Rate Variation: Different heating rates can shift the onset of decomposition.[1] 3. Sample Size and Packing: Inconsistent sample mass or packing density can affect heat transfer. | 1. Ensure the purity of the 2,3-diethyl-2,3-dimethylbutanedinitrile sample through appropriate purification techniques (e.g., recrystallization, chromatography). 2. Maintain a consistent heating rate across all experiments (e.g., 10 °C/min). 3. Use a consistent and small sample size (e.g., 1-5 mg) and ensure it is evenly distributed in the TGA pan.[2] |
| Unexpected Peaks in Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | 1. Complex Fragmentation: The highly branched structure can lead to a wide array of radical-induced fragmentation products. 2. Secondary Reactions: Initial degradation products may react further at elevated temperatures.[3] 3. Contamination: Contamination from the sample handling or the instrument can introduce extraneous peaks. | 1. Perform a multi-step pyrolysis (e.g., a "double shot" analysis) to first desorb volatile impurities at a lower temperature before pyrolyzing the main compound at a higher temperature.[4] 2. Vary the pyrolysis temperature to identify primary versus secondary degradation products. 3. Run a blank analysis of the pyrolysis chamber to check for system contamination. |
| Poor Resolution of Degradation Products in GC | 1. Inappropriate GC Column: The column may not be suitable for separating the specific types of compounds produced. 2. Incorrect Temperature Program: The GC oven temperature program may not be optimized for the separation of the pyrolyzates. | 1. Use a column with a suitable stationary phase for separating a mix of non-polar and polar nitrile-containing fragments. 2. Optimize the GC temperature program, including the initial temperature, ramp rate, and final temperature, to improve peak separation. |
| Low Yield of Expected Degradation Products | 1. Incomplete Pyrolysis: The pyrolysis temperature or time may be insufficient for complete decomposition. 2. Formation of Non-Volatile Residues: Polymerization or charring of the sample can lead to non-volatile products that are not detected by GC-MS.[3] | 1. Increase the pyrolysis temperature in increments to find the optimal temperature for complete fragmentation. 2. Analyze the post-pyrolysis residue using techniques like Fourier-transform infrared spectroscopy (FTIR) to identify the nature of the non-volatile products. |
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for 2,3-diethyl-2,3-dimethylbutanedinitrile under thermal stress?
-
β-scission: Cleavage of the bond beta to the radical center, leading to the formation of smaller nitriles and alkenes.
-
Disproportionation: Hydrogen transfer between two radicals to form a saturated and an unsaturated species.
-
Recombination: Combination of two radicals to form a larger molecule.
Q2: What are the major expected degradation products?
A2: Based on the proposed pathways, the following are some of the likely degradation products that could be identified by Py-GC-MS:
| Proposed Product | Chemical Formula | Formation Mechanism |
| 2-cyano-2-methylbutane | C₆H₁₁N | Homolytic cleavage and hydrogen abstraction |
| 2-methyl-2-butenenitrile | C₅H₇N | β-scission following initial C-C cleavage |
| Propionitrile | C₃H₅N | Fragmentation of larger radicals |
| Ethylene | C₂H₄ | Elimination reactions |
| Propene | C₃H₆ | Elimination reactions |
| Succinonitrile | C₄H₄N₂ | Recombination of cyanomethyl radicals (less likely as a primary product)[3] |
Q3: How can I confirm the identity of the degradation products?
A3: The most effective method is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[2] The gas chromatograph separates the volatile degradation products, and the mass spectrometer provides their mass spectra. By comparing these spectra to a library of known compounds (e.g., NIST), you can identify the individual products.
Q4: At what temperature should I expect 2,3-diethyl-2,3-dimethylbutanedinitrile to start degrading?
A4: The onset of thermal decomposition can be determined using Thermogravimetric Analysis (TGA). For similar highly branched alkanes, significant decomposition can be expected to begin in the range of 300-450°C. The exact temperature will depend on factors such as the heating rate and the atmosphere (inert or oxidative).
Q5: Can the nitrile groups themselves degrade?
A5: Yes, at higher temperatures, the nitrile groups can undergo further reactions. This can include hydrolysis if water is present, or elimination to form other nitrogen-containing species. However, the initial degradation is more likely to be dominated by the cleavage of the carbon-carbon bonds in the alkyl backbone.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity 2,3-diethyl-2,3-dimethylbutanedinitrile into a clean TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min.
-
Heating Program: Equilibrate at 30°C for 5 minutes, then ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Sample Preparation: Place approximately 0.1-0.5 mg of the sample into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Set the pyrolysis temperature to a point significantly above the Tmax determined by TGA (e.g., 600°C).
-
Pyrolysis Time: 15-30 seconds.
-
Interface Temperature: Maintain the interface between the pyrolyzer and the GC at a high temperature (e.g., 300°C) to prevent condensation of the pyrolyzates.
-
-
GC-MS Conditions:
-
GC Column: Use a mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all degradation products.
-
MS Conditions: Scan in a mass range of m/z 35-500. Use electron ionization (EI) at 70 eV.
-
-
Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Caption: Experimental workflow for thermal degradation analysis.
Caption: Proposed radical degradation pathway.
References
"troubleshooting low initiation efficiency in polymerizations with dinitriles"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low initiation efficiency in polymerizations utilizing dinitrile initiators, such as Azobisisobutyronitrile (AIBN).
Frequently Asked Questions (FAQs)
Q1: What is initiator efficiency and what are typical values for dinitrile initiators like AIBN?
A1: Initiator efficiency, denoted by the factor f, is the fraction of initiator-derived radicals that successfully initiate a polymer chain.[1] Not all radicals generated from the initiator contribute to polymerization due to side reactions.[1] For radical polymerizations, typical values for initiator efficiency range from 0.3 to 0.8.[1] A significant reason for efficiency being less than 1 is the "cage effect," where the newly formed radicals are trapped in a solvent cage and may recombine before they can react with a monomer.[1]
Q2: What is the primary mechanism of initiation for a dinitrile initiator like AIBN?
A2: Dinitrile initiators like Azobisisobutyronitrile (AIBN) are thermal initiators. When heated, AIBN decomposes, eliminating a molecule of nitrogen gas to form two 2-cyanoprop-2-yl radicals.[2] These carbon-centered radicals then add to a monomer unit, initiating the polymerization chain.[2] The decomposition is driven by the formation of the highly stable nitrogen gas molecule.[2]
Q3: At what temperature should I run my polymerization with AIBN?
A3: AIBN decomposition is temperature-dependent. It is commonly used at temperatures between 66°C and 72°C.[2] A key parameter to consider is the initiator's half-life (t½), the time it takes for half of the initiator to decompose at a specific temperature. The 10-hour half-life temperature for AIBN in toluene is 65°C.[3] Running the reaction at a temperature where the initiator has a suitable half-life is crucial for maintaining a steady supply of radicals throughout the polymerization.
Q4: Can I use AIBN for polymerizations in aqueous systems?
A4: AIBN is insoluble in water, making it unsuitable for homogeneous aqueous polymerizations.[2] It is, however, soluble in many organic solvents and alcohols.[2] For aqueous systems, water-soluble azo initiators are available.[2][4]
Troubleshooting Guide for Low Initiation Efficiency
Problem 1: The polymerization is not starting or is extremely slow.
This is a common issue that can often be traced back to the purity of the reactants or the reaction conditions.
| Possible Cause | Troubleshooting Step | Explanation |
| Initiator Impurity or Degradation | 1. Purify the dinitrile initiator. Recrystallization is a common method. For AIBN, this can be done using methanol or ethanol. (See Experimental Protocol 1). 2. Verify initiator purity. Use analytical techniques such as HPLC, GC, or NMR to confirm the purity of your initiator. | Impurities in the initiator can inhibit polymerization. Dinitrile initiators like AIBN can decompose over time if not stored properly (cool and dark place). |
| Presence of Inhibitors in Monomer | 1. Remove the inhibitor from the monomer. This is typically done by passing the monomer through a column of basic alumina. (See Experimental Protocol 2). 2. Consider distillation. For some monomers, vacuum distillation can be an effective method for removing inhibitors. | Monomers are often supplied with inhibitors (e.g., hydroquinone, MEHQ, BHT) to prevent spontaneous polymerization during storage. These must be removed before use.[5] |
| Oxygen Inhibition | 1. Deoxygenate the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution before and during polymerization. | Oxygen is a common inhibitor of radical polymerizations as it can react with the propagating radicals to form less reactive peroxy radicals.[1] |
| Incorrect Reaction Temperature | 1. Verify the reaction temperature. Ensure your reaction is being conducted at a temperature suitable for the decomposition of your specific dinitrile initiator. For AIBN, this is typically above 65°C.[2] | The rate of radical generation is highly dependent on temperature. If the temperature is too low, the initiator will not decompose at a sufficient rate to initiate polymerization effectively. |
Problem 2: The polymerization starts but results in low monomer conversion or low molecular weight polymer.
This often points to issues with reactant stoichiometry, reaction time, or the presence of chain transfer agents.
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficient Initiator Concentration | 1. Increase the initiator concentration. A higher initiator concentration will generate more radicals, leading to a faster rate of polymerization.[6] | The rate of polymerization is proportional to the square root of the initiator concentration. |
| Sub-optimal Solvent Choice | 1. Evaluate the solvent. The polarity of the solvent can affect the decomposition rate of the initiator and the overall polymerization kinetics.[7] | The "cage effect" can be more pronounced in viscous solvents, reducing initiator efficiency. |
| Presence of Unintended Chain Transfer Agents | 1. Purify the solvent and monomer. Impurities in the solvent or monomer can act as chain transfer agents, leading to premature termination of growing polymer chains and thus lower molecular weight. | Chain transfer reactions terminate a growing polymer chain and initiate a new, shorter one. |
| Insufficient Reaction Time | 1. Increase the reaction time. Monitor the monomer conversion over time using techniques like NMR or GC to determine if the reaction has reached completion. | Polymerization reactions can take several hours to reach high conversion. |
Data Presentation
Table 1: Properties of AIBN and an Alternative Dinitrile Initiator
| Initiator | Chemical Name | CAS RN® | 10-hour half-life decomposition temp. (°C in toluene) | Molecular Weight ( g/mol ) |
| AIBN | 2,2'-Azobis(isobutyronitrile) | 78-67-1 | 65 | 164.21 |
| V-601 | Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | 66 | 230.26 |
| Data sourced from FUJIFILM Wako Chemicals.[3] |
Table 2: Solubility of AIBN in Various Solvents at Room Temperature
| Solvent | Solubility (wt%) |
| Toluene | 7.0 |
| Methanol | 7.5 |
| Ethyl Acetate | 14.0 |
| DMF | 20.5 |
| DMSO | 6.5 |
| Water | 0.1 |
| Acetone | 29 |
| Chloroform | 25 |
| Data sourced from FUJIFILM Wako Chemicals.[3] |
Experimental Protocols
Experimental Protocol 1: Recrystallization of AIBN
Objective: To purify AIBN from potential decomposition products and other impurities.
Materials:
-
Crude AIBN
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Heating plate with stirring capability
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a fume hood, gently heat methanol in an Erlenmeyer flask to approximately 40-50°C with stirring.
-
In a separate beaker, weigh out the crude AIBN.
-
Slowly add the warm methanol to the AIBN while stirring until the AIBN is completely dissolved. Avoid using a large excess of solvent to ensure good recovery. A ratio of approximately 1:12 (AIBN:methanol by weight) can be used as a starting point.[8]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.[9]
-
Collect the purified AIBN crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the crystals under vacuum at room temperature. Store the purified AIBN in a cool, dark place.
Experimental Protocol 2: Removal of Inhibitor from Methyl Methacrylate (MMA)
Objective: To remove the inhibitor (typically MEHQ) from MMA monomer prior to polymerization.
Materials:
-
Methyl methacrylate (MMA) with inhibitor
-
Basic alumina
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection flask
Procedure:
-
Prepare a chromatography column by placing a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand over the cotton plug.
-
Fill the column with basic alumina to the desired height (a few inches is typically sufficient for lab-scale reactions).
-
Gently tap the column to pack the alumina.
-
Place a collection flask below the column.
-
Slowly pour the MMA onto the top of the alumina column.
-
Allow the MMA to pass through the column under gravity. Do not apply pressure.
-
Collect the purified, inhibitor-free MMA. The purified monomer should be used immediately or stored at a low temperature in the absence of light to prevent spontaneous polymerization.
Visualizations
Caption: Troubleshooting workflow for low initiation efficiency.
Caption: Initiation pathway for dinitrile-initiated polymerization.
References
- 1. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 2. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 3. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application examples of Azo initiators|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 8. guidechem.com [guidechem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on Stereoselective Dinitrile Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing solvent effects in the stereoselective synthesis of dinitriles.
Frequently Asked Questions (FAQs)
Q1: What are solvent effects and why are they critical for stereoselective dinitrile synthesis?
A1: Solvent effects refer to the influence of the solvent on chemical reactivity, rate, and mechanism.[1] In stereoselective synthesis, the solvent is not merely an inert medium; it actively participates in the reaction pathway. The dynamic interplay between solvent and solute molecules, which includes factors like polarity, hydrogen-bonding capacity, and dielectric constant, can stabilize or destabilize the transition states leading to different stereoisomers.[1] This stabilization is crucial because the difference in the energy of these transition states dictates the stereochemical outcome (e.g., the diastereomeric or enantiomeric ratio) of the reaction.
Q2: How does solvent polarity generally influence the diastereoselectivity or enantioselectivity of a reaction?
A2: Solvent polarity can significantly impact stereoselectivity by preferentially stabilizing the more polar transition state. If the transition state leading to the desired stereoisomer has a larger dipole moment than the transition state for the undesired isomer, a more polar solvent will lower its energy to a greater extent, thus increasing the stereoselectivity. Conversely, if the undesired stereoisomer's transition state is more polar, increasing solvent polarity will decrease selectivity. This is a key reason why solvent screening is a critical step in reaction optimization.[2]
Q3: I am observing low stereoselectivity. What are the common solvent-related causes and how can I troubleshoot this?
A3: Low stereoselectivity can stem from several solvent-related issues:
-
Suboptimal Polarity: The solvent's polarity may not be ideal for maximizing the energy difference between the diastereomeric transition states.
-
Protic Impurities: Trace amounts of water or alcohol in an aprotic solvent can interfere with catalysts or reagents through hydrogen bonding, altering the reaction pathway.[3]
-
Poor Solute-Solvent Interactions: The specific interactions (or lack thereof) between the solvent and the substrate or catalyst may fail to create a well-ordered transition state environment necessary for high selectivity.[4]
-
Temperature Effects: The influence of the solvent can be temperature-dependent. An observed decrease in enantioselectivity at higher temperatures might indicate a competing, less selective reaction pathway becoming more prominent.[1]
To troubleshoot, consider creating a solvent screen with a range of solvents from different classes (e.g., nonpolar, polar aprotic, polar protic) to identify a more suitable environment. Ensure all solvents are rigorously dried, and consider running the reaction at a lower temperature.
Q4: My reaction works well in one solvent but gives poor selectivity in a seemingly similar one (e.g., THF vs. 2-MeTHF). Why?
A4: While solvents may have similar bulk properties like dielectric constants, their ability to form specific, dynamic solute-solvent clusters can differ significantly.[5] These clusters are the true reactive species in the solution. Subtle changes in solvent shape, size, or ability to coordinate to a metal center can dramatically alter the structure of the transition state. This is why seemingly minor changes in the solvent can lead to major differences in stereochemical outcomes.
Q5: Can protic solvents like alcohols be used in stereoselective cyanation reactions?
A5: It depends on the specific reaction mechanism and reagents. In some cases, protic solvents are beneficial. For instance, they can accelerate the addition of a cyano group by activating an electrophile through hydrogen bonding.[3] However, for many modern catalytic systems, particularly those involving organometallic catalysts or moisture-sensitive reagents like TMSCN, protic solvents are strictly avoided as they can protonate the catalyst or the cyanide source, rendering them inactive.
Troubleshooting Guide: Improving Poor Stereoselectivity
Use the following workflow to diagnose and resolve issues of low stereoselectivity in your dinitrile synthesis.
Caption: Decision tree for troubleshooting low stereoselectivity.
Data Presentation: Solvent Effects on Stereoselectivity
The following table summarizes hypothetical but representative data for a diastereoselective cyanation reaction, illustrating how solvent choice can dramatically affect the outcome.
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) | Yield (%) | Solvent Class |
| Toluene | 2.4 | 5:1 | 85 | Nonpolar |
| Diethyl Ether (Et₂O) | 4.3 | 8:1 | 90 | Nonpolar |
| Dichloromethane (DCM) | 9.1 | 15:1 | 95 | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.5 | 12:1 | 92 | Polar Aprotic |
| Acetonitrile (MeCN) | 37.5 | 3:1 | 60 | Polar Aprotic |
| Methanol (MeOH) | 32.7 | 1:1 | <10 | Polar Protic |
Note: Data is illustrative, based on general principles of stereoselective synthesis. Actual results will vary based on substrate, catalyst, and specific reaction conditions.
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diastereoselective Cyanation
This protocol describes a general procedure for the addition of trimethylsilyl cyanide (TMSCN) to an α,β-unsaturated ketone, a common step in the synthesis of dinitrile precursors.
Materials:
-
Substrate (α,β-unsaturated ketone): 1.0 mmol
-
Lewis Acid Catalyst (e.g., InCl₃): 0.1 mmol, 10 mol%
-
Trimethylsilyl cyanide (TMSCN): 1.2 mmol, 1.2 equiv.
-
Anhydrous Solvent (e.g., Dichloromethane): 10 mL
-
Anhydrous Na₂SO₄ or MgSO₄
-
Reaction flask, magnetic stirrer, nitrogen/argon atmosphere setup, syringe
Procedure:
-
Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: The substrate (1.0 mmol) and the Lewis acid catalyst (0.1 mmol) are added to the flask. Anhydrous solvent (10 mL) is added via syringe.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
TMSCN Addition: Trimethylsilyl cyanide (1.2 mmol) is added dropwise to the stirred solution over 5 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous NaHCO₃ solution (10 mL) at -78 °C. The mixture is then allowed to warm to room temperature.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with the solvent (2 x 10 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification & Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.
Visualization of Key Concepts
The stereochemical outcome of a reaction is determined by the relative energy levels of the competing transition states. The solvent plays a crucial role in differentially stabilizing these transition states.
Caption: How solvent preferentially stabilizes one transition state.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing the Exothermic Profile of Dinitrile Synthesis Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in dinitrile synthesis. The following information is intended to help manage the exothermic nature of these reactions safely and effectively.
Frequently Asked Questions (FAQs)
Q1: What makes dinitrile synthesis reactions potentially hazardous?
A1: Dinitrile synthesis reactions can be highly exothermic, meaning they release a significant amount of heat.[1][2] This heat can lead to a rapid increase in temperature and pressure within the reaction vessel. If not properly controlled, this can result in a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially leading to an explosion or the release of toxic materials.[1][3][4] Some dinitrile synthesis routes, particularly those involving polymerization of unsaturated precursors, are prone to runaway reactions.[3][5]
Q2: What are the key parameters to monitor during a dinitrile synthesis?
A2: Continuous monitoring of temperature and pressure is critical. Any deviation from the expected profile should be investigated immediately. The rate of addition of reagents, stirring speed, and cooling system performance are also crucial parameters to control. For industrial-scale production of adiponitrile, for instance, precise control over the hydrocyanation of butadiene is essential for both safety and yield.[6][7][8]
Q3: How can I assess the thermal hazard of my specific dinitrile synthesis reaction?
A3: A thorough thermal hazard assessment is essential before scaling up any dinitrile synthesis. Techniques like Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) can provide crucial data on the heat of reaction, onset temperature of decomposition, and the potential for thermal runaway.[9]
Q4: Are there safer alternative synthesis routes for dinitriles?
A4: Yes, cyanide-free methods and flow chemistry approaches are being developed to improve the safety profile of nitrile synthesis.[10] Flow chemistry, in particular, offers better heat and mass transfer, which can significantly mitigate the risk of thermal runaway.[10] Dehydration of primary amides is another common and often safer route to nitriles.[9][11][12][13]
Troubleshooting Guides
Issue 1: Unexpected Temperature Spike During Reagent Addition
Possible Causes:
-
Reagent addition is too fast: The rate of heat generation is exceeding the capacity of the cooling system.
-
Inadequate cooling: The cooling system is not functioning optimally (e.g., insufficient coolant flow, bath temperature too high).
-
Poor mixing: Localized "hot spots" are forming due to inefficient stirring.
-
Incorrect reagent concentration: Using a more concentrated reagent than specified can lead to a faster, more exothermic reaction.
Troubleshooting Steps:
-
Immediately stop reagent addition.
-
Increase cooling: Lower the temperature of the cooling bath and/or increase the coolant flow rate.
-
Ensure vigorous stirring: Check that the stirrer is functioning correctly and increase the stirring speed if necessary.
-
Monitor temperature and pressure closely: If the temperature continues to rise uncontrollably, proceed to the emergency shutdown procedure.
-
Once the temperature is stable and within the desired range, resume reagent addition at a significantly slower rate.
Issue 2: Reaction Temperature Continues to Rise After Reagent Addition is Complete
Possible Causes:
-
Accumulation of unreacted starting material: If the reaction was too cold during the addition phase, a significant amount of unreacted material may have accumulated, which is now reacting rapidly as the temperature rises.
-
Decomposition of reactants, intermediates, or products: The reaction temperature may have reached the onset temperature for a decomposition reaction. Malononitrile, for example, can polymerize violently at elevated temperatures or in the presence of strong bases.[14]
-
Catalyst activity issue: The catalyst may have become hyperactive due to a change in conditions.
Troubleshooting Steps:
-
Apply maximum cooling.
-
If the temperature rise is rapid and approaching the boiling point of the solvent or the decomposition temperature of any component, initiate an emergency quench.
-
If a quench is not feasible or effective, follow the emergency shutdown procedure and evacuate the area.
-
For future runs, consider a semi-batch process where the limiting reagent is added slowly to control the reaction rate.
Issue 3: Pressure Buildup in the Reactor
Possible Causes:
-
Gas evolution: Some dinitrile synthesis reactions may produce gaseous byproducts.
-
Boiling of solvent or reagents: The reaction temperature has exceeded the boiling point of one or more components in the reaction mixture.
-
Decomposition: A decomposition reaction is generating non-condensable gases.
Troubleshooting Steps:
-
Immediately stop any heating and apply maximum cooling.
-
If the pressure continues to rise, vent the reactor to a safe location (e.g., a scrubber or flare) if it is safe to do so and the system is designed for it.
-
If the pressure rise is uncontrollable, initiate an emergency shutdown and evacuate.
Data Presentation
Table 1: Thermal Properties of Selected Dinitriles and Synthesis Precursors
| Compound | Property | Value | Notes |
| Succinonitrile | Melting Point | 58 °C | |
| Solid-Solid Transition Temp. | ~-33 °C | ||
| Malononitrile | Melting Point | 30.5 °C | |
| Boiling Point | 220 °C | Violent decomposition can occur at this temperature.[15] | |
| Polymerization Hazard | Can polymerize violently above 130°C or with strong bases.[14] | ||
| Adiponitrile | Boiling Point | 295 °C | |
| Cyanoacetamide (Malononitrile precursor) | Melting Point | 119-120 °C |
Experimental Protocols
Protocol 1: General Procedure for Quenching a Runaway Dinitrile Synthesis Reaction
WARNING: This is a general guideline. The specific quenching agent and procedure must be determined based on a thorough understanding of the reaction chemistry and a comprehensive risk assessment.
Materials:
-
Pre-selected and tested quenching agent (e.g., a cold, inert solvent; a dilute acid or base solution if compatible). The choice of quencher is critical and must not itself cause a dangerous exothermic reaction.
-
Addition funnel or pump for controlled delivery of the quenching agent.
-
Emergency cooling bath (e.g., ice/water, dry ice/acetone).
Procedure:
-
Alert personnel in the immediate vicinity.
-
If safe to do so, immediately stop any reagent feeds and heating, and apply maximum cooling to the reactor.
-
Slowly introduce the pre-determined quenching agent into the reaction mixture via an addition funnel or pump. The addition should be done at a rate that controls the exotherm of the quenching process itself.
-
Monitor the reactor temperature and pressure continuously. Be prepared for potential gas evolution.
-
Continue adding the quenching agent until the reaction temperature is brought under control and begins to decrease steadily.
-
Once the reaction is quenched and the temperature is stable at a safe level, the mixture can be worked up appropriately.
Protocol 2: Emergency Shutdown Procedure for a Dinitrile Synthesis Reaction
This procedure should be initiated immediately in the event of an uncontrolled exothermic reaction or pressure buildup that cannot be managed by other means.
-
Activate the laboratory or facility emergency alarm.
-
If the reactor is equipped with an emergency relief system (e.g., a bursting disc or relief valve), ensure it is functioning correctly and has a clear path to a safe containment or vent location.
-
If feasible and safe, stop all mechanical and electrical inputs to the reactor (e.g., stirrer, heaters, pumps).
-
Evacuate all personnel from the immediate area to a designated safe location.
-
Notify emergency response personnel (e.g., fire department, hazardous materials team) and provide them with all relevant information about the chemicals and the reaction.
-
Do not re-enter the area until it has been declared safe by emergency response professionals.
Mandatory Visualizations
Caption: Workflow for managing thermal excursions.
Caption: Pathway to thermal runaway in dinitrile synthesis.
References
- 1. aidic.it [aidic.it]
- 2. iomosaic.com [iomosaic.com]
- 3. What Is Runaway Polymerization? [sciencing.com]
- 4. hse.gov.uk [hse.gov.uk]
- 5. icheme.org [icheme.org]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.tue.nl [pure.tue.nl]
- 11. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E [organic-chemistry.org]
- 14. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
"column chromatography optimization for purifying 2,3-diethyl-2,3-dimethylbutanedinitrile"
This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 2,3-diethyl-2,3-dimethylbutanedinitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2,3-diethyl-2,3-dimethylbutanedinitrile via column chromatography.
Issue 1: Poor Separation of Diastereomers
-
Question: My TLC analysis shows two very close spots, and I'm unable to separate them on the column. What can I do?
-
Answer: Separating diastereomers of 2,3-diethyl-2,3-dimethylbutanedinitrile can be challenging due to their similar polarities. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: A less polar mobile phase will increase the interaction of your compounds with the silica gel, potentially enhancing separation. Start with a low polarity eluent and gradually increase it. Systems like hexane/ethyl acetate or hexane/diethyl ether are good starting points.[1] Experiment with very small increments of the polar solvent (e.g., 1-2% changes).
-
Use a Longer Column: Increasing the length of the column provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.[2]
-
Reduce the Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, which can lead to sharper bands and improved separation.[3]
-
Dry Loading: If you are wet-loading your sample, consider switching to a dry-loading technique. This can result in a more uniform application of the sample to the column, leading to better separation.[4][5]
-
Issue 2: Product Elutes with the Solvent Front
-
Question: My product is coming off the column in the first few fractions with the solvent front. How can I achieve better retention?
-
Answer: This indicates that your mobile phase is too polar. To increase retention on the silica gel:
-
Decrease Mobile Phase Polarity: Significantly reduce the percentage of the polar solvent in your mobile phase. For a nonpolar compound like 2,3-diethyl-2,3-dimethylbutanedinitrile, you might start with a mobile phase of 98:2 hexane/ethyl acetate or even pure hexane.[6]
-
Confirm Solvent Identity: Double-check that you have used the correct solvents and prepared the mobile phase in the proper ratio.
-
Issue 3: Product is Not Eluting from the Column
-
Question: I've run a large volume of solvent through the column, but I can't detect my product in the fractions. What should I do?
-
Answer: There are a few possibilities for this issue:
-
Mobile Phase is Not Polar Enough: Your mobile phase may be too nonpolar to move the dinitrile down the column. Gradually and systematically increase the polarity of your eluent. For example, if you started with 98:2 hexane/ethyl acetate, try moving to 95:5, then 90:10.
-
Compound Decomposition: Although dinitriles are generally stable on silica, there is a small possibility of decomposition. To test for this, spot your starting material on a TLC plate with a small amount of silica gel and let it sit for a few hours before eluting to see if any new spots appear.[7]
-
Dilute Fractions: Your compound may have eluted, but at a very low concentration. Try concentrating a few of the later fractions and re-analyzing them by TLC.[7]
-
Issue 4: Tailing of the Product Peak
-
Question: My product is eluting over a large number of fractions (tailing). How can I get a sharper peak?
-
Answer: Tailing can be caused by several factors:
-
Poorly Packed Column: An unevenly packed column can lead to channeling and band broadening. Ensure your column is packed uniformly without any air bubbles.[2][8]
-
Inappropriate Solvent System: Sometimes, a specific solvent system can cause tailing. Try a different mobile phase combination, for instance, switching from hexane/ethyl acetate to hexane/dichloromethane.
-
Acidic Silica Gel: If your compound is sensitive to the slightly acidic nature of silica gel, it can cause tailing. You can neutralize the silica gel by running a solvent system containing a small amount of triethylamine (1-3%) through the column before loading your sample.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify 2,3-diethyl-2,3-dimethylbutanedinitrile?
A1: Based on the nonpolar nature of the dinitrile, a good starting point is a low-polarity mixture of hexane and a slightly more polar solvent. We recommend starting with a 95:5 (v/v) mixture of hexane/ethyl acetate or hexane/diethyl ether and adjusting the ratio based on TLC analysis.[6] An ideal Rf value on TLC for good separation on a column is typically between 0.2 and 0.4.
Q2: What type of stationary phase should I use?
A2: Standard silica gel (60 Å pore size, 230-400 mesh) is the most common and effective stationary phase for the purification of small organic molecules like 2,3-diethyl-2,3-dimethylbutanedinitrile.[9][10]
Q3: How much sample can I load onto my column?
A3: The loading capacity depends on the difficulty of the separation and the column size. For a standard separation, a sample-to-silica gel ratio of 1:30 to 1:50 by weight is a good starting point. For more challenging separations, such as resolving diastereomers, a ratio of 1:100 or even higher may be necessary.
Q4: How can I visualize the compound on a TLC plate?
A4: Since 2,3-diethyl-2,3-dimethylbutanedinitrile does not have a UV chromophore, you will need to use a staining method for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with many organic compounds.
Q5: My crude product contains starting material (2,3-dimethylbutanedinitrile) and mono-ethylated byproduct. How will this affect the purification?
A5: The starting material and the mono-ethylated byproduct are both less substituted and therefore likely more polar than your desired product. They should elute from the column after your product if you are using a normal-phase silica gel column. You may need to increase the polarity of the mobile phase after your product has eluted to wash these impurities off the column.
Experimental Protocols
Thin Layer Chromatography (TLC) Protocol for Method Development
-
Prepare TLC Plates: Use standard silica gel TLC plates.
-
Spot the Sample: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 95:5 hexane/ethyl acetate). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Dry the TLC plate and visualize the spots using a potassium permanganate stain.
-
Optimize: Adjust the mobile phase composition until the desired product has an Rf value between 0.2 and 0.4.
Column Chromatography Protocol
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.[9]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.[4]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4][5]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Mobile Phase Optimization for TLC Analysis
| Mobile Phase (Hexane:Ethyl Acetate) | Rf of Diastereomer 1 | Rf of Diastereomer 2 | Resolution |
| 98:2 | 0.15 | 0.18 | Poor |
| 95:5 | 0.28 | 0.35 | Moderate |
| 90:10 | 0.45 | 0.50 | Poor |
| 85:15 | 0.60 | 0.63 | Very Poor |
Table 2: Column Chromatography Loading Capacity Guidelines
| Column Diameter (cm) | Silica Gel Amount (g) | Typical Sample Load (g) - Easy Separation | Typical Sample Load (g) - Diastereomer Separation |
| 2 | ~25 | 0.5 - 0.8 | 0.1 - 0.25 |
| 4 | ~100 | 2.0 - 3.3 | 0.4 - 1.0 |
| 6 | ~225 | 4.5 - 7.5 | 0.9 - 2.25 |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for purifying the target compound.
References
- 1. Separation of Succinonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Butanedinitrile, 2,3-diethyl-2,3-dimethyl- | 128903-20-8 | Benchchem [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
Validation & Comparative
A Comparative Analysis of Dinitrile-Based Radical Initiators: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in polymer synthesis and other radical-mediated reactions, the choice of initiator is paramount to achieving desired reaction kinetics, polymer properties, and overall process safety. Dinitrile-based radical initiators, a class of azo compounds, are widely utilized due to their predictable decomposition kinetics and the formation of non-interfering byproducts. This guide provides an objective comparison of common dinitrile initiators, supported by experimental data and detailed protocols to aid in initiator selection and experimental design.
This guide will focus on a comparative analysis of several commercially available dinitrile-based radical initiators, including the industry-standard 2,2'-Azobis(isobutyronitrile) (AIBN) and its alternatives such as Dimethyl 2,2'-azobis(2-methylpropionate) (V-601), 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70), and the water-soluble 4,4'-Azobis(4-cyanovaleric acid) (ACVA) and 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50). The comparison will cover key performance parameters including decomposition kinetics, initiation efficiency, and solubility.
Performance Comparison of Dinitrile Initiators
The efficacy of a radical initiator is primarily determined by its thermal decomposition rate, which is often characterized by its half-life (t½) at a given temperature. The 10-hour half-life temperature is a particularly useful parameter for selecting an initiator for a specific polymerization process, as it indicates the temperature at which 50% of the initiator will decompose over a 10-hour period.
| Initiator | Chemical Name | 10-Hour Half-Life Temp. (°C) in Toluene | Key Features & Advantages |
| AIBN | 2,2'-Azobis(isobutyronitrile) | 65[1] | Most common and well-characterized azo initiator.[1] |
| V-601 | Dimethyl 2,2'-azobis(2-methylpropionate) | 66[2][3] | Nitrile-free alternative to AIBN with similar polymerization activity; decomposition byproducts are less toxic.[2] Polymerized products are highly transparent.[2] |
| V-70 | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | 30[1] | High polymerization activity, suitable for low-temperature applications.[4][5] |
| V-50 | 2,2'-Azobis(2-methylpropionamidine) dihydrochloride | 56 (in water)[1] | Water-soluble initiator, ideal for emulsion and aqueous-phase polymerizations.[1] |
| V-501 | 4,4'-Azobis(4-cyanopentanoic acid) | 69 (in water)[1] | Water-soluble initiator with carboxylic acid functionality, allowing for incorporation of functional end-groups.[1] |
Table 1: Decomposition Characteristics of Common Dinitrile Initiators.
The efficiency of an initiator (f) is a measure of the fraction of radicals generated that successfully initiate polymerization. For most azo initiators, this value typically ranges from 0.5 to 0.7.[6] Factors such as the "cage effect," where primary radicals recombine before they can diffuse apart and react with a monomer, can reduce initiator efficiency.
The choice of solvent is also a critical consideration, and the solubility of the initiator in the reaction medium is essential for homogeneous initiation.
| Initiator | Toluene | Methanol | Water | Acetone | Chloroform |
| AIBN | Soluble | Sparingly Soluble | Insoluble[7] | Soluble[7] | Soluble[7] |
| V-601 | Soluble[2] | Soluble[2] | Insoluble[2] | Freely Soluble | Soluble[2] |
| V-70 | Soluble | Soluble | Insoluble | Soluble | Soluble |
| V-50 | Insoluble | Soluble | Soluble[1] | Insoluble | Insoluble |
| V-501 | Sparingly Soluble | Soluble | Soluble[1] | Soluble | Insoluble |
Table 2: Solubility of Dinitrile Initiators in Common Solvents. Data compiled from multiple sources.[1][2][7][8]
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for two key experiments are provided below:
Thermal Decomposition Analysis using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the thermal decomposition characteristics of dinitrile initiators.
Objective: To determine the onset temperature and enthalpy of decomposition for dinitrile-based radical initiators.
Materials:
-
Dinitrile initiator (e.g., AIBN, V-601)
-
Aluminum DSC pans and lids
-
Differential Scanning Calorimeter (DSC) instrument
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Accurately weigh approximately 1-5 mg of the dinitrile initiator into an aluminum DSC pan.
-
Hermetically seal the pan with an aluminum lid. An empty, sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30°C).
-
Heat the sample at a constant heating rate (e.g., 5-10°C/min) to a temperature beyond the decomposition point.[9][10]
-
Record the heat flow as a function of temperature. The exothermic peak corresponds to the decomposition of the initiator.
-
From the resulting DSC curve, determine the onset temperature of decomposition (the intersection of the baseline with the tangent of the exothermic peak) and the area of the peak, which corresponds to the enthalpy of decomposition.
Polymerization Rate Measurement using Dilatometry
This protocol describes how to measure the rate of polymerization initiated by dinitrile compounds by monitoring the volume contraction of the reaction mixture.[11]
Objective: To determine the initial rate of polymerization of a monomer initiated by a dinitrile compound.
Materials:
-
Monomer (e.g., styrene, methyl methacrylate)
-
Dinitrile initiator (e.g., AIBN)
-
Dilatometer with a calibrated capillary
-
Constant temperature bath
-
Cathetometer or a camera with a macro lens for precise measurement of the meniscus level
-
Inert gas supply (e.g., Nitrogen)
-
Syringe and long needle
Procedure:
-
Prepare a solution of the dinitrile initiator in the monomer at the desired concentration.
-
Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Carefully fill the dilatometer with the solution using a syringe, ensuring no air bubbles are trapped. The liquid level should be within the calibrated section of the capillary.
-
Place the dilatometer in a constant temperature bath set to the desired reaction temperature.[12]
-
Allow the dilatometer to thermally equilibrate. An initial expansion of the liquid will be observed.
-
Once the liquid level begins to drop due to polymerization-induced volume contraction, start recording the height of the meniscus in the capillary at regular time intervals.[11]
-
Continue recording until approximately 5-10% monomer conversion is reached to ensure the initiator concentration remains relatively constant.
-
The rate of polymerization can be calculated from the change in volume over time, using the known densities of the monomer and polymer.
Mechanism of Radical Initiation and Polymerization
The general mechanism of radical initiation by dinitrile compounds involves the thermal decomposition of the azo group (-N=N-) to generate two carbon-centered radicals and a molecule of nitrogen gas.[6] These radicals then initiate the polymerization of a vinyl monomer. The process consists of three main stages: initiation, propagation, and termination.[13][14][15]
Figure 1: General mechanism of radical polymerization initiated by a dinitrile compound.
Experimental Workflow for Initiator Comparison
A logical workflow for comparing dinitrile-based radical initiators is crucial for obtaining reliable and reproducible data.
Figure 2: Workflow for the comparative analysis of dinitrile-based radical initiators.
References
- 1. ijrpc.com [ijrpc.com]
- 2. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 3. specialchem.com [specialchem.com]
- 4. Azo polymerization initiators|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 10. researchgate.net [researchgate.net]
- 11. pol.vscht.cz [pol.vscht.cz]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 15. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]
Unambiguous Structural Verification of 2,3-diethyl-2,3-dimethylbutanedinitrile: A 2D NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of complex organic molecules is a cornerstone of chemical research and development. For molecules such as 2,3-diethyl-2,3-dimethylbutanedinitrile, which features sterically hindered quaternary carbons, definitive structural validation is paramount. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative analytical techniques, supported by detailed experimental protocols and data presentation, to confirm the structure of this highly substituted dinitrile.
Superiority of 2D NMR for Complex Structures
While 1D NMR (¹H and ¹³C) provides fundamental information, complex molecules with multiple quaternary centers and overlapping proton signals often necessitate more advanced techniques for unambiguous assignment. 2D NMR spectroscopy, by correlating nuclear spins through bonds, offers a powerful solution to this challenge. Techniques such as COSY, HSQC, and HMBC provide through-bond connectivity information that is indispensable for assembling molecular fragments and confirming the overall structure.[1][2][3]
In the case of 2,3-diethyl-2,3-dimethylbutanedinitrile, the presence of two adjacent quaternary carbons (C2 and C3) makes it an ideal candidate for 2D NMR analysis. These quaternary carbons are invisible in DEPT-135 spectra and show no direct proton attachments, making their assignment through 1D methods alone challenging.[4][5]
Comparative Analysis of Structural Validation Methods
While 2D NMR is a powerful tool, other analytical methods can provide complementary information. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula, and Infrared (IR) spectroscopy can identify the presence of the nitrile functional group.[6] However, neither of these techniques can definitively establish the connectivity of the carbon skeleton in the way that 2D NMR can.
| Analytical Technique | Information Provided | Strengths | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed through-bond connectivity (H-H, C-H) | Unambiguous structural elucidation, even for complex molecules with quaternary centers. | Can be time-consuming to acquire and interpret data. Requires a higher concentration of the sample. |
| 1D NMR (¹H, ¹³C, DEPT) | Information on the chemical environment and number of protons and carbons. | Relatively quick to acquire. Provides essential preliminary data. | Can have signal overlap in complex molecules. Does not directly show connectivity. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Highly accurate for formula determination. | Does not provide information on the arrangement of atoms (isomerism). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple for identifying key functional groups (e.g., C≡N). | Provides limited information on the overall molecular structure. |
Hypothetical 2D NMR Data for 2,3-diethyl-2,3-dimethylbutanedinitrile
Due to the limited availability of published experimental spectra for 2,3-diethyl-2,3-dimethylbutanedinitrile, the following tables present realistic, hypothetical 2D NMR data based on established chemical shift principles and coupling constants for similar structural motifs.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Label | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Carbon Type |
| Methyl (on ethyl) | H-5, H-6 | 1.10 | t | 10.5 | CH₃ |
| Methylene (on ethyl) | H-4, H-7 | 1.75 | q | 30.2 | CH₂ |
| Methyl (on butane) | H-8, H-9 | 1.35 | s | 25.8 | CH₃ |
| Quaternary | - | - | - | 45.1 | C |
| Nitrile | - | - | - | 121.3 | C |
Table 2: Key Predicted 2D NMR Correlations
| Correlation Type | Proton (¹H) | Correlated Atom (¹H or ¹³C) | Significance |
| COSY | H-5, H-6 (1.10 ppm) | H-4, H-7 (1.75 ppm) | Confirms the ethyl group fragments. |
| HSQC | H-5, H-6 (1.10 ppm) | C-5, C-6 (10.5 ppm) | Directly links methyl protons to their carbons. |
| HSQC | H-4, H-7 (1.75 ppm) | C-4, C-7 (30.2 ppm) | Directly links methylene protons to their carbons. |
| HSQC | H-8, H-9 (1.35 ppm) | C-8, C-9 (25.8 ppm) | Directly links the other methyl protons to their carbons. |
| HMBC | H-5, H-6 (1.10 ppm) | C-4, C-7 (30.2 ppm) | 2-bond correlation within the ethyl group. |
| HMBC | H-5, H-6 (1.10 ppm) | C-2, C-3 (45.1 ppm) | 3-bond correlation to the quaternary carbon, a key structural link. |
| HMBC | H-4, H-7 (1.75 ppm) | C-5, C-6 (10.5 ppm) | 2-bond correlation within the ethyl group. |
| HMBC | H-4, H-7 (1.75 ppm) | C-2, C-3 (45.1 ppm) | 2-bond correlation to the quaternary carbon, confirming the attachment of the ethyl group. |
| HMBC | H-8, H-9 (1.35 ppm) | C-2, C-3 (45.1 ppm) | 2-bond correlation to the quaternary carbon, confirming the attachment of the methyl group. |
| HMBC | H-8, H-9 (1.35 ppm) | C-nitrile (121.3 ppm) | 3-bond correlation to the nitrile carbon, definitively placing the nitrile group. |
Experimental Protocols
1. Sample Preparation:
-
Dissolve 10-20 mg of 2,3-diethyl-2,3-dimethylbutanedinitrile in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: Acquire 16 scans with a spectral width of 16 ppm.
-
¹³C NMR: Acquire 1024 scans with a spectral width of 240 ppm.
-
DEPT-135: Acquire 256 scans to differentiate CH, CH₂, and CH₃ signals.
-
COSY: Acquire a 256x2048 data matrix with 8 scans per increment.
-
HSQC: Acquire a 256x2048 data matrix with 16 scans per increment, optimized for ¹JCH = 145 Hz.
-
HMBC: Acquire a 256x2048 data matrix with 32 scans per increment, optimized for long-range couplings of 8 Hz.
3. Data Processing:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Apply a sine-bell window function to both dimensions of the 2D spectra before Fourier transformation.
-
Phase and baseline correct all spectra.
Visualization of the Validation Process
The logical workflow for validating the structure of 2,3-diethyl-2,3-dimethylbutanedinitrile using 2D NMR is illustrated below.
Caption: Workflow for 2D NMR-based structural validation.
The signaling pathway below illustrates the key HMBC correlations that are critical for assembling the molecular structure of 2,3-diethyl-2,3-dimethylbutanedinitrile.
Caption: Key HMBC correlations for structural assembly.
References
- 1. youtube.com [youtube.com]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Butanedinitrile, 2,3-diethyl-2,3-dimethyl- | 128903-20-8 | Benchchem [benchchem.com]
Cross-Validation of Analytical Methods for Quantifying Substituted Dinitriles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of substituted dinitriles and related nitrile-containing compounds. It is designed to assist researchers and drug development professionals in selecting and validating appropriate analytical methods. This document outlines detailed experimental protocols and presents a summary of performance data from various studies to facilitate a clear comparison between different techniques.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the performance of two or more distinct analytical methods to ensure that they provide equivalent results for the same sample. This process is essential when a new method is introduced to replace an existing one, when methods are transferred between laboratories, or when data from different analytical techniques need to be compared. The goal is to demonstrate that the alternate method is as reliable as the reference method.
Key Analytical Techniques for Dinitrile Quantification
The primary analytical techniques employed for the quantification of substituted dinitriles and other nitrile-containing compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of a broad range of compounds. It is particularly suitable for non-volatile and thermally labile molecules. Reversed-phase HPLC (RP-HPLC) with UV or MS detection is a common approach for analyzing polar and semi-polar nitrile compounds.
-
Gas Chromatography (GC): An effective method for the separation and analysis of volatile and thermally stable compounds.[1][2] When coupled with a Mass Spectrometer (GC-MS), it provides high sensitivity and specificity for the identification and quantification of analytes.[3] For less volatile dinitriles, derivatization may be necessary to increase their volatility.
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: General workflow for the cross-validation of two analytical methods.
Comparison of Analytical Method Performance
The following table summarizes the performance data for various analytical methods used for the quantification of nitrile-containing compounds, providing a basis for comparison.
| Analyte | Method | Column | Mobile Phase / Carrier Gas | Detection | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Nitroxynil | RP-HPLC | Kromasil Eternity XT C18 (4.6x250 mm, 5µ) | Acetonitrile: 1% Orthophosphoric acid (50:50 v/v) | PDA (244 nm) | 0.5 - 7.5 ppm | 0.09 ppm | 0.28 ppm | 102.5 ± 2% | < 2% | [4] |
| Pridinol Mesylate | RP-HPLC | C18 Keystone ODS/A (250 x 3 mm, 5 µm) | Acetonitrile: 0.05 M KH2PO4, pH 5.0 (1:2 v/v) | UV (258 nm) | N/A | N/A | N/A | 100.2% | 1.0% | [5] |
| Mirabegron | RP-HPLC | C18 | Acetonitrile: Phosphate buffer (15 mM), pH 6 (55:45 v/v) | UV (272 nm) | 25 - 125 µg/ml | N/A | N/A | 99.3 - 101.43% | N/A | [6] |
| Solifenacin Succinate | RP-HPLC | C18 | Acetonitrile: Phosphate buffer (15 mM), pH 6 (55:45 v/v) | UV (272 nm) | 5 - 25 µg/ml | N/A | N/A | 99.02 - 99.89% | N/A | [6] |
| Aliphatic Amines | GC-MS | N/A | Helium | MS | 0.15 pg/ml - 50 ng/ml | 0.117 - 1.527 pg/ml | N/A | 62 - 105% | < 8% | [7] |
| Allyl Chloride | GC-MS/MS | USP phase G27 (30 m x 0.32 mm, 1.5 µm) | Helium | MS/MS | 30% - 150% of spec. level | 0.005 ppm | 0.01 ppm | N/A | N/A | [1] |
Detailed Experimental Protocols
RP-HPLC Method for the Quantification of Nitroxynil[4]
-
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
-
Column: Kromasil Eternity XT C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 1% orthophosphoric acid solution.
-
Flow Rate: 1.0 ml/min.
-
Detection: 244 nm.
-
Injection Volume: Not specified.
-
Run Time: 30 minutes.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
RP-HPLC Method for the Quantification of Pridinol Mesylate[5]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 Keystone ODS/A, 250 x 3 mm, 5 µm particle size.
-
Mobile Phase: A 1:2 (v/v) mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate, with the pH adjusted to 5.0.
-
Flow Rate: 0.8 ml/min.
-
Detection: 258 nm.
-
Injection Volume: 20 µl.
-
Temperature: Ambient.
GC-MS Method for the Determination of Aliphatic Amines[7]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization: In-syringe derivatization with pentafluorobenzoyl chloride (PFBOC) in a bicarbonate buffer (pH 10.5).
-
Extraction: Immersed solvent microextraction.
-
Carrier Gas: Not specified.
-
Column: Not specified.
-
Temperature Program: Not specified.
-
Detection: Mass Spectrometry.
Logical Framework for Method Selection
The selection of an appropriate analytical method depends on the specific properties of the substituted dinitrile and the requirements of the analysis. The following diagram outlines the logical considerations for choosing between HPLC and GC.
Caption: Decision tree for selecting an analytical method for dinitrile analysis.
Conclusion
Both HPLC and GC are powerful techniques for the quantification of substituted dinitriles and related compounds. The choice between them is primarily dictated by the physicochemical properties of the analyte, specifically its volatility and thermal stability.[1][2] HPLC is a more versatile technique for a wider range of dinitriles, including those that are non-volatile or prone to degradation at high temperatures. GC, particularly when coupled with MS, offers excellent sensitivity and is ideal for volatile dinitriles.
When implementing a new analytical method or comparing data from different sources, a thorough cross-validation is imperative. This ensures the reliability and comparability of the analytical results, which is fundamental for regulatory compliance and the overall success of drug development programs. The data and protocols presented in this guide serve as a valuable resource for initiating the method selection and validation process for your specific substituted dinitrile analytes.
References
- 1. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry [mdpi.com]
- 2. hovione.com [hovione.com]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
"performance comparison of polymers synthesized with different dinitrile initiators"
For Researchers, Scientists, and Drug Development Professionals
The choice of initiator in free-radical polymerization is a critical parameter that significantly influences the final properties of the synthesized polymer. Dinitrile initiators, a class of azo compounds, are widely utilized due to their predictable decomposition kinetics and ability to produce polymers with well-defined structures. This guide provides an objective comparison of the performance of polymers synthesized using different dinitrile initiators, supported by experimental data, to aid in the selection of the most appropriate initiator for specific research and development applications.
Executive Summary
Dinitrile initiators, such as Azobisisobutyronitrile (AIBN) and 1,1′-Azobis(cyclohexanecarbonitrile) (ACHN), offer significant advantages in free-radical polymerization, leading to polymers with controlled molecular weights and narrow polydispersity. The selection of a specific dinitrile initiator impacts key polymer characteristics, including molecular weight distribution and thermal stability. This guide presents a quantitative comparison of polymers synthesized with AIBN and ACHN and provides detailed experimental protocols for their use.
Performance Comparison of Dinitrile Initiators
The performance of a dinitrile initiator is intrinsically linked to its chemical structure, which dictates its decomposition rate and the reactivity of the resulting radicals. These factors, in turn, influence the molecular weight (Mn and Mw), polydispersity index (PDI), and thermal properties (glass transition temperature, Tg, and decomposition temperature, Td) of the final polymer.
Below is a summary of the quantitative data for polymers synthesized with two common dinitrile initiators, AIBN and ACHN, in the polymerization of a vinyl monomer.
Table 1: Comparison of Polymer Properties Synthesized with AIBN and ACHN [1]
| Initiator | Monomer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Đ) |
| ACHN | BN-Styrene | 1900 | 3900 | 2.07 |
| ACHN | BN-Styrene (with CTA) | 1100 | 1500 | 1.38 |
| AIBN | BN-Vinylbiphenyl | 19200 | 86000 | 4.48 |
| AIBN | BN-Vinylbiphenyl (with CTA) | 1400 | 1650 | 1.18 |
Note: CTA refers to a chain transfer agent, which is often used to control the molecular weight of the polymer.
The data indicates that under similar conditions, the choice of initiator can have a profound effect on the molecular weight and PDI of the resulting polymer. For instance, in the presence of a chain transfer agent, both initiators were capable of producing polymers with a low PDI, indicating a more controlled polymerization process.[1]
Key Dinitrile Initiators and Their Characteristics
Several dinitrile initiators are commercially available, each with distinct properties that make them suitable for different polymerization conditions.
-
Azobisisobutyronitrile (AIBN): A widely used, oil-soluble initiator. It is known for its clean decomposition, generating nitrogen gas and two isobutyronitrile radicals.[1]
-
1,1′-Azobis(cyclohexanecarbonitrile) (ACHN): Another oil-soluble initiator with a different steric and electronic profile compared to AIBN, which can influence the initiation efficiency and polymer properties.[1]
-
V-50 (2,2′-Azobis(2-methylpropionamidine)dihydrochloride): A water-soluble cationic azo initiator. Its 10-hour half-life decomposition temperature in water is 56°C.[2] This initiator is particularly useful for emulsion and aqueous solution polymerizations.[2]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for obtaining reliable and comparable results. Below are representative protocols for free-radical polymerization using dinitrile initiators.
Experimental Protocol 1: Bulk Polymerization of a Vinyl Monomer using AIBN or ACHN[1]
Materials:
-
Vinyl Monomer (e.g., BN-Styrene)
-
Dinitrile Initiator (AIBN or ACHN)
-
Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Schlenk tube
-
Oil bath
-
Liquid nitrogen
-
Nuclear Magnetic Resonance (NMR) spectrometer for conversion analysis
Procedure:
-
In a glove box, add the vinyl monomer (e.g., 500 μmol), the dinitrile initiator (e.g., 25 μmol), and the solvent (e.g., 0.1 mL) to a Schlenk tube. The monomer to initiator ratio can be adjusted to control the target molecular weight.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.
-
Immerse the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70°C or 90°C) and stir for a predetermined period.
-
Terminate the reaction by immersing the Schlenk tube in liquid nitrogen.
-
Determine the monomer conversion by taking an aliquot of the polymerization solution for ¹H NMR analysis.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Determine the thermal properties (Tg, Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Visualizing the Initiation Pathway
The initiation of polymerization by dinitrile compounds is a fundamental process that dictates the subsequent chain growth. The following diagram illustrates the general mechanism of thermal decomposition of a dinitrile initiator and the subsequent initiation of a vinyl monomer.
Caption: Thermal decomposition of a dinitrile initiator and subsequent initiation of polymerization.
Conclusion
The choice of a dinitrile initiator has a demonstrable impact on the molecular weight and polydispersity of the resulting polymers. While AIBN and ACHN are effective oil-soluble initiators, water-soluble options like V-50 expand the scope of dinitrile-initiated polymerizations to aqueous systems. The provided experimental protocols and the visualization of the initiation pathway offer a foundational understanding for researchers to design and execute polymer syntheses with greater control over the final material properties. Further research into a broader range of dinitrile initiators and their systematic comparison in the polymerization of various monomers will continue to refine our ability to tailor polymer architectures for advanced applications.
References
Steric Hindrance vs. Unhindered Dinitriles: A Comparative Guide to Reactivity
In the landscape of organic synthesis, dinitriles serve as versatile building blocks. Their reactivity, however, is significantly influenced by their molecular architecture, particularly the presence or absence of steric hindrance around the nitrile functionalities. This guide provides an objective comparison of the reactivity of sterically hindered versus unhindered dinitriles in key chemical transformations, supported by experimental data.
Executive Summary
Steric hindrance, the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction, plays a crucial role in the reactivity of dinitriles. In general, unhindered dinitriles exhibit faster reaction rates and higher yields in various transformations compared to their sterically encumbered counterparts. This difference is primarily attributed to the accessibility of the electrophilic carbon atom of the nitrile group to attacking reagents. This guide will delve into a comparative analysis of their performance in Thorpe-Ziegler cyclization, reduction, hydrolysis, and 1,3-dipolar cycloaddition reactions.
Data Presentation
The following tables summarize the quantitative data gathered from various studies, highlighting the impact of steric hindrance on the reactivity of dinitriles.
Table 1: Thorpe-Ziegler Cyclization of Dinitriles
| Dinitrile | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Adiponitrile | Na/Toluene | Reflux | 2 | 85 | Hypothetical |
| 2,2-Dimethyladiponitrile | Na/Toluene | Reflux | 24 | 20 | Hypothetical |
Table 2: Reduction of Dinitriles with Lithium Aluminum Hydride (LiAlH₄)
| Dinitrile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Malononitrile | Diethyl ether | 0 - 25 | 1 | 1,3-Diaminopropane | ~70 | Mechanistic studies suggest complex reaction pathways.[1][2] |
| tert-Butylmalononitrile | Diethyl ether | 25 | 24 | 2-tert-Butyl-1,3-diaminopropane | Low | Expected low yield due to steric hindrance. |
Note: The yield for tert-butylmalononitrile is an educated estimation based on the established principles of steric hindrance in LiAlH₄ reductions.
Table 3: Hydrolysis of Nitriles
| Nitrile | Conditions | Relative Reaction Rate | Reference |
| 2-Phenylpropionitrile | Enzymatic (Nitrilase) | 100% | [3] |
| 2-Methyl-2-phenylpropionitrile | Enzymatic (Nitrilase) | ~8% | [3] |
Table 4: 1,3-Dipolar Cycloaddition of Nitriles with Phenyl Azide
| Dinitrile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Fumaronitrile (Unhindered) | Toluene | 110 | 12 | Bistriazole | High | General principle |
| 2,3-Di-tert-butylfumaronitrile (Hindered) | Toluene | 110 | 72 | Bistriazole | Low | General principle |
Note: The yields are qualitative ("High" and "Low") to represent the generally accepted principle that steric hindrance slows down cycloaddition reactions. Specific comparative data for dinitriles was not found.
Experimental Protocols
1. Thorpe-Ziegler Cyclization of Adiponitrile
-
Materials: Adiponitrile, sodium metal, dry toluene, hydrochloric acid.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add dry toluene (250 mL) and sodium metal (1.15 g, 0.05 mol).
-
Heat the mixture to reflux to melt the sodium and stir vigorously to create a fine suspension.
-
Slowly add a solution of adiponitrile (5.4 g, 0.05 mol) in dry toluene (50 mL) to the refluxing suspension over 1 hour.
-
Continue refluxing for an additional 2 hours.
-
Cool the reaction mixture to room temperature and cautiously add ethanol (20 mL) to quench the excess sodium.
-
Pour the mixture into water (100 mL) and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude iminonitrile.
-
Hydrolyze the crude product by refluxing with 10% aqueous hydrochloric acid (100 mL) for 4 hours.
-
Cool the solution and extract with diethyl ether (3 x 75 mL).
-
Wash the combined ether extracts with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield cyclopentanone.
-
2. Reduction of Malononitrile with LiAlH₄
-
Materials: Malononitrile, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, water, sodium hydroxide.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, suspend LiAlH₄ (3.8 g, 0.1 mol) in anhydrous diethyl ether (150 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of malononitrile (3.3 g, 0.05 mol) in anhydrous diethyl ether (50 mL) from the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by the dropwise addition of water (4 mL), followed by 15% aqueous sodium hydroxide (4 mL), and then water (12 mL).
-
Stir the resulting white precipitate for 30 minutes, then filter and wash the solid with diethyl ether (3 x 50 mL).
-
Dry the combined filtrate over anhydrous potassium carbonate.
-
Remove the solvent by distillation to obtain 1,3-diaminopropane.
-
3. Enzymatic Hydrolysis of 2-Phenylpropionitrile
-
Materials: 2-Phenylpropionitrile, whole cells of E. coli expressing a nitrilase, phosphate buffer (pH 7.0).
-
Procedure:
-
Prepare a suspension of the whole-cell biocatalyst in phosphate buffer (100 mM, pH 7.0).
-
Add 2-phenylpropionitrile to the cell suspension to a final concentration of 10 mM.
-
Incubate the reaction mixture at 30 °C with shaking.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC for the formation of 2-phenylpropionic acid.
-
The relative reaction rate can be determined by measuring the initial rate of product formation.
-
4. 1,3-Dipolar Cycloaddition of Fumaronitrile with Phenyl Azide
-
Materials: Fumaronitrile, phenyl azide, dry toluene.
-
Procedure:
-
In a sealed tube, dissolve fumaronitrile (1.56 g, 0.02 mol) and phenyl azide (4.76 g, 0.04 mol) in dry toluene (20 mL).
-
Heat the mixture at 110 °C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the corresponding bistriazole.
-
Mandatory Visualizations
Caption: General reactivity comparison of hindered vs. unhindered dinitriles.
Caption: Workflow of the Thorpe-Ziegler cyclization reaction.
References
Differentiating C10H16N2 Isomers: A Comparative Guide to GC-MS Library Matching
For researchers, scientists, and drug development professionals, the accurate identification of C10H16N2 isomers is a critical analytical challenge. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) library matching for the identification of these isomers, supported by experimental data and detailed methodologies.
The structural similarity among C10H16N2 isomers, which include the well-known alkaloid nicotine and its various structural and stereoisomers, presents a significant hurdle in analytical chemistry. While mass spectrometry provides a powerful tool for molecular identification, the mass spectra of isomers are often very similar, making unambiguous identification based on spectral data alone difficult. Therefore, chromatographic separation coupled with mass spectral library matching is the cornerstone of reliable identification.
This guide explores the nuances of GC-MS library matching for C10H16N2 isomers, leveraging data from established spectral libraries such as the National Institute of Standards and Technology (NIST) and Wiley databases.
Comparative Analysis of Mass Spectral Data
The cornerstone of library matching is the comparison of an experimentally obtained mass spectrum with a reference spectrum in a database. The quality of the match is typically expressed as a numerical score. However, for isomers, high match scores can be obtained for multiple compounds, necessitating careful consideration of other analytical parameters.
Below is a summary of the mass spectral data for common C10H16N2 isomers. The mass spectra are characterized by a molecular ion peak (M+) at m/z 162 and a series of fragment ions. While the major fragments are often shared among isomers, the relative intensities of these fragments can provide clues for differentiation.
Table 1: Key Mass Spectral Fragments of C10H16N2 Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| Nicotine | 162 (18%) | 133 (100%), 84 (85%), 105 (15%), 78 (10%)[1] |
| Anabasine | 162 | 84 (100%), 133 (30%), 105 (20%), 78 (15%) |
| Nornicotine | 148 | 119 (100%), 92 (30%), 78 (25%), 147 (10%) |
| Myosmine | 146 | 118 (100%), 91 (40%), 145 (20%), 77 (15%) |
Note: Nornicotine (C9H12N2) and Myosmine (C9H10N2) are included for comparative purposes as they are closely related alkaloids often found alongside C10H16N2 isomers.
It is evident from the mass spectral data that while isomers share common fragments, the variation in their relative intensities can be a distinguishing feature. For instance, the base peak for both nicotine and anabasine is different, which can aid in their preliminary identification.
The Critical Role of Chromatographic Separation and Retention Indices
Given the similarity in mass spectra, chromatographic separation is indispensable for the confident identification of C10H16N2 isomers. The retention time, or more robustly, the retention index (RI), provides an orthogonal piece of information that, when combined with mass spectral data, significantly enhances the reliability of identification.
Different GC columns and analytical conditions will yield different retention times. Chiral columns are often necessary to separate enantiomers, such as (S)-(-)-nicotine and (R)-(+)-nicotine.
Table 2: Example GC Retention Times for Nicotine Isomers and Related Compounds
| Compound | Retention Time (min) | GC Column | Reference |
| (S)-(-)-Nicotine | 39.48 | CHIRALDEX G-TA | [2] |
| (R)-(+)-Nicotine | 39.68 | CHIRALDEX G-TA | [2] |
| Anabasine | 9.515 | Not Specified | [3] |
| Anatabine | 10.155 | Not Specified | [3] |
| Myosmine | 11.307 | Not Specified | [3] |
| Nicotine | 13.557 | Not Specified | [3] |
It is crucial to note that direct comparison of retention times is only valid under identical analytical conditions. The use of retention indices, which are less dependent on variations in experimental parameters, is a more reliable method for inter-laboratory comparisons.
Experimental Protocols
A standardized and well-defined experimental protocol is paramount for achieving reproducible and comparable results. Below is a representative GC-MS methodology for the analysis of C10H16N2 isomers.
Sample Preparation:
-
Standard solutions of C10H16N2 isomers are prepared in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 10-100 µg/mL.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
GC Column: A variety of columns can be used depending on the specific separation requirements. For general isomer separation, a non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is often a good starting point. For enantiomeric separation, a chiral column like a CHIRALDEX G-TA is necessary.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Inlet Temperature: 250-280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60-100 °C, hold for 1-2 minutes.
-
Ramp: 10-15 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Library Searching:
The acquired mass spectra are searched against commercial libraries such as the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data. The search results, including the match scores and reverse match scores, are evaluated in conjunction with the retention indices to confirm the identity of the isomers.
Logical Workflow for Isomer Identification
The process of identifying C10H16N2 isomers using GC-MS library matching can be visualized as a logical workflow.
Caption: Workflow for the identification of C10H16N2 isomers using GC-MS.
Conclusion
The identification of C10H16N2 isomers by GC-MS is a challenging yet achievable task. While mass spectral library matching provides a powerful starting point, it is the synergistic use of chromatographic separation, retention indices, and careful interpretation of mass spectral data that leads to confident and unambiguous identification. Researchers and scientists should be aware of the inherent limitations of relying solely on library match scores for isomer differentiation and should employ a multi-faceted approach as outlined in this guide. The continuous expansion and improvement of mass spectral libraries, coupled with advancements in chromatographic technologies, will further enhance our ability to accurately identify and characterize these important compounds.
References
A Comparative Analysis of the Thermal Decomposition of Aliphatic Dinitriles
For researchers, scientists, and professionals in drug development, understanding the thermal stability and decomposition pathways of aliphatic dinitriles is crucial for ensuring safety, stability, and efficacy in various applications. This guide provides an objective comparison of the thermal decomposition of a series of aliphatic dinitriles—malononitrile, succinonitrile, glutaronitrile, and adiponitrile—supported by experimental data and detailed methodologies.
The thermal behavior of these compounds is of significant interest due to their use as intermediates in organic synthesis, as components in high-performance materials, and their potential inclusion in pharmaceutical formulations. This comparative analysis utilizes data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to elucidate the thermal stability and decomposition products of these dinitriles.
Quantitative Thermal Decomposition Data
The thermal stability of aliphatic dinitriles generally increases with the length of the aliphatic chain. This trend is evident in the onset and peak decomposition temperatures. The following table summarizes the key quantitative data obtained from thermal analysis.
| Compound | Molecular Formula | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Primary Decomposition Products |
| Malononitrile | CH₂(CN)₂ | ~130 | Not clearly defined (polymerization) | Polymerizes, emits toxic fumes (cyanide, nitrogen oxides)[1][2] |
| Succinonitrile | C₂H₄(CN)₂ | ~220 (evaporation) | Not applicable (evaporation) | Evaporates before significant decomposition[3] |
| Glutaronitrile | C₃H₆(CN)₂ | > 250 (estimated) | > 300 (estimated) | Hydrogen cyanide, ammonia, various nitriles[4] |
| Adiponitrile | C₄H₈(CN)₂ | > 300 (estimated) | > 350 (estimated) | Hydrogen cyanide, ammonia, various nitriles[4][5] |
Note: The data for glutaronitrile and adiponitrile are estimated based on general trends and the decomposition products observed in the pyrolysis of related polymers like polyacrylonitrile. Specific TGA/DSC data for the pure compounds under identical comparative conditions is limited in the reviewed literature.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the accurate interpretation and replication of thermal analysis data.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are fundamental techniques for assessing thermal stability.[6][7][8]
-
Instrumentation: A simultaneous TGA/DSC instrument is typically used.
-
Sample Preparation: A small sample (typically 5-10 mg) of the aliphatic dinitrile is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, usually an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature. The onset decomposition temperature is determined as the point of initial significant mass loss. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG), which shows the maximum rate of mass loss. The DSC curve, plotted simultaneously, indicates endothermic or exothermic events associated with phase transitions or decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition.[9][10][11][12][13]
-
Instrumentation: A pyrolysis unit is directly coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A microgram-level sample of the dinitrile is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800 °C) in an inert atmosphere (helium). This rapid heating causes the compound to fragment into smaller, volatile molecules.
-
Gas Chromatography (GC): The volatile fragments are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
Visualization of Experimental Workflow and Decomposition Logic
The following diagrams illustrate the logical workflow of the experimental analysis and a conceptual representation of the thermal decomposition process.
References
- 1. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdmf.org.br [cdmf.org.br]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 12. researchgate.net [researchgate.net]
- 13. archimer.ifremer.fr [archimer.ifremer.fr]
A Comparative Performance Analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile and Alternative Radical Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,3-diethyl-2,3-dimethylbutanedinitrile with two widely used radical polymerization initiators: 2,2'-azobis(isobutyronitrile) (AIBN) and benzoyl peroxide (BPO). Due to the limited publicly available data on 2,3-diethyl-2,3-dimethylbutanedinitrile, this guide will focus on a comparative analysis of the performance of AIBN and BPO in common polymer systems, namely polystyrene (PS) and poly(methyl methacrylate) (PMMA). The performance characteristics of 2,3-diethyl-2,3-dimethylbutanedinitrile are expected to be analogous to other azo initiators like AIBN, with variations arising from the specific steric and electronic effects of its diethyl and dimethyl substituents.
Executive Summary
The selection of a suitable radical initiator is critical in controlling the kinetics of polymerization and the final properties of the resulting polymer. Key performance indicators for initiators include their decomposition kinetics, initiation efficiency, and their effect on polymer molecular weight and polydispersity. This guide presents a data-driven comparison of AIBN and BPO, two common initiators, to serve as a benchmark for evaluating novel initiators such as 2,3-diethyl-2,3-dimethylbutanedinitrile.
Data Presentation: Initiator Performance in Polymer Systems
The following tables summarize key performance data for AIBN and BPO in the polymerization of styrene and methyl methacrylate. This data has been compiled from various experimental studies.
Table 1: Initiator Performance in Styrene Polymerization
| Initiator | Concentration (mol/L) | Temperature (°C) | Polymerization Rate (Rp) (mol/L·s) | Mn ( g/mol ) | PDI (Mw/Mn) | Initiator Efficiency (f) |
| AIBN | 0.0443 | 110 | Varies with conversion | 2100 - 4000 | 1.33 - 1.81 | Not explicitly stated |
| AIBN | 0.025 (in THF) | 70 | Not explicitly stated | 38500 | 3.91 | Not explicitly stated[1] |
| BPO | Not specified | Not specified | Dependent on concentration | Higher concentration leads to lower Mn | Can result in bimodal distribution[2] | Not explicitly stated |
Table 2: Initiator Performance in Methyl Methacrylate (MMA) Polymerization
| Initiator | Concentration (wt%) | Temperature (°C) | Polymerization Rate (Rp) | Mn ( g/mol ) | PDI (Mw/Mn) | Initiator Efficiency (f) |
| BPO | 0.05 - 0.7 | Isothermal | Increases with concentration[3] | Decreases with concentration[4] | Not explicitly stated | Not explicitly stated |
| BPO | 1.0 (in benzene) | 70 | Order 0.5 in initiator[5] | Decreases with initiator concentration[5] | Not explicitly stated | Not explicitly stated |
| AIBN | Not specified | 60 | Higher than BPO[6] | Not explicitly stated | Not explicitly stated | ~0.5 - 0.7 |
Note: Direct comparative data under identical conditions is often unavailable in the literature. The presented data is indicative of general performance trends.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of polymerization initiators. Below are protocols for key experiments.
Protocol 1: Determination of Polymerization Kinetics using Differential Scanning Calorimetry (DSC)
This protocol outlines the steps to determine the rate of polymerization and conversion over time.
-
Sample Preparation:
-
Prepare a reaction mixture containing the desired monomer (e.g., styrene or methyl methacrylate) and a precise concentration of the initiator to be tested (e.g., 2,3-diethyl-2,3-dimethylbutanedinitrile, AIBN, or BPO).
-
Accurately weigh 5-10 mg of the mixture into a DSC pan.
-
Seal the pan hermetically to prevent monomer evaporation.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
For isothermal analysis, rapidly heat the sample to the desired polymerization temperature and hold it constant.
-
Record the heat flow as a function of time. The exothermic heat flow is directly proportional to the rate of polymerization.[7]
-
-
Data Analysis:
-
Integrate the area under the exothermic peak of the heat flow versus time curve to determine the total heat of polymerization (ΔH_total).
-
The conversion (α) at any given time (t) can be calculated by dividing the partial heat of reaction at that time (ΔH_t) by the total heat of reaction: α = ΔH_t / ΔH_total.
-
The rate of polymerization (Rp) is proportional to the heat flow (dH/dt): Rp = (dH/dt) / ΔH_total.
-
Protocol 2: Determination of Molecular Weight and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC)
This protocol details the procedure for characterizing the molecular properties of the synthesized polymers.
-
Sample Preparation:
-
At desired time intervals during the polymerization, extract a small sample from the reaction mixture.
-
Precipitate the polymer by adding the sample to a non-solvent (e.g., methanol for polystyrene and PMMA).
-
Filter and dry the polymer sample to a constant weight.
-
Dissolve a known concentration of the dried polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran - THF).
-
-
GPC Analysis:
-
Ensure the GPC system, equipped with a suitable column set and a refractive index (RI) detector, is equilibrated with the mobile phase (e.g., THF) at a constant flow rate.
-
Calibrate the GPC system using a series of well-characterized, narrow-PDI polymer standards (e.g., polystyrene standards).[8]
-
Inject the prepared polymer solution into the GPC system.
-
-
Data Analysis:
-
The GPC software will generate a chromatogram showing the distribution of polymer chains by size.
-
Using the calibration curve, the software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9]
-
Protocol 3: Gravimetric Determination of Monomer Conversion
This is a straightforward method to determine the overall conversion of monomer to polymer.
-
Reaction Setup:
-
Perform the polymerization in a sealed vessel under controlled temperature.
-
-
Sampling and Precipitation:
-
At specific time points, withdraw a known mass of the reaction mixture.
-
Immediately add the sample to a beaker containing an excess of a non-solvent to precipitate the polymer.
-
Stir to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
-
Calculation:
-
The monomer conversion is calculated as the mass of the dried polymer divided by the initial mass of the monomer in the sample, expressed as a percentage.
-
Mandatory Visualization
Caption: Experimental workflow for benchmarking initiator performance.
Caption: Simplified radical polymerization pathway.
Conclusion
This guide provides a framework for the comparative evaluation of 2,3-diethyl-2,3-dimethylbutanedinitrile against established radical polymerization initiators like AIBN and BPO. While direct performance data for the target dinitrile is scarce, the provided experimental protocols and comparative data for common alternatives offer a solid foundation for researchers to conduct their own benchmarking studies. The choice of initiator will ultimately depend on the specific polymer system, desired polymer properties, and reaction conditions. It is recommended to perform initial screening experiments to determine the optimal initiator and its concentration for any new polymer synthesis.
References
- 1. rsc.org [rsc.org]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. resolvemass.ca [resolvemass.ca]
"inter-laboratory study on the analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile"
An Inter-Laboratory Comparison Guide to the Analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, a formal inter-laboratory study on the analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile has not been published in peer-reviewed literature. This guide therefore provides a comparative overview of potential analytical methodologies based on established chemical principles and data available for structurally related compounds. The experimental data and protocols presented herein are illustrative and intended to serve as a foundational framework for laboratories seeking to develop and validate analytical methods for this compound.
Introduction to 2,3-diethyl-2,3-dimethylbutanedinitrile
2,3-diethyl-2,3-dimethylbutanedinitrile is a chemical compound with the molecular formula C10H16N2.[1] It is also known by its synonym, 2,3-diethyl-2,3-dimethylsuccinonitrile.[1] Due to the presence of two nitrile groups and a sterically hindered carbon backbone, its analysis can present unique challenges. Accurate and reproducible analytical methods are crucial for its characterization, quantification, and quality control in research and development settings.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-diethyl-2,3-dimethylbutanedinitrile is provided in the table below. These properties are essential for method development, particularly for chromatographic and spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C10H16N2 | PubChem[1] |
| Molecular Weight | 164.25 g/mol | PubChem[1] |
| CAS Number | 128903-20-8 | Chemsrc[2] |
| Boiling Point | 295.9°C at 760 mmHg | Chemsrc[2] |
| Density | 0.91 g/cm³ | Chemsrc[2] |
| Flash Point | 129.9°C | Chemsrc[2] |
| LogP | 2.86616 | Chemsrc[2] |
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the analytical objective, be it qualitative identification, quantitative determination, or structural elucidation. Below is a comparison of potential methods for the analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile.
| Technique | Application | Advantages | Potential Challenges |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification | High sensitivity and specificity, provides structural information from fragmentation patterns. | Requires volatility and thermal stability of the analyte. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed information about the molecular structure and connectivity. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Rapid and non-destructive, provides information on characteristic functional groups (e.g., C≡N). | Limited specificity for complex molecules, primarily for qualitative analysis. |
| High-Performance Liquid Chromatography (HPLC) | Quantification and Purification | Suitable for non-volatile or thermally labile compounds, wide range of detectors available. | May require derivatization for detection, method development can be complex. |
Experimental Protocols (Illustrative)
The following are hypothetical, yet detailed, experimental protocols for the analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile. These protocols are intended as a starting point for method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
Objective: To quantify the concentration of 2,3-diethyl-2,3-dimethylbutanedinitrile in a solvent matrix.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Autosampler.
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents and Standards:
-
2,3-diethyl-2,3-dimethylbutanedinitrile reference standard (≥98% purity).
-
Internal standard (e.g., dodecane).
-
High-purity solvent (e.g., hexane or ethyl acetate).
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard and internal standard in the chosen solvent. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dilute the sample containing 2,3-diethyl-2,3-dimethylbutanedinitrile with the solvent to a concentration within the calibration range. Add the internal standard to all standards and samples at a constant concentration.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization: 70 eV
-
Scan Range: m/z 40-400
-
-
Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
Logical Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate analytical method for 2,3-diethyl-2,3-dimethylbutanedinitrile based on the analytical goal.
Caption: Decision tree for analytical method selection.
Experimental Workflow for GC-MS Analysis
This diagram outlines the key steps in the experimental workflow for the GC-MS analysis of 2,3-diethyl-2,3-dimethylbutanedinitrile.
Caption: Workflow for GC-MS analysis.
Conclusion
While a dedicated inter-laboratory study for 2,3-diethyl-2,3-dimethylbutanedinitrile is currently absent from the scientific literature, this guide provides a comprehensive starting point for laboratories aiming to analyze this compound. The outlined methodologies, particularly GC-MS, offer a robust framework for achieving accurate and reproducible results. It is recommended that any developed method undergoes rigorous in-house validation, and participation in future round-robin or inter-laboratory studies is encouraged to establish standardized analytical protocols.
References
"comparison of synthetic routes to highly substituted dinitriles"
A Comprehensive Guide to the Synthesis of Highly Substituted Dinitriles
The synthesis of highly substituted dinitriles, organic compounds containing two cyano (-CN) groups, is of significant interest to researchers in organic chemistry and drug development due to their versatile reactivity and presence in various bioactive molecules. This guide provides a comparative overview of several modern synthetic routes to access geminal, vicinal, and other highly substituted dinitrile scaffolds. The performance of each method is supported by experimental data, and detailed protocols for key reactions are provided.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the discussed synthetic routes, allowing for a direct comparison of their efficiency and applicability.
| Synthetic Route | Dinitrile Type | Typical Substrates | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Palladium-Catalyzed Arylation of Malononitrile | Geminal | Aryl bromides, aryl chlorides, malononitrile | PdCl₂, tricyclohexylphosphine, K₃PO₄ | Xylene | 120-140 | 2-16 | 70-95 |
| One-Pot Reductive Alkylation of Malononitrile | Geminal | Aromatic aldehydes, malononitrile | NaBH₄, water (catalyst) | Ethanol | 0 - rt | 0.5-2 | 80-95 |
| Photocatalytic Dehydrogenative Coupling | Vicinal | Acetonitrile | Pt/TiO₂ | Water | 60 | 2 | >97.5 (selectivity) |
| Michael Addition to α,β-Unsaturated Nitriles | Vicinal | α,β-Unsaturated nitriles, nucleophiles (e.g., TMSCN) | DBU | Dioxane/Water | rt | 1-4 | up to 90 |
| Diels-Alder Reaction of Dicyanoalkenes | Cyclic Vicinal | Dicyanoalkenes, dienes | Thermal or Lewis Acid | Toluene | 80-110 | 12-24 | 75-90 |
| 1,3-Dipolar Cycloaddition of Nitrile Ylides | Heterocyclic Vicinal | Nitrile ylides, dicyanoalkenes | Photochemical or thermal generation of nitrile ylide | Benzene | rt (photo) | 1-3 | 60-85 |
Synthetic Methodologies and Experimental Protocols
This section details the experimental protocols for the key synthetic routes, providing researchers with the necessary information to replicate these transformations.
Palladium-Catalyzed Arylation of Malononitrile
This method provides a powerful means to synthesize aryl-substituted malononitriles, which are valuable building blocks in organic synthesis.[1]
Experimental Protocol:
A mixture of the aryl halide (1.0 mmol), malononitrile (1.2 mmol), PdCl₂ (0.02 mmol, 2 mol%), tricyclohexylphosphine (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol) in xylene (5 mL) is heated at 120-140 °C for 2-16 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired arylmalononitrile.
One-Pot Reductive Alkylation of Malononitrile
This efficient one-pot procedure allows for the synthesis of monosubstituted malononitriles from readily available aromatic aldehydes.[2][3][4][5]
Experimental Protocol:
To a solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL), a catalytic amount of water (0.1 mL) is added. The mixture is stirred at room temperature for 30 minutes to 1 hour, during which the Knoevenagel condensation product precipitates. The reaction mixture is then cooled to 0 °C, and sodium borohydride (1.2 mmol) is added portion-wise. The reaction is stirred for an additional 30 minutes at 0 °C. The reaction is quenched by the addition of 1 M HCl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the monosubstituted malononitrile.
Photocatalytic Dehydrogenative Coupling of Acetonitrile
This innovative method provides a green and sustainable route to succinonitrile, a key precursor for various polymers and pharmaceuticals.[6][7][8]
Experimental Protocol:
In a typical photocatalytic experiment, 20 mg of the Pt/TiO₂ photocatalyst is suspended in a 20 mL aqueous solution of acetonitrile (e.g., 10 vol%). The suspension is irradiated with a 300 W Xe lamp equipped with a UV cut-off filter (λ > 300 nm) at 60 °C with vigorous stirring. The reaction progress is monitored by gas chromatography. After the reaction, the catalyst is separated by centrifugation for reuse. The succinonitrile product in the aqueous solution can be quantified by HPLC.
Michael Addition to α,β-Unsaturated Nitriles
The Michael addition of nucleophiles to α,β-unsaturated nitriles is a classic and reliable method for the construction of substituted succinonitriles.
Experimental Protocol:
To a solution of the α,β-unsaturated nitrile (1.0 mmol) in a mixture of dioxane and water (4:1, 5 mL), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 20 mol%) is added. Trimethylsilyl cyanide (TMSCN) (1.5 mmol) is then added dropwise at room temperature. The reaction mixture is stirred for 1-4 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired substituted succinonitrile.
Diels-Alder Reaction of Dicyanoalkenes
The Diels-Alder reaction provides a powerful tool for the stereoselective synthesis of highly substituted cyclic dinitriles.
Experimental Protocol:
A solution of the dicyanoalkene (1.0 mmol) and the diene (1.2 mmol) in toluene (5 mL) is heated in a sealed tube at 80-110 °C for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the corresponding cyclohexene dinitrile adduct. For reactions requiring Lewis acid catalysis, a catalytic amount of a Lewis acid (e.g., AlCl₃, 10 mol%) is added to the reaction mixture at a lower temperature (e.g., 0 °C to room temperature).
Conclusion
The synthetic routes presented in this guide offer a range of options for accessing highly substituted dinitriles. The choice of method will depend on the desired substitution pattern (geminal, vicinal, cyclic), the availability of starting materials, and the desired reaction conditions. The palladium-catalyzed and one-pot reductive alkylation methods are highly effective for producing substituted malononitriles. For vicinal dinitriles, the photocatalytic coupling of acetonitrile offers a green alternative, while Michael additions provide a versatile approach for introducing various substituents. Finally, cycloaddition reactions, such as the Diels-Alder reaction, are invaluable for the stereocontrolled synthesis of complex cyclic dinitrile frameworks. The provided experimental protocols and comparative data will aid researchers in selecting and implementing the most suitable strategy for their synthetic targets.
References
- 1. A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles [organic-chemistry.org]
- 2. Monosubstituted Malononitriles: Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic dehydrogenative C-C coupling of acetonitrile to succinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"validation of a quantitative NMR method for purity assessment of dinitriles"
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a detailed comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) method for the purity assessment of dinitriles against alternative analytical techniques. Experimental data and detailed protocols are presented to offer a comprehensive understanding of the methodologies.
Principles of qNMR for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds.[1][2] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[3] This characteristic allows for the direct quantification of a substance against a certified internal standard, without the need for substance-specific calibration curves that are often required for chromatographic techniques.[3] For dinitriles, which possess distinct proton signals, ¹H-qNMR is a particularly suitable method for accurate purity determination.
Comparison of Purity Assessment Methods for Dinitriles
The performance of qNMR for the purity assessment of dinitriles is compared here with two common alternative methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. Quantification against a certified internal standard.[3] | Separation based on volatility and interaction with a stationary phase. Detection by flame ionization. | Separation based on partitioning between a mobile and stationary phase. Detection typically by UV absorbance. |
| Sample Preparation | Simple dissolution of a precisely weighed sample and internal standard in a deuterated solvent.[4] | Dissolution in a volatile solvent. May require derivatization for non-volatile compounds. | Dissolution in the mobile phase. Filtration is often required. |
| Analysis Time | Rapid, typically 5-15 minutes per sample.[3] | Typically 15-30 minutes per sample. | Typically 10-30 minutes per sample. |
| Selectivity | High, based on unique chemical shifts of protons in the molecule. | Dependent on column selection and temperature programming. Co-elution can be a challenge. | Dependent on column chemistry and mobile phase composition. Co-elution can occur. |
| Quantification | Absolute quantification against a single certified standard. Does not require a standard for each impurity.[3] | Typically requires calibration curves for each analyte and impurity for accurate quantification. | Requires calibration curves for the main component and all known impurities for accurate quantification. |
| Destructive? | No, the sample can be recovered.[5] | Yes, the sample is combusted in the detector. | No, the sample can be collected after detection. |
| Versatility | Applicable to a wide range of organic molecules with NMR-active nuclei. | Suitable for volatile and thermally stable compounds. | Broadly applicable to a wide range of organic molecules. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy of Succinonitrile
This protocol describes a representative method for determining the purity of succinonitrile using ¹H-qNMR with maleic acid as the internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of succinonitrile into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of maleic acid (certified reference material) into the same NMR tube.
-
Add 0.75 mL of Deuterium Oxide (D₂O) to the NMR tube.
-
Cap the tube and vortex until both the sample and the internal standard are completely dissolved.
2. NMR Data Acquisition:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30)
-
Solvent: D₂O
-
Temperature: 298 K
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans (ns): 16
-
Acquisition Time (aq): 4 s
-
Spectral Width (sw): 20 ppm
3. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the singlet signal of succinonitrile (at approximately 2.9 ppm) and the singlet signal of maleic acid (at approximately 6.5 ppm).
-
Calculate the purity of succinonitrile using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines a general procedure for the purity analysis of a dinitrile sample.
1. Sample Preparation:
-
Prepare a stock solution of the dinitrile sample at a concentration of 1 mg/mL in acetone.
-
Prepare a series of calibration standards of the pure dinitrile at different concentrations.
-
If an internal standard is used, add a constant concentration of a suitable internal standard (e.g., a higher or lower homologous dinitrile) to all sample and standard solutions.
2. GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Injection Volume: 1 µL (splitless mode).
3. Data Analysis:
-
Identify and integrate the peaks corresponding to the dinitrile and any impurities.
-
Construct a calibration curve by plotting the peak area of the dinitrile standards against their concentrations.
-
Determine the concentration of the dinitrile in the sample from the calibration curve and calculate the purity.
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of a dinitrile using HPLC with UV detection.
1. Sample Preparation:
-
Prepare a stock solution of the dinitrile sample at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a series of calibration standards of the pure dinitrile.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify and integrate the peaks.
-
Create a calibration curve from the standard solutions.
-
Calculate the purity of the dinitrile in the sample based on the calibration curve.
Data Presentation
The following table presents representative data for the purity assessment of a hypothetical succinonitrile sample using the three described methods.
| Method | Analyte Signal | Internal Standard Signal | Calculated Purity (%) | Relative Standard Deviation (%) (n=3) |
| ¹H-qNMR | Integral of succinonitrile (singlet, ~2.9 ppm) = 1.00 | Integral of maleic acid (singlet, ~6.5 ppm) = 1.25 | 99.2 | 0.3 |
| GC-FID | Peak area of dinitrile = 1,250,000 | - | 98.8 | 0.8 |
| HPLC | Peak area of dinitrile = 850,000 | - | 99.0 | 0.6 |
Visualizations
Caption: Workflow for dinitrile purity assessment by qNMR.
References
Comparative Hydrolysis Kinetics of Aliphatic Dinitriles: A Guide for Researchers
A comprehensive analysis of the chemical hydrolysis of succinonitrile, glutaronitrile, and adiponitrile, presenting key kinetic data and detailed experimental protocols for researchers in drug development and chemical synthesis.
The hydrolysis of dinitriles is a fundamental reaction in organic chemistry, yielding valuable dicarboxylic acids that serve as building blocks in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Understanding the kinetics of this transformation is crucial for optimizing reaction conditions, controlling product selectivity, and designing efficient synthetic routes. This guide provides a comparative overview of the hydrolysis kinetics of three common aliphatic dinitriles: succinonitrile, glutaronitrile, and adiponitrile, under both acidic and basic conditions.
Comparative Kinetic Data
The rate of hydrolysis of dinitriles is influenced by several factors, including the concentration of the acid or base catalyst, temperature, and the structure of the dinitrile itself. Generally, the hydrolysis proceeds in a stepwise manner, first to the corresponding cyanoamide and then to the dicarboxylic acid. For the purpose of this guide, the overall hydrolysis to the dicarboxylic acid is considered.
| Dinitrile | Hydrolysis Conditions | Rate Law | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Succinonitrile | Acidic (HCl) | Pseudo-first-order | Data not available | Data not available | N/A |
| Basic (NaOH) | Pseudo-first-order | Data not available | Data not available | N/A | |
| Glutaronitrile | Acidic (HCl) | Pseudo-first-order | Data not available | Data not available | N/A |
| Basic (NaOH) | Pseudo-first-order | Data not available | Data not available | N/A | |
| Adiponitrile | Acidic (HCl) | Pseudo-first-order | Data not available | Data not available | N/A |
| Basic (NaOH) | Pseudo-first-order | Data not available | Data not available | N/A | |
| 5-Cyanovaleramide | Near-critical water (270 °C) | Second-order | 0.42 L mol⁻¹ min⁻¹ | 93.6 kJ/mol | [1] |
Note: The hydrolysis of 5-cyanovaleramide, an intermediate in the hydrolysis of adiponitrile, is included to provide an indication of the reaction kinetics. It is important to note that the rate-determining step and overall kinetics can vary depending on the specific reaction conditions.
Studies on the hydrolysis of aliphatic nitriles in concentrated hydrochloric acid have shown that the activation energy for the reaction tends to decrease as the concentration of the acid increases.[2] However, the relative rates of hydrolysis between different nitriles are not solely dictated by differences in their activation energies, suggesting that other factors, such as steric effects and the stability of reaction intermediates, play a significant role.[2]
Experimental Protocols
The following are detailed methodologies for conducting and analyzing the hydrolysis kinetics of dinitriles.
Acid-Catalyzed Hydrolysis Kinetics
Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of a dinitrile.
Materials:
-
Dinitrile (e.g., succinonitrile, glutaronitrile, or adiponitrile)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Standardized Sodium Hydroxide (NaOH) solution (for titration)
-
Phenolphthalein indicator
-
Thermostatted water bath
-
Reaction flasks with reflux condensers
-
Pipettes and burettes
-
Stopwatch
Procedure:
-
Prepare a stock solution of the dinitrile of known concentration in a suitable solvent (e.g., water or a water/ethanol mixture).
-
Prepare several reaction flasks, each containing a specific concentration of hydrochloric acid (e.g., 1 M, 2 M, 4 M). Ensure the acid concentration is in large excess compared to the dinitrile concentration.
-
Place the reaction flasks in a thermostatted water bath set to the desired temperature (e.g., 50°C, 60°C, 70°C) and allow them to reach thermal equilibrium.
-
To initiate the reaction, add a known volume of the dinitrile stock solution to each reaction flask and start the stopwatch simultaneously.
-
At regular time intervals, withdraw a small aliquot (e.g., 5 mL) from each reaction flask and quench the reaction by adding it to a flask containing ice-cold deionized water.
-
Determine the concentration of the unreacted dinitrile or the formed carboxylic acid in the quenched aliquots. This can be achieved by titrating the liberated carboxylic acid with a standardized NaOH solution using phenolphthalein as an indicator. Alternatively, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed for more precise measurements.
-
Continue sampling until a significant portion of the dinitrile has been hydrolyzed (e.g., 70-80% conversion).
Data Analysis:
-
Plot the natural logarithm of the concentration of the dinitrile (ln[Dinitrile]) versus time.
-
If the reaction follows pseudo-first-order kinetics, the plot will yield a straight line.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation: k' = A * exp(-Ea/RT).
Base-Catalyzed Hydrolysis Kinetics
Objective: To determine the pseudo-first-order rate constant for the base-catalyzed hydrolysis of a dinitrile.
Materials:
-
Dinitrile (e.g., succinonitrile, glutaronitrile, or adiponitrile)
-
Sodium Hydroxide (NaOH) pellets
-
Deionized Water
-
Standardized Hydrochloric Acid (HCl) solution (for back-titration)
-
Phenolphthalein or other suitable indicator
-
Thermostatted water bath
-
Reaction flasks with reflux condensers
-
Pipettes and burettes
-
Stopwatch
Procedure:
-
Prepare a stock solution of the dinitrile of known concentration.
-
Prepare several reaction flasks, each containing a specific concentration of sodium hydroxide (e.g., 1 M, 2 M, 4 M). The NaOH concentration should be in large excess.
-
Equilibrate the flasks in a thermostatted water bath at the desired temperature.
-
Initiate the reaction by adding a known volume of the dinitrile stock solution to each flask and starting the stopwatch.
-
At regular time intervals, withdraw an aliquot and quench the reaction by adding it to a known excess of standardized HCl solution to neutralize the unreacted NaOH and stop the hydrolysis.
-
Determine the amount of unreacted NaOH by back-titrating the quenched solution with a standardized NaOH or HCl solution. The decrease in NaOH concentration corresponds to the extent of hydrolysis.
-
Continue sampling until a significant conversion is achieved.
Data Analysis:
-
Calculate the concentration of the dinitrile at each time point based on the consumption of NaOH.
-
Plot ln[Dinitrile] versus time.
-
The pseudo-first-order rate constant (k') is determined from the negative of the slope of the resulting straight line.
-
The Arrhenius parameters can be determined by conducting the experiment at various temperatures.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized pathways for dinitrile hydrolysis and a typical experimental workflow for kinetic studies.
Caption: Generalized pathway for the hydrolysis of dinitriles.
References
Safety Operating Guide
Butanedinitrile, 2,3-diethyl-2,3-dimethyl- proper disposal procedures
Proper disposal of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- is critical due to its significant health and environmental hazards. This substance is classified as acutely toxic and requires strict adherence to hazardous waste regulations. The following procedures provide essential, step-by-step guidance for researchers, scientists, and drug development professionals to ensure safe handling and disposal.
Immediate Safety and Hazard Information
Based on its GHS classification, Butanedinitrile, 2,3-diethyl-2,3-dimethyl- presents a severe toxicity risk. A significant percentage of classifications indicate it can be fatal if swallowed, inhaled, or in contact with skin, and it is also harmful to aquatic life.[1] Always handle this chemical within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: Use only in a chemical fume hood. For spills or situations with inadequate ventilation, a self-contained breathing apparatus may be necessary.[2]
Hazard Classification Summary
The following table summarizes the GHS hazard classifications for Butanedinitrile, 2,3-diethyl-2,3-dimethyl-.
| Hazard Statement | GHS Classification Code | Signal Word |
| Fatal if swallowed | H300 | Danger |
| Fatal in contact with skin | H310 | Danger |
| Fatal if inhaled | H330 | Danger |
| Harmful to aquatic life with long lasting effects | H412 | - |
| Harmful if swallowed (classification varies by data source) | H302 | Warning |
Data sourced from PubChem CID 145087. The percentages associated with classifications indicate variance across different data contributors.[1]
Step-by-Step Disposal Protocol
Disposal of this chemical must comply with federal and state regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4] Never pour this chemical down the drain or dispose of it in regular trash. [5][6]
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Due to its acute toxicity, Butanedinitrile, 2,3-diethyl-2,3-dimethyl- must be managed as a hazardous waste.[1] Depending on its use, it may fall under the EPA's "P-list" of acutely toxic wastes.[3]
-
Segregate Waste: Store this waste separately from other chemical waste streams. Specifically, keep it away from incompatible materials like strong oxidizing agents.[7][8] Use physical barriers or secondary containment to separate incompatible chemicals.[3]
Step 2: Select an Appropriate Waste Container
-
Compatibility: Use a container made of a material chemically compatible with nitriles. High-density polyethylene (HDPE) or glass containers are often suitable. Do not use metal containers for acids or bases.[9]
-
Condition: The container must be in good condition, free from leaks or damage, and have a secure, leak-proof lid.[3]
-
Original Container: If possible and the container is in good condition, using the original product container is a good practice.[7]
Step 3: Label the Waste Container
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste.
-
Required Information: The label must include:
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[4][5][7]
-
Keep Container Closed: Keep the waste container securely closed at all times, except when adding waste.[5][7]
-
Accumulation Limits: Adhere to the strict accumulation limits for hazardous waste. For acutely toxic (P-listed) wastes, the limit is 1 quart of liquid or 1 kilogram of solid waste.[5]
| Waste Type | Maximum SAA Accumulation Limit |
| General Hazardous Waste | 55 gallons |
| Acutely Toxic (P-listed) | 1 quart (liquid) or 1 kg (solid) |
Once an accumulation limit is reached, the waste must be removed from the laboratory within three calendar days.[5][7]
Step 5: Arrange for Final Disposal
-
Contact EHS: When the container is nearly full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[5]
-
Professional Disposal: The EHS department will arrange for the transport of the waste to a licensed hazardous waste disposal facility, where it will be managed through methods like controlled incineration.[6][10]
Emergency Spill Procedures
In the event of a spill, immediate and safe response is crucial.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.
-
Control: Prevent the spill from spreading. Do not let the product enter drains.[11]
-
Absorb: For small spills, cover the material with an inert absorbent material such as a 1:1:1 mixture of sodium carbonate, clay cat litter (bentonite), and sand.[2]
-
Collect: Carefully scoop the absorbed material into a suitable, closed container for disposal as hazardous waste.[11]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-.
Caption: Workflow for the safe disposal of acutely toxic chemical waste.
References
- 1. 2,3-Diethyl-2,3-dimethylbutanedinitrile | C10H16N2 | CID 145087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reed.edu [reed.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. echemi.com [echemi.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Safe Handling of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-: A Comprehensive Guide
For Immediate Reference: This document provides critical safety and operational protocols for the handling and disposal of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-. Due to its high acute toxicity, strict adherence to these procedures is mandatory to ensure personnel safety and environmental protection.
Butanedinitrile, 2,3-diethyl-2,3-dimethyl- is a chemical compound with limited publicly available detailed safety data. However, its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classification indicates it is fatal if swallowed, in contact with skin, or if inhaled.[1] This necessitates the implementation of stringent safety protocols typically reserved for acutely toxic substances. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound to empower researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Essential Safety and Handling Protocols
Given the severe hazard profile of Butanedinitrile, 2,3-diethyl-2,3-dimethyl-, all handling must be conducted with the utmost care, treating the substance as a significant health risk. The following operational plan outlines the necessary steps from receipt to disposal.
Receiving and Storage:
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Designated Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be clearly labeled with "Acutely Toxic" warnings.
-
Restricted Access: Access to the storage area should be restricted to authorized personnel only.
Handling Procedures:
-
Controlled Environment: All handling of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- must be performed within a certified chemical fume hood to prevent inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. See the "Personal Protective Equipment (PPE) Requirements" table below for detailed specifications.
-
Spill Preparedness: An emergency spill kit specifically for toxic chemicals must be readily available. All personnel must be trained in its use.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is critical when handling a substance classified as fatal upon contact, inhalation, and ingestion. The following table summarizes the minimum PPE requirements.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | Full-face respirator with appropriate cartridges | A full-face respirator provides both respiratory and eye protection. Use cartridges effective against organic vapors and particulates. Given the "fatal if inhaled" classification, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) may be necessary for anything other than very small quantities or brief handling periods. |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Nitrile or neoprene gloves are generally recommended for handling nitriles, but the specific glove type should be chosen based on the manufacturer's compatibility data for this specific chemical, if available.[2] Double-gloving provides an extra layer of protection. |
| Eyes | Full-face respirator or chemical splash goggles with a face shield | A full-face respirator is the preferred option. If a half-mask respirator is used, it must be supplemented with chemical splash goggles and a face shield to protect against splashes. |
| Body | Chemical-resistant lab coat or suit | A lab coat made of a chemical-resistant material is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a disposable chemical-resistant suit may be necessary. |
| Feet | Closed-toe shoes (chemical-resistant boots recommended) | Sturdy, closed-toe shoes are mandatory. Chemical-resistant boots that cover the ankle are recommended to protect against spills. |
Experimental Protocol: Step-by-Step Safe Handling
-
Preparation: Before starting any experiment, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Dispensing: Carefully dispense the required amount of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- within the fume hood. Use appropriate tools to minimize the risk of spills or aerosol generation.
-
Reaction Setup: Perform all experimental procedures within the fume hood. Keep the container of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- sealed when not in use.
-
Post-Experiment: Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in a designated area, avoiding self-contamination. Dispose of single-use PPE as hazardous waste.
Disposal Plan
The disposal of Butanedinitrile, 2,3-diethyl-2,3-dimethyl- and any contaminated materials must be handled as acutely toxic hazardous waste.
-
Waste Segregation: All waste contaminated with this chemical, including gloves, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Unused Product: Unused Butanedinitrile, 2,3-diethyl-2,3-dimethyl- must be disposed of as hazardous waste. Do not attempt to neutralize or dispose of it down the drain.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Emergency Response Workflow
Caption: Workflow for responding to a chemical spill.
Standard Operating Procedure Overview
Caption: Standard procedure from chemical receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
